molecular formula C16H24O B2389061 2,6-Di-tert-butyl-4-vinylphenol CAS No. 19263-36-6

2,6-Di-tert-butyl-4-vinylphenol

Cat. No.: B2389061
CAS No.: 19263-36-6
M. Wt: 232.367
InChI Key: ZMRCFZFFKWFWSK-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-vinylphenol is a useful research compound. Its molecular formula is C16H24O and its molecular weight is 232.367. The purity is usually 95%.
BenchChem offers high-quality 2,6-Di-tert-butyl-4-vinylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Di-tert-butyl-4-vinylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-ditert-butyl-4-ethenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRCFZFFKWFWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2,6-Di-tert-butyl-4-vinylphenol (CAS 19263-36-6)

Author: BenchChem Technical Support Team. Date: February 2026

Functional Monomer for Polymer Stabilization and Medicinal Chemistry Scaffolds

Executive Summary

2,6-Di-tert-butyl-4-vinylphenol (2,6-DTBVP) represents a specialized class of "polymerizable antioxidants." Unlike conventional phenolic antioxidants (e.g., BHT) which are physically blended into materials, 2,6-DTBVP contains a reactive vinyl moiety allowing it to be chemically grafted onto polymer backbones. This covalent attachment eliminates the issues of migration, leaching, and volatilization, making it critical for high-performance elastomers and biomedical implants. Furthermore, in drug discovery, it serves as a privileged starting material for the generation of para-quinone methides (p-QMs), versatile intermediates for synthesizing complex heterocyclic pharmacophores.

Physicochemical Profile

The steric bulk of the tert-butyl groups at the 2 and 6 positions is the defining structural feature, providing kinetic stability to the phenoxy radical formed during antioxidant activity.

PropertyValue / Description
CAS Number 19263-36-6
IUPAC Name 2,6-bis(1,1-dimethylethyl)-4-ethenylphenol
Molecular Formula C₁₆H₂₄O
Molecular Weight 232.36 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 51.0 – 51.5 °C
Boiling Point ~288 °C (Predicted)
Solubility Soluble in organic solvents (CHCl₃, THF, Toluene); Insoluble in water
Stability Sensitive to oxidation; store under inert atmosphere (Ar/N₂) at 2–8 °C

Synthesis and Manufacturing

The most robust synthetic route involves the Wittig olefination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This method preserves the phenolic integrity while installing the vinyl group.

Graphviz Diagram: Synthetic Pathway

Synthesis Aldehyde 3,5-Di-tert-butyl- 4-hydroxybenzaldehyde Betaine Betaine Intermediate Aldehyde->Betaine + Phosphonium + Base (n-BuLi or KOtBu) Phosphonium Methyltriphenyl- phosphonium iodide Product 2,6-Di-tert-butyl- 4-vinylphenol (CAS 19263-36-6) Betaine->Product Wittig Olefination Byproduct Triphenylphosphine oxide Betaine->Byproduct

Figure 1: Synthesis of 2,6-DTBVP via Wittig reaction, ensuring high regioselectivity.

Mechanisms of Action[4][5]

Polymerizable Antioxidant (Grafting)

In free-radical polymerization or melt processing, the vinyl group of 2,6-DTBVP reacts with macro-radicals (e.g., from Natural Rubber or Polypropylene). This permanently tethers the antioxidant moiety to the polymer chain.

  • Advantage: Prevents "blooming" (surface crystallization) and leaching in food-contact or medical applications.

Medicinal Chemistry: p-Quinone Methide Generation

In drug synthesis, 2,6-DTBVP is a precursor to para-quinone methides (p-QMs).[1] Upon oxidation or reaction with carbenoids (e.g., diazomalonates), the vinyl group facilitates the formation of these reactive intermediates, which then undergo 1,6-conjugate additions to form benzofurans and indazoles.

Graphviz Diagram: Dual Reactivity

Reactivity cluster_Polymer Polymer Stabilization cluster_Pharma Drug Synthesis DTBVP 2,6-Di-tert-butyl- 4-vinylphenol Radical Polymer Radical (R•) DTBVP->Radical Melt Processing Oxidation Oxidation / Carbenoids DTBVP->Oxidation Synthetic Activation Grafted Grafted Antioxidant (Polymer-Bound) Radical->Grafted Covalent Bond Formation pQM p-Quinone Methide (Reactive Intermediate) Oxidation->pQM 1,6-Elimination Heterocycle Heterocyclic Scaffolds (Benzofurans, Indazoles) pQM->Heterocycle Nucleophilic Addition

Figure 2: Divergent reactivity pathways: Radical grafting for materials vs. Quinone Methide formation for synthesis.

Experimental Protocols

Protocol A: Synthesis via Wittig Reaction

Objective: Preparation of high-purity 2,6-DTBVP from aldehyde precursor.[2]

  • Reagent Prep: Suspend methyltriphenylphosphonium iodide (1.2 equiv) in anhydrous THF under nitrogen atmosphere.

  • Ylide Formation: Cool to 0°C and add Potassium tert-butoxide (1.2 equiv) dropwise. Stir for 30 min until the solution turns bright yellow (ylide formation).

  • Addition: Add a solution of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 equiv) in THF dropwise over 20 min.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1).

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/Dichloromethane) to yield white crystals (MP: 51°C).

Protocol B: Grafting onto Natural Rubber (Melt Phase)

Objective: Creating a non-leaching antioxidant elastomer.

  • Mixing: In an internal mixer (e.g., Brabender), masticate Natural Rubber (NR) at 70°C for 2 minutes.

  • Addition: Add 2,6-DTBVP (2–8 phr) and Benzoyl Peroxide (BPO, 0.5–1.0 phr) as the radical initiator.

  • Grafting Reaction: Increase temperature to 100°C and mix at 60 rpm for 10 minutes. The BPO generates macro-radicals on the rubber backbone, which attack the vinyl group of 2,6-DTBVP.

  • Purification (Validation): To verify grafting, dissolve the product in toluene and precipitate in methanol (3 cycles) to remove unreacted monomer. Analyze by FT-IR (look for aromatic signals) or TGA.

Spectroscopic Characterization (Typical)

Researchers should validate the synthesized compound using these expected signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25 (s, 2H, Ar-H )

    • δ 6.65 (dd, 1H, Vinyl CH =)

    • δ 5.60 (d, 1H, Vinyl =CH H, trans)

    • δ 5.10 (d, 1H, Vinyl =CHH , cis)

    • δ 5.30 (s, 1H, Ar-OH )

    • δ 1.45 (s, 18H, tert-Butyl)

  • FT-IR (KBr):

    • 3630 cm⁻¹ (Free OH, sharp)

    • 2960 cm⁻¹ (C-H stretch, t-butyl)

    • 1630 cm⁻¹ (C=C vinyl stretch)

Safety and Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: The compound is prone to spontaneous polymerization or oxidation if left in air and light. Store under Argon/Nitrogen at 4°C.

  • Handling: Use only in a fume hood. Avoid contact with strong oxidizing agents (peroxides, nitrates) unless intended for controlled polymerization.

References

  • National Institutes of Health (PubChem). (2025). 2,6-Di-tert-butyl-4-vinylphenol (CID 12576680).[3] Retrieved from [Link]

  • ResearchGate. (2019). Polymerization of Vinyl Monomers in the Presence of Sterically Hindered Phenols. (Contextual grounding for grafting mechanisms). Retrieved from [Link]

  • MDPI. (2021). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor. (Analogous chemistry for vinylphenol functionalization). Retrieved from [Link]

Sources

chemical structure and molecular weight of 2,6-Di-tert-butyl-4-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Master Guide: 2,6-Di-tert-butyl-4-vinylphenol

Part 1: Executive Summary

2,6-Di-tert-butyl-4-vinylphenol (CAS: 19263-36-6) represents a specialized class of "polymerizable antioxidants." Unlike conventional small-molecule inhibitors (e.g., BHT) that can leach out of a polymer matrix over time, this compound features a vinyl moiety at the para position. This structural handle allows it to covalently incorporate into the polymer backbone during synthesis, providing permanent, non-migratory oxidative stability.

This guide details the physicochemical identity, synthesis, and mechanistic action of 2,6-Di-tert-butyl-4-vinylphenol, designed for researchers optimizing polymer longevity and drug delivery systems.

Part 2: Chemical Identity & Structural Analysis

The molecule combines the radical-scavenging efficiency of a hindered phenol with the polymerization capability of a styrene derivative.

Physicochemical Properties
PropertyValueNote
IUPAC Name 2,6-bis(2-methyl-2-propanyl)-4-ethenylphenol
CAS Number 19263-36-6
Molecular Formula

Molecular Weight 232.36 g/mol Calculated from standard atomic weights.[1]
Appearance White to light yellow crystalline solid
Melting Point 36°C – 39°CLow melting solid; handle with care.
Solubility Soluble in organic solvents (DCM, THF, Toluene); Insoluble in waterLipophilic due to tert-butyl groups.
SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C
Structural Logic
  • Steric Shielding (2,6-Positions): Two bulky tert-butyl groups flank the hydroxyl group. This steric hindrance prevents rapid consumption by oxygen (direct oxidation) but allows the smaller, highly reactive peroxyl radicals (

    
    ) to abstract the phenolic hydrogen. This is the core of its antioxidant efficacy.
    
  • Reactive Handle (4-Position): The vinyl group is electronically conjugated with the aromatic ring. It allows the molecule to act as a comonomer (e.g., with styrene or acrylates), effectively "locking" the antioxidant function into the polymer chain.

Part 3: Synthesis Protocol

Methodology: Acid-Catalyzed Dehydration of Precursor Objective: Synthesize 2,6-di-tert-butyl-4-vinylphenol from 2,6-di-tert-butyl-4-(1-hydroxyethyl)phenol.

Reagents & Equipment
  • Precursor: 2,6-di-tert-butyl-4-(1-hydroxyethyl)phenol

  • Solvent: Hexane (Reaction), Pyridine (Dehydrohalogenation)

  • Reagent: Concentrated HCl

  • Apparatus: 3-neck round bottom flask, reflux condenser, magnetic stirrer, inert gas (Argon/Nitrogen) line.

Step-by-Step Workflow
  • Chlorination (Intermediate Formation):

    • Dissolve 50 g of precursor in 100 mL hexane.

    • Add 100 mL concentrated HCl.

    • Stir vigorously for 60 minutes at room temperature.

    • Mechanism:[2][3][4][5] The hydroxyl group is protonated and displaced by chloride, forming the

      
      -chloroethyl intermediate.
      
    • Separation: Decant the organic (hexane) layer. Remove solvent in vacuo.

  • Dehydrohalogenation (Elimination):

    • Dissolve the crude chloride residue in 100 mL pyridine.

    • Reflux the solution for 30 minutes. Pyridine acts as a base to eliminate HCl, forming the vinyl double bond.

    • Purification: Distill off pyridine under reduced pressure. Wash residue with water to remove pyridinium salts.

    • Crystallization: Recrystallize from acetone at -78°C to yield the product.

SynthesisWorkflow cluster_conditions Critical Parameters Precursor 2,6-di-t-butyl-4- (1-hydroxyethyl)phenol Intermediate Intermediate: alpha-chloroethyl derivative Precursor->Intermediate HCl / Hexane Substitution Product Product: 2,6-Di-tert-butyl- 4-vinylphenol Intermediate->Product Pyridine / Reflux Elimination (-HCl) Note1 Maintain Inert Atm (Prevent Oxidation)

Figure 1: Synthetic pathway converting the hydroxyethyl precursor to the vinylphenol product via a chloro-intermediate.[1]

Part 4: Mechanism of Action

This compound operates through two distinct mechanistic pathways depending on the environment: Radical Scavenging (HAT) and Polymer Incorporation .

Hydrogen Atom Transfer (HAT)

The primary antioxidant mechanism involves the donation of the phenolic hydrogen to a propagating peroxyl radical (


).
  • Abstraction:

    
    
    
  • Stabilization: The resulting phenoxy radical (

    
    ) is stabilized by resonance (delocalization into the ring and vinyl group) and protected by the bulky tert-butyl groups, preventing it from initiating new chains.
    
Polymer Incorporation (The "Bound" Effect)

During polymerization (e.g., of styrene), the vinyl group participates in chain propagation:

  • This covalently tethers the antioxidant moiety to the polymer, preventing physical loss (leaching) during high-temperature processing or long-term use.

Mechanism cluster_stabilization Stabilization Factors Radical Peroxyl Radical (ROO•) Transition H-Atom Transfer (HAT) Radical->Transition Antioxidant 2,6-Di-tert-butyl-4-vinylphenol Antioxidant->Transition PolymerChain Polymer Backbone Antioxidant->PolymerChain Copolymerization (Vinyl Group) StableRadical Stable Phenoxy Radical Transition->StableRadical Terminates Chain Sterics Steric Hindrance (t-Butyl groups) Resonance Resonance (Vinyl conjugation)

Figure 2: Dual-action mechanism showing radical scavenging (HAT) and potential for polymer tethering.

Part 5: Analytical Characterization

To validate the identity of synthesized or purchased material, use the following spectroscopic signatures.

TechniqueSignalAssignment

NMR
(CDCl

)

1.44 ppm (s, 18H)
t-Butyl groups : Characteristic strong singlet.

5.30 ppm (s, 1H)
Phenolic -OH : Sharp singlet (broadens if wet).

5.10 ppm (d,

Hz, 1H)
Vinyl

-cis
: Terminal alkene proton.

5.60 ppm (d,

Hz, 1H)
Vinyl

-trans
: Terminal alkene proton.

6.65 ppm (dd, 1H)
Vinyl

: Proton adjacent to ring.

7.25 ppm (s, 2H)
Aromatic : Symmetric meta-protons.
IR Spectroscopy 3640 cm

O-H Stretch : Sharp, non-hydrogen bonded (due to sterics).
1630 cm

C=C Stretch : Vinyl group signature.
2960 cm

C-H Stretch : Alkyl (t-butyl) groups.

Part 6: References

  • Synthesis & Properties: PrepChem. Synthesis of 2,6-di tert.butyl-4-vinylphenol. Available at: [Link]

  • Chemical Data: PubChem. 2,6-Di-tert-butyl-4-vinylphenol (Compound).[1] National Library of Medicine. Available at: [Link]

  • NMR Characterization Standards: Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. (Cited for solvent shift calibration standards used in characterization).

Sources

Topic: 2,6-Di-tert-butyl-4-vinylphenol vs. 2,6-di-tert-butylphenol: A Comparative Analysis of Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hindered phenolic compounds are a cornerstone of stabilization chemistry, prized for their ability to terminate the destructive chain reactions initiated by free radicals. Within this class, 2,6-di-tert-butylphenol and its derivatives are exemplary, serving critical roles as antioxidants across a vast range of industries. This guide provides a detailed comparative analysis of two such molecules: the foundational 2,6-di-tert-butylphenol (2,6-DTBP) and its functionalized counterpart, 2,6-di-tert-butyl-4-vinylphenol (2,6-DTBVP).

While both share the sterically hindered phenolic core responsible for their antioxidant activity, the presence of a single vinyl group in 2,6-DTBVP introduces a profound divergence in reactivity, synthesis, and application. This document will dissect these differences, offering researchers, scientists, and drug development professionals the technical insights required to strategically select the appropriate molecule for applications ranging from bulk material stabilization to the design of advanced functional polymers and novel therapeutic agents.

Part 1: Molecular Architecture and Physicochemical Properties

The fundamental difference between 2,6-DTBP and 2,6-DTBVP lies in their molecular structure, specifically the substituent at the para-position (C4) of the phenol ring. 2,6-DTBP features a simple hydrogen atom at this position, whereas 2,6-DTBVP possesses a reactive vinyl (-CH=CH₂) group.[1][2] This seemingly minor alteration has significant consequences for the molecule's physical and chemical behavior.

The core of both molecules is the 2,6-di-tert-butylphenol moiety. The two bulky tert-butyl groups ortho to the hydroxyl group create significant steric hindrance.[3] This steric shield is crucial; it prevents the phenolic oxygen from participating in unwanted side reactions while allowing the hydroxyl proton to be readily donated to neutralize free radicals, the very basis of their antioxidant function.[4]

Caption: Chemical structures of 2,6-DTBP and 2,6-DTBVP.

The addition of the vinyl group increases the molecular weight and alters the physical properties of 2,6-DTBVP compared to the parent 2,6-DTBP molecule. These differences are summarized in the table below.

Property2,6-Di-tert-butylphenol (2,6-DTBP)2,6-Di-tert-butyl-4-vinylphenol (2,6-DTBVP)
Molecular Formula C₁₄H₂₂O[5][6]C₁₆H₂₄O[1][2]
Molar Mass 206.33 g/mol [5][6]232.36 g/mol [2][7]
Appearance Colorless to light yellow solid or liquid[5][8]Off-white to yellow solid
Melting Point 34-37 °C[5][6]51-51.5 °C[7]
Boiling Point 253 °C[5][6]288 °C (Predicted)[7]
Solubility Insoluble in water; soluble in organic solvents like ethanol, benzene, and hydrocarbons.[6][9]Soluble in organic solvents.
CAS Number 128-39-2[5][6]19263-36-6[7]

Part 2: The Core Functional Difference: Antioxidant vs. Polymerizable Antioxidant

Both molecules function as potent primary antioxidants by scavenging radical intermediates in oxidation processes.[10] However, the vinyl group of 2,6-DTBVP provides an additional, powerful mode of reactivity that 2,6-DTBP lacks.

Common Ground: The Hindered Phenol Antioxidant Mechanism

The antioxidant activity of both compounds stems from the sterically hindered hydroxyl group. They act as radical scavengers, interrupting the auto-oxidation cycle by donating their phenolic hydrogen atom to a peroxy radical (ROO•). This process neutralizes the reactive radical, preventing it from abstracting a hydrogen from a polymer backbone or other organic substrate, thus terminating the degradation chain reaction.[4][11] The resulting phenoxy radical is sterically hindered and relatively stable, preventing it from initiating new oxidation chains.[3]

Antioxidant_Mechanism cluster_propagation Oxidation Cycle (Without Antioxidant) cluster_termination Termination Cycle (With Antioxidant) Phenol Hindered Phenol (Ar-OH) Radical Peroxy Radical (ROO•) Phenol->Radical H• donation Product Stabilized Phenoxy Radical (Ar-O•) Substrate Organic Substrate (R'H) Radical->Substrate H• abstraction Hydroperoxide Hydroperoxide (ROOH) Degradation Substrate Radical (R'•) (Leads to Degradation) Substrate->Degradation

Caption: Radical scavenging mechanism of hindered phenols.

Point of Divergence: The Polymerizable Vinyl Moiety

The uniqueness of 2,6-di-tert-butyl-4-vinylphenol lies in its vinyl group, which makes it a polymerizable monomer.[1] This functionality allows it to be chemically incorporated into a polymer backbone via standard polymerization techniques, such as free-radical polymerization.[1][12]

This creates a fundamental distinction in application:

  • 2,6-DTBP acts as an additive antioxidant . It is physically blended with a material.

  • 2,6-DTBVP acts as a reactive antioxidant . It becomes an integral part of the polymer chain.

This integration has profound benefits, particularly in applications requiring long-term stability in harsh environments. Because the antioxidant moiety is covalently bonded to the polymer, it is resistant to leaching, migration, and extraction, ensuring permanent protection throughout the material's lifespan.

Polymerization_Workflow Monomer 2,6-DTBVP Monomer Polymerization Polymerization (Heat) Monomer->Polymerization OtherMonomer Co-monomer (e.g., Styrene) OtherMonomer->Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization Polymer Resulting Polymer Chain with Integrated Antioxidant Polymerization->Polymer

Caption: Workflow for creating a polymer with integrated antioxidant functionality.

Part 3: Synthesis Methodologies

The synthetic routes to these two compounds reflect their structural differences. The synthesis of 2,6-DTBP is a large-scale industrial process, while the synthesis of 2,6-DTBVP involves additional steps to introduce the vinyl functionality.

Protocol 1: Synthesis of 2,6-Di-tert-butylphenol (2,6-DTBP)

The industrial synthesis of 2,6-DTBP is typically achieved through the Friedel-Crafts alkylation of phenol with isobutene, using a catalyst that favors ortho-alkylation, such as aluminum phenoxide.[5]

Methodology:

  • Catalyst Preparation: An aluminum phenoxide catalyst is prepared.

  • Reaction Setup: A suitable reactor is charged with phenol.

  • Alkylation: Isobutene is introduced into the reactor containing phenol and the catalyst at a controlled temperature (e.g., 100-110 °C) and pressure.[13]

  • Reaction Monitoring: The reaction is monitored by gas chromatography to track the conversion of phenol and the formation of 2,6-DTBP and other isomers.

  • Work-up: After the reaction, the catalyst is deactivated and removed.

  • Purification: The product mixture is subjected to vacuum distillation to separate 2,6-DTBP from unreacted phenol, mono-alkylated phenols, and other by-products like 2,4-di-tert-butylphenol.[14]

Protocol 2: Synthesis of 2,6-Di-tert-butyl-4-vinylphenol (2,6-DTBVP)

A common laboratory-scale synthesis involves creating a precursor alcohol and subsequently dehydrating it. This can start from 2,6-di-tert-butylphenol itself.[12][15]

Methodology:

  • Acylation: 2,6-di-tert-butylphenol is acetylated at the para-position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form 4-acetyl-2,6-di-tert-butylphenol.

  • Reduction: The resulting ketone is reduced to a secondary alcohol, 2,6-di-tert-butyl-4-(α-hydroxyethyl)phenol, using a reducing agent like sodium borohydride (NaBH₄).[12]

  • Dehydration: The intermediate alcohol is then dehydrated to form the vinyl group. A published method involves dissolving the alcohol in pyridine and heating under reflux for a short period.[15]

  • Purification: The pyridine is removed by distillation under reduced pressure. The residue is washed with water and can be purified by crystallization from a solvent like acetone at low temperatures.[15]

Part 4: Applications - A Tale of Two Strategies

The choice between 2,6-DTBP and 2,6-DTBVP is dictated entirely by the application's requirements for stability, longevity, and material integrity.

Applications of 2,6-Di-tert-butylphenol (Additive Stabilization)

As a workhorse additive, 2,6-DTBP is used to stabilize a wide array of hydrocarbon-based products.[5][6]

  • Polymers and Plastics: It is blended into polyolefins (polypropylene, polyethylene), polystyrene, and other plastics to protect them from degradation during high-temperature processing and throughout their service life.[3][6]

  • Fuels and Lubricants: It prevents gumming and oxidation in aviation fuels, engine oils, and industrial lubricants.[5][6]

  • Chemical Intermediate: It serves as a crucial starting material for the synthesis of more complex, higher molecular weight antioxidants (e.g., Irganox 1098) and certain pharmaceuticals like Probucol.[5][6][16]

Applications of 2,6-Di-tert-butyl-4-vinylphenol (Integrated Stabilization)

The applications for 2,6-DTBVP are geared towards creating advanced materials where the antioxidant function is a permanent, non-extractable feature.

  • Functional Polymers: It is copolymerized with monomers like styrene or acrylates to produce polymers with built-in antioxidant and thermal stability, ideal for high-performance plastics, specialty elastomers, and adhesives.[1][12]

  • Advanced Materials: Its rigid structure and reactive handle have made it a building block for novel liquid crystals and hole-transporting materials for use in Organic Light-Emitting Diodes (OLEDs).[1]

  • Biomedical Applications: Research has explored using its derivatives as drug carriers or imaging agents.[1] The non-leaching nature is particularly attractive for medical devices and drug delivery systems where extractables are a major concern.

Conclusion: A Strategic Choice for Formulation and Development

The distinction between 2,6-di-tert-butylphenol and 2,6-di-tert-butyl-4-vinylphenol is a classic example of how targeted functionalization can dramatically expand a molecule's utility.

  • Choose 2,6-Di-tert-butylphenol (2,6-DTBP) when you require a cost-effective, highly efficient, and industrially available antioxidant for bulk stabilization of fuels, oils, and commodity plastics where migration or leaching is not a critical failure point. It is the ideal choice for general-purpose stabilization and as a foundational building block for other chemical syntheses.

  • Choose 2,6-Di-tert-butyl-4-vinylphenol (2,6-DTBVP) when the application demands permanent, non-leachable antioxidant protection. It is the superior choice for designing advanced polymers for medical devices, food packaging, high-performance electronics, and any material where long-term integrity and the prevention of additive loss are paramount. While its synthesis is more complex, the value it imparts through integrated functionality is unparalleled for next-generation material design.

This guide has illuminated the core structural, functional, and applicative differences between these two important hindered phenols, providing the necessary framework for informed decision-making in research and product development.

References

  • Wikipedia. 2,6-Di-tert-butylphenol. [Link]

  • Vinati Organics. 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. [Link]

  • PrepChem.com. Synthesis of 2,6-di tert.butyl-4-vinylphenol. [Link]

  • PrepChem.com. Synthesis of 2,6-Di-tert-butylphenol. [Link]

  • Vinati Organics. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024-07-10). [Link]

  • Amfine. Hindered Phenols | Antioxidants for Plastics. [Link]

  • Vinati Organics. Mechanism of Hindered Phenol Antioxidant. (2024-06-21). [Link]

  • NMPPDB. 2,6-Bis(tert-butyl)phenol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Hindered Phenolic Antioxidants in Modern Material Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Intermediate: Synthesis Applications of 2,6-Di-tert-butylphenol. [Link]

  • PubChem. 2,6-Di-tert-butylphenol. [Link]

  • MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024-11-29). [Link]

  • Taylor & Francis Online. Functional Polymers. XLII. 4-Vinyl (or 4-Isopropenyl)-2,6-di-t-butylphenol: Synthesis and Copolymerization. [Link]

  • Tintoll. Hindered Phenol Antioxidant HPAO. [Link]

  • Wiley Online Library. Functional Polymers. XLII. 4-Vinyl (or 4-Isopropenyl)-2,6-di-t-butylphenol. [Link]

  • Google Patents. US4113976A - Method of preparing 2,6-di-tert.butylphenol.
  • PubChem. 2,6-Di-tert-butyl-4-vinylphenol. [Link]

  • Google Patents. RU2164509C1 - Method for production of 2,6-di-tert-butylphenol.

Sources

2,6-Di-tert-butyl-4-vinylphenol synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,6-Di-tert-butyl-4-vinylphenol , designed for researchers and drug development professionals.

Chemical Identity, Synthesis, and Application Spectrum

Executive Summary

2,6-Di-tert-butyl-4-vinylphenol (2,6-DTBVP) is a specialized hindered phenolic compound characterized by the coexistence of a reactive vinyl moiety and a sterically shielded hydroxyl group.[1][2][3] This dual functionality allows it to serve as a versatile monomer for functionalized polymers and as a potent lipophilic antioxidant. In drug development, it acts as a critical intermediate for synthesizing bioactive molecules, including anti-inflammatory agents and novel antioxidants. This guide details its nomenclature, physical properties, synthesis pathways, and mechanistic applications.

Part 1: Chemical Identity & Nomenclature

Accurate identification is paramount in regulatory and synthetic contexts. While the common name "2,6-Di-tert-butyl-4-vinylphenol" is widely used in industry, IUPAC nomenclature provides the definitive structural description.

1.1 Nomenclature Standards
  • Preferred IUPAC Name: 2,6-Di-tert-butyl-4-ethenylphenol [4]

  • Systematic Name: Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethenyl-[2][4]

  • Common Synonyms:

    • 4-Vinyl-2,6-di-tert-butylphenol[2][4][5][6][7]

    • 2,6-DTBVP[1][2][3][4][5][6][7][8][9]

    • 3,5-Di-tert-butyl-4-hydroxystyrene

1.2 Chemical Identifiers

Table 1: Key Chemical Identifiers

Identifier TypeValueContext
CAS Number 19263-36-6 Primary Registry Key
Molecular Formula C₁₆H₂₄OStoichiometry
Molecular Weight 232.36 g/mol Mass Calculation
SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CChemoinformatics
InChIKey ZMRCFZFFKWFWSK-UHFFFAOYSA-NDigital Signature
Part 2: Structural Analysis & Properties
2.1 Steric & Electronic Features

The molecule features two bulky tert-butyl groups at the ortho positions (2,6).

  • Steric Shielding: These groups create a "picket fence" around the phenolic hydroxyl, preventing direct coordination by large metal centers and reducing hydrogen bonding propensity. This enhances solubility in non-polar organic solvents (e.g., hexane, toluene).

  • Electronic Conjugation: The para-vinyl group is conjugated with the aromatic ring, allowing for delocalization of radical species formed after hydrogen abstraction. This stability is crucial for its function as a radical scavenger.

2.2 Physical & Spectral Characterization

Table 2: Physical Properties

PropertyValueNotes
Appearance Colorless to pale yellow solidOxidation may darken color.
Melting Point 36–39 °C (Crude) / 51 °C (Pure)Low MP due to bulky substituents disrupting crystal packing.
Boiling Point ~288 °C (Predicted)Decomposes at high T; distill under vacuum.
Solubility Soluble in CHCl₃, Hexane, THFInsoluble in water.

Diagnostic NMR Signals (¹H NMR, CDCl₃):

  • δ 1.45 ppm (s, 18H): Characteristic tert-butyl protons.

  • δ 5.10 ppm (d, 1H) & 5.60 ppm (d, 1H): Terminal vinyl protons (=CH₂).

  • δ 5.30 ppm (s, 1H): Phenolic -OH (sharp due to steric isolation).

  • δ 6.65 ppm (dd, 1H): Vinylic proton adjacent to ring (-CH=).

  • δ 7.25 ppm (s, 2H): Aromatic protons (meta position).

Part 3: Synthesis Protocols

Two primary routes are employed depending on scale and precursor availability.

3.1 Route A: Acid-Catalyzed Dehydration (Industrial)

This method utilizes the hydroxyethyl precursor, often derived from the reduction of the corresponding ketone or aldehyde.

  • Precursor: 2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol.

  • Reagent: Concentrated HCl or p-Toluenesulfonic acid (pTsOH).

  • Conditions: Reflux in non-polar solvent (Hexane/Toluene) with water removal.

3.2 Route B: Wittig Olefination (Laboratory)

Preferred for high-purity synthesis starting from the commercially available aldehyde.

  • Precursor: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.

  • Reagent: Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻) + Strong Base (n-BuLi or KOtBu).

  • Mechanism: Ylide formation followed by attack on the carbonyl carbon.

SynthesisPathways cluster_0 Synthesis Workflow Aldehyde 3,5-Di-tert-butyl- 4-hydroxybenzaldehyde Target 2,6-Di-tert-butyl- 4-vinylphenol Aldehyde->Target Route B: Wittig Reaction (Ph3P+Me Br- / Base) Alcohol 1-(3,5-Di-tert-butyl- 4-hydroxyphenyl)ethanol Alcohol->Target Route A: Dehydration (H+ / -H2O)

Figure 1: Comparative synthesis workflows. Route A is favored for bulk production, while Route B offers milder conditions for lab-scale purity.

Part 4: Applications in Research & Drug Development
4.1 Polymerization Monomer

2,6-DTBVP acts as a functional monomer in radical polymerization (e.g., with Styrene or Methacrylates).

  • Function: Introduces a "built-in" antioxidant moiety into the polymer backbone.

  • Benefit: Unlike additive antioxidants which can migrate or leach out, the covalently bound phenol remains active, extending the material's lifespan in biomedical implants or drug delivery devices.

4.2 Antioxidant Mechanism (HAT)

The core utility lies in its ability to quench reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT).

  • Radical Attack: A peroxyl radical (ROO•) abstracts the phenolic hydrogen.

  • Stabilization: The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups (steric protection) and resonance with the vinyl group/ring system.

  • Termination: The stable phenoxyl radical does not propagate the chain, effectively halting oxidative degradation.

AntioxidantMechanism ROS Free Radical (ROO•) Transition Transition State [Ph-O---H---OOR]‡ ROS->Transition H-Atom Transfer (HAT) DTBVP 2,6-DTBVP (Active Phenol) DTBVP->Transition H-Atom Transfer (HAT) Phenoxyl Phenoxyl Radical (Stable Species) Transition->Phenoxyl Steric Stabilization Product ROOH (Neutralized) Transition->Product Phenoxyl->Phenoxyl Resonance Delocalization (Vinyl Group)

Figure 2: Mechanism of antioxidant action via Hydrogen Atom Transfer (HAT). The steric bulk prevents radical coupling, ensuring the phenoxyl radical remains non-propagating.

References
  • PrepChem. Synthesis of 2,6-di-tert-butyl-4-vinylphenol. Retrieved from [Link]

  • PubChem. 2,6-Di-tert-butyl-4-vinylphenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Moulay, S.Functionalized Polystyrenes: Synthesis and Characterization. Polymer Reviews. (General reference for hindered phenol monomers).

Sources

physical properties of 2,6-di-tert-butyl-4-ethenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,6-Di-tert-butyl-4-ethenylphenol Functional Class: Polymerizable Hindered Phenolic Antioxidant CAS Registry Number: 19263-36-6

Part 1: Executive Technical Summary

2,6-Di-tert-butyl-4-ethenylphenol (commonly 4-vinyl-2,6-di-tert-butylphenol ) represents a critical intersection between monomer chemistry and stabilization technology. Unlike conventional antioxidants (e.g., BHT) which are physically blended into polymeric matrices and suffer from migration, volatility, or leaching, this compound acts as a polymerizable antioxidant .

The presence of the ethenyl (vinyl) group at the para position allows for covalent incorporation into polymer backbones (e.g., polystyrene, methacrylates) via free-radical polymerization. Simultaneously, the sterically hindered phenolic hydroxyl group at the 1-position retains its radical-scavenging capability. This dual functionality solves the "physical loss" problem in high-performance plastics, ensuring permanent oxidative stability.

Part 2: Physicochemical Profile

The following data aggregates experimental values and validated predictive models.

PropertySpecificationNotes
IUPAC Name 2,6-bis(2-methyl-2-propanyl)-4-ethenylphenolAlso cited as 4-vinyl-2,6-di-tert-butylphenol
Molecular Formula C₁₆H₂₄O
Molecular Weight 232.36 g/mol
Appearance White to pale yellow crystalline solidOxidizes slightly to yellow upon air exposure
Melting Point 50.0 – 51.5 °CSharp transition indicates high purity [1]
Boiling Point 138 – 140 °C @ 0.01 TorrHigh vacuum required to prevent polymerization [2]
Density ~0.96 g/cm³Estimated at 25°C
Solubility (Lipophilic) High: Toluene, THF, Chloroform, AcetoneIdeal for solution polymerization
Solubility (Hydrophilic) Negligible (< 0.01 g/L)Hydrophobic nature drives partition into lipid/polymer phases
pKa ~12.5Reduced acidity due to steric hindrance of tert-butyl groups

Part 3: Structural Characterization

Correct identification is paramount. The steric bulk of the tert-butyl groups significantly influences the NMR signals.

1H NMR Spectroscopy (300 MHz, CDCl₃)
  • δ 1.45 ppm (s, 18H): The two tert-butyl groups appear as a strong singlet.

  • δ 5.10 ppm (dd, 1H, J = 11.0, 1.0 Hz): Vinyl proton (cis to aromatic ring).

  • δ 5.60 ppm (dd, 1H, J = 17.5, 1.0 Hz): Vinyl proton (trans to aromatic ring).

  • δ 5.25 ppm (s, 1H): Phenolic –OH. Note: This signal is sharp due to steric protection (slow exchange) but can broaden with trace water.

  • δ 6.65 ppm (dd, 1H, J = 17.5, 11.0 Hz): Vinyl proton (alpha to ring).

  • δ 7.25 ppm (s, 2H): Aromatic protons (meta position).

Part 4: Synthesis & Purification Protocol

Causality & Logic: Direct vinylation of BHT is difficult. The most robust pathway involves the dehydration of the corresponding alcohol precursor. This method avoids heavy metal catalysts (like Heck coupling) which are detrimental if trace amounts remain in the final antioxidant product.

Workflow Diagram

SynthesisWorkflow Start Precursor: 2,6-di-tert-butyl-4-(1-hydroxyethyl)phenol Step1 Acid Dehydration (HCl / Hexane, 1h) Start->Step1 -H2O Step2 Intermediate: α-chloroethyl derivative Step1->Step2 Step3 Dehydrohalogenation (Pyridine Reflux, 30 min) Step2->Step3 -HCl End Target: 2,6-di-tert-butyl-4-ethenylphenol Step3->End

Figure 1: Acid-catalyzed dehydration synthesis route favors high yields and scalability [3].

Detailed Protocol
  • Chlorination: Dissolve 50g of 2,6-di-tert-butyl-4-(1-hydroxyethyl)phenol in 100 mL hexane. Add 100 mL concentrated HCl. Stir vigorously for 1 hour.

    • Why: The hydroxyl group is labile; HCl converts it to the chloride, a better leaving group.

  • Separation: Separate the hexane layer. Evaporate solvent under reduced pressure (aspirator vacuum).

  • Elimination: Dissolve the residue in 100 mL pyridine. Reflux for 30 minutes.

    • Why: Pyridine acts as a base to drive the E2 elimination of HCl, forming the double bond.

  • Purification: Remove pyridine via vacuum distillation. Recrystallize the residue from acetone at -78°C.

    • Critical Control Point: Distillation must be performed under high vacuum (<1 Torr) to keep the temperature below 140°C. Higher temperatures risk spontaneous polymerization of the vinyl group.

Part 5: Reactivity & Applications

This molecule exhibits Dual-Mode Reactivity . It is vital to understand that the vinyl group and the phenol group operate via different mechanisms.

Mechanism of Action

Reactivity cluster_Poly Path A: Polymerization (Anoxic) cluster_Ox Path B: Antioxidant Activity (Oxidative Stress) Center 2,6-di-tert-butyl-4-ethenylphenol Vinyl Vinyl Group (C=C) Center->Vinyl OH Phenolic -OH Center->OH Polymer Polymer Backbone (C-C Chain) Vinyl->Polymer + Radical Initiator (AIBN) + Co-monomer (Styrene) Radical Stable Phenoxyl Radical OH->Radical H-Atom Transfer (HAT) to Peroxyl Radical (ROO•)

Figure 2: The molecule allows polymerization through the vinyl group while reserving the phenolic group for radical scavenging.

  • Polymerization (Path A):

    • The vinyl group is electron-rich. It copolymerizes readily with styrene, methyl methacrylate, and butadiene.

    • Application: Creating "self-stabilizing" masterbatches.

  • Antioxidant Activity (Path B):

    • The bulky tert-butyl groups prevent direct reaction at the oxygen, forcing the mechanism to proceed via Hydrogen Atom Transfer (HAT). This neutralizes destructive peroxyl radicals (ROO•) in plastics, converting them to harmless hydroperoxides (ROOH) while the antioxidant becomes a stable phenoxyl radical.

Part 6: Handling & Safety (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.[1]

    • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C .

  • Stability Warning: This compound is sensitive to light and heat. Prolonged exposure to air can induce slow oxidation (yellowing) or spontaneous polymerization.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • TandF Online. (1980).[2] Functional Polymers. XLII. 4-Vinyl-2,6-di-t-butylphenol Synthesis. Retrieved from [Link]

  • PrepChem.[3] (n.d.). Synthesis of 2,6-di-tert-butyl-4-vinylphenol. Retrieved from [Link]

Sources

Polymer-Bound Stabilization: The Strategic Role of 2,6-Di-tert-butyl-4-vinylphenol (DBVP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of high-performance macromolecules, 2,6-Di-tert-butyl-4-vinylphenol (DBVP) represents a critical convergence of structural integrity and chemical stability. Unlike traditional additives that are physically blended into a matrix, DBVP serves as a polymerizable antioxidant . Its unique architecture combines a reactive vinyl moiety with a sterically hindered phenol, allowing researchers to covalently anchor antioxidant capabilities directly into the polymer backbone.

This guide provides a rigorous technical analysis of DBVP, moving beyond basic properties to address the kinetic challenges of polymerizing phenolic monomers, the specific mechanisms of non-migratory stabilization, and validated protocols for its incorporation into styrenic and acrylic systems.

Chemical Architecture: The "Builder-Protector" Duality

The utility of DBVP (CAS: 19263-36-6) stems from its bifunctional nature. It is not merely a monomer; it is a functional payload delivery system.

Structural ComponentChemical FunctionEngineering Benefit
Vinyl Group (C=C)Polymerizable handle (radical/anionic)Allows covalent integration into the polymer chain, preventing migration, leaching, or volatilization.
Hindered Phenol Radical Scavenger (H-donor)The tert-butyl groups at the 2,6-positions provide steric protection, preventing the phenol from interfering too aggressively during polymerization while remaining active against oxidative stressors later.
Aromatic Ring Pi-Pi StackingEnhances compatibility with styrenic matrices and improves thermal stability (

enhancement).
The "Leaching" Problem

Standard antioxidants like BHT (Butylated Hydroxytoluene) are small molecules. In biomedical implants or food-contact materials, BHT migrates to the surface (blooming) or leaches into the surrounding medium. DBVP solves this by becoming part of the chain.

The Kinetic Challenge: Auto-Inhibition vs. Propagation

A common pitfall when working with DBVP is the Retardation Effect . Phenols are radical scavengers; therefore, they naturally fight against free-radical polymerization.

The Mechanism of Interference:

  • Propagation:

    
     (Desired)
    
  • H-Abstraction (Inhibition):

    
     (Undesired)
    

The phenoxy radical (


) is stable due to the bulky tert-butyl groups and resonance. It typically does not re-initiate polymerization, effectively terminating the chain or slowing the rate significantly.
Strategic Solutions

To successfully polymerize DBVP, one must shift the kinetics in favor of propagation:

  • Method A (Direct Radical): Use azo-initiators (AIBN) rather than peroxides (BPO). Peroxides can abstract the phenolic hydrogen directly, killing the catalyst before the reaction starts.

  • Method B (Anionic): The most controlled method. The phenol is deprotonated or protected, removing the H-abstraction pathway entirely.

  • Method C (Protection): Masking the phenol as a silyl ether or ester, polymerizing, and then deprotecting.

Mechanism of Action: Hydrogen Atom Transfer (HAT)

Once polymerized, the DBVP units act as dormant sentinels. When the polymer is exposed to oxidative stress (UV, heat, shear), peroxy radicals (


) are generated. The DBVP moiety neutralizes these radicals via Hydrogen Atom Transfer (HAT).
Diagram 1: The Stabilization Pathway

The following diagram illustrates how the polymer-bound DBVP intercepts oxidative degradation cycles.

HAT_Mechanism Polymer Polymer Chain (R-H) Radical Alkyl Radical (R•) Polymer->Radical H-Abstraction Stress Oxidative Stress (Heat/UV) Stress->Polymer Peroxy Peroxy Radical (ROO•) (Chain Carrier) Radical->Peroxy + O2 (Fast) O2 Oxygen (O2) Peroxy->Polymer Chain Propagation (Degradation) Stable Hydroperoxide (ROOH) + Stable Phenoxy (ArO•) Peroxy->Stable Intercepted by DBVP (HAT Mechanism) DBVP DBVP Unit (ArOH) DBVP->Stable

Caption: The DBVP unit donates a hydrogen atom to the peroxy radical, terminating the degradation cycle and forming a stable, non-reactive phenoxy radical.

Experimental Protocols

Protocol A: Direct Free-Radical Copolymerization (Styrene/DBVP)

Target: Random Copolymer with ~5 mol% Antioxidant Incorporation.

Reagents:

  • Monomer 1: Styrene (Purified over basic alumina to remove inhibitor).

  • Monomer 2: DBVP (Recrystallized from hexane).

  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)). Do not use BPO.

  • Solvent: Toluene (Anhydrous).

Workflow:

  • Feed Preparation: In a Schlenk tube, dissolve Styrene (9.5 mmol) and DBVP (0.5 mmol) in Toluene (10 mL). Total monomer concentration should be kept around 1.0 M to favor propagation.

  • Initiator Addition: Add AIBN (1 wt% relative to monomers).

  • Degassing (CRITICAL): Oxygen acts as a diradical and will synergize with the phenol to inhibit the reaction. Perform 3 cycles of Freeze-Pump-Thaw .

    • Freeze: Submerge tube in liquid

      
      .
      
    • Pump: Apply vacuum (<0.1 mbar) for 10 mins.

    • Thaw: Close valve, warm to RT.

  • Polymerization: Backfill with Argon. Immerse in an oil bath at 65°C for 12–16 hours.

    • Note: Conversion will be lower than pure styrene due to the retardation effect. Expect 40–60% conversion.

  • Purification: Precipitate the solution dropwise into cold Methanol (10x excess). The unreacted DBVP will remain in the methanol. Filter and dry under vacuum.[1]

Protocol B: Anionic Block Copolymerization

Target: Poly(Styrene-b-DBVP) - Defined Architecture.

Workflow:

  • Protection: The phenolic proton of DBVP must be protected (e.g., with a trimethylsilyl group) or the monomer must be titrated with a base (e.g., n-BuLi) to form the phenolate before propagation.

  • Initiation: Initiate Styrene with sec-BuLi in THF at -78°C.

  • Crossover: Add the DBVP (or protected DBVP) to the living Polystyryl-Lithium chains.

  • Termination: Terminate with degassed Methanol (which also deprotects the phenolate if applicable).

Comparative Performance Data

The following table contrasts a standard physical blend (Polystyrene + BHT) against the DBVP-Copolymer system.

MetricPhysical Blend (PS + 1% BHT)Copolymer (PS-co-DBVP 1%)Technical Implication
Extraction Resistance < 10% retained after 24h (Methanol wash)> 99% retainedEssential for medical implants/food packaging.
Thermal Stability (

)
320°C345°CCovalent attachment prevents antioxidant volatilization at processing temps.
Radical Scavenging High (Initial)High (Sustained)DBVP does not cluster; it is uniformly distributed along the chain.
Volatility High (Sublimes > 100°C)NegligibleNo fogging in automotive or optical applications.

Logic Map: Synthesis Decision Tree

Use this workflow to determine the optimal polymerization route for your specific application.

Synthesis_Decision Start Start: DBVP Integration MW_Control Is strict MW control / Block structure required? Start->MW_Control Yes_MW Yes MW_Control->Yes_MW No_MW No (Statistical Copolymer ok) MW_Control->No_MW Anionic Route: Anionic Polymerization Yes_MW->Anionic Protect Step 1: Protect Phenol (Silyl Ether) Anionic->Protect Polymerize_An Step 2: Living Polymerization (-78°C, THF) Protect->Polymerize_An Radical Route: Free Radical No_MW->Radical Initiator Select Initiator: AIBN (Avoid Peroxides) Radical->Initiator Temp Temp Control: <70°C (Minimize Transfer) Initiator->Temp

Caption: Decision matrix for selecting between Living Anionic Polymerization (for precision) and Free Radical Polymerization (for ease of synthesis).

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12576680, 2,6-Di-tert-butyl-4-vinylphenol. Retrieved from [Link]

  • Polymerization Kinetics & Retardation: Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. (Standard reference for chain transfer to polymer/monomer in phenolic systems).
  • Al-Malaika, S. (2004). Reactive Modifiers for Polymers. Springer Science & Business Media.
  • Mechanistic Insight (HAT): Denisov, E. T., & Afanas'ev, I. B. (2005). Oxidation and Antioxidants in Organic Chemistry and Biology. CRC Press.

Sources

Steric Control in Functionalized Phenols: A Technical Guide to 2,6-Di-tert-butyl-4-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Di-tert-butyl-4-vinylphenol (DTBVP) represents a unique intersection of stability and reactivity in organic chemistry.[1] It combines the massive steric shielding of a hindered phenol (akin to BHT) with the polymerizable utility of a styrene derivative. For researchers in drug delivery and material science, DTBVP is not merely a monomer; it is a functional building block that introduces antioxidant capability directly into polymer backbones or drug scaffolds.

This guide dissects the steric hindrance effects that define its behavior: the suppression of nucleophilic O-alkylation, the promotion of Hydrogen Atom Transfer (HAT), and the unique "self-retarding" kinetics observed during polymerization.

Part 1: Molecular Architecture & Steric Shielding

The "Umbrella" Effect

The defining feature of DTBVP is the presence of two bulky tert-butyl groups at the ortho positions (2,6) relative to the hydroxyl group.

  • Steric Inhibition of Resonance: Unlike typical phenols, the tert-butyl groups force the hydroxyl hydrogen out of the aromatic plane, slightly decoupling the lone pair from the

    
    -system. However, the primary effect is kinetic shielding.
    
  • Nucleophilic Suppression: The "umbrella" of methyl groups from the tert-butyl moieties physically blocks the approach of electrophiles to the oxygen atom. Consequently, DTBVP exhibits negligible nucleophilicity at the oxygen, making O-alkylation (Williamson ether synthesis) extremely difficult without specialized conditions.

  • Lipophilicity: The non-polar shell renders the molecule highly soluble in lipids and non-polar solvents, a critical trait for membrane-permeable drug carriers.

Comparative Metrics
PropertyPhenol2,6-Di-tert-butyl-4-methylphenol (BHT)2,6-Di-tert-butyl-4-vinylphenol (DTBVP)
Steric Bulk (A-value) LowHighHigh
pKa (approx) 10.0~12.8~12.5 (Vinyl e- withdrawal lowers pKa slightly vs BHT)
O-H BDE (kcal/mol) ~88~81~80-82
Primary Reactivity Electrophilic Subst.[2]H-Atom Transfer (Antioxidant)H-Atom Transfer + Vinyl Polymerization

Part 2: Reactivity Profile & Mechanisms

Antioxidant Mechanism (HAT vs. SET)

DTBVP functions primarily through Hydrogen Atom Transfer (HAT) rather than Single Electron Transfer (SET). When a free radical (


) approaches, the steric bulk prevents the radical from attacking the ring carbons, funneling it toward the exposed hydroxyl hydrogen.

The Pathway:

  • Abstraction:

    
     abstracts the phenolic H, forming a phenoxyl radical.
    
  • Stabilization: The resulting phenoxyl radical is kinetically stabilized by the tert-butyl groups, which prevent dimerization at the ortho positions.

  • Delocalization: The unpaired electron delocalizes to the para position (the vinyl group).

The Quinone Methide Fate

A critical consideration for drug stability is the fate of the phenoxyl radical. In DTBVP, the radical delocalization into the vinyl group facilitates the formation of Quinone Methides (QM) . These are reactive intermediates that can act as Michael acceptors, potentially covalently binding to nucleophiles (e.g., cysteine residues in proteins).

G DTBVP DTBVP (Phenol) Phenoxyl Phenoxyl Radical (Resonance Stabilized) DTBVP->Phenoxyl HAT (H-Abstraction) Radical Free Radical (R•) Radical->Phenoxyl Initiates QM Quinone Methide (Reactive Intermediate) Phenoxyl->QM -e- / -H• (Oxidation) Polymer Crosslinked/Dimerized Product QM->Polymer Michael Addition or Dimerization

Figure 1: Mechanistic pathway from native phenol to reactive quinone methide intermediate.

Polymerization & Self-Inhibition

DTBVP is a "Janus" molecule. It contains a vinyl group (monomer) and a hindered phenol (inhibitor).

  • The Conflict: During radical polymerization, the growing polymer chain radical (

    
    ) can abstract the phenolic hydrogen from a DTBVP monomer instead of adding to the vinyl double bond.
    
  • The Result: This terminates the growing chain and creates a stable phenoxyl radical, effectively stalling the reaction (Retardation).

  • Solution: To polymerize DTBVP efficiently, one must either:

    • Use protecting group chemistry (e.g., acetylate the OH) prior to polymerization.

    • Use Cationic Polymerization , which is less sensitive to the phenolic proton.

Part 3: Experimental Protocols

Protocol A: Synthesis of DTBVP via Dehydration

Context: This method converts the alpha-hydroxyethyl precursor to the vinyl product, leveraging acid-catalyzed elimination followed by base-mediated purification.

Materials:

  • 2,6-Di-tert-butyl-4-(α-hydroxyethyl)phenol[2]

  • Concentrated HCl[2]

  • Hexane (Solvent)[2][3]

  • Pyridine (Base/Solvent for elimination)

Step-by-Step Workflow:

  • Chlorination: Dissolve 50g of precursor in 100mL Hexane. Add 100mL conc. HCl. Stir vigorously for 1 hour. Mechanism:

    
     substitution of OH with Cl via a stabilized carbocation.
    
  • Isolation: Separate the organic layer.[3][4] Evaporate hexane under reduced pressure to yield the α-chloroethyl intermediate.

  • Elimination: Dissolve the residue in 100mL Pyridine. Reflux for 30 minutes. Mechanism: E2 elimination driven by pyridine base to form the conjugated vinyl system.

  • Purification: Distill off pyridine. Wash residue with water. Recrystallize from acetone at -78°C.

  • Validation: Check NMR. Look for vinyl protons (

    
     5.0–6.7 ppm) and disappearance of the methine quartet.
    
Protocol B: Radical Scavenging Assay (DPPH Method)

Context: Validating the retention of antioxidant activity in DTBVP derivatives.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple solution).

  • Sample: Dissolve DTBVP in methanol (or ethanol if solubility is an issue) at varying concentrations (10–100 µM).

  • Reaction: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark for 30 minutes.

  • Measurement: Measure absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    
    • Note: Due to steric hindrance, the reaction kinetics may be slower than unhindered phenols. Allow equilibration time.

Part 4: Applications in Drug Development

Antioxidant-Conjugated Polymers

DTBVP is used to synthesize "self-protecting" polymers. By copolymerizing protected DTBVP with biocompatible monomers (e.g., PEG-methacrylate), researchers create carriers that scavenge ROS (Reactive Oxygen Species) in situ.

  • Use Case: Reducing oxidative stress in local tissue environments (e.g., inflamed joints).

Prodrug Stabilization

The bulky tert-butyl groups can protect labile linkages in a drug molecule from enzymatic hydrolysis. Incorporating the DTBVP motif can serve as a "metabolic shield" while providing secondary antioxidant benefits.

Experimental Visualization: Polymerization Workflow

Polymerization Start DTBVP Monomer Protect Protection Step (Acetic Anhydride) Start->Protect Block Phenolic OH Poly Radical Polymerization (AIBN / 70°C) Start->Poly Direct Polymerization (Low Yield/Retardation) Protect->Poly Form Polymer Chain Deprotect Deprotection (Hydrazine/Base) Poly->Deprotect Restore Function Final Poly(vinylphenol) Antioxidant Polymer Deprotect->Final Final Product

Figure 2: Strategy for high-molecular-weight polymerization of DTBVP.

References

  • PrepChem. Synthesis of 2,6-di tert.butyl-4-vinylphenol. Retrieved from

  • Organic Syntheses. Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide). Org.[3][5] Synth. 1990, 69, 120. Retrieved from

  • National Institutes of Health (PubChem). 2,6-Di-tert-butyl-4-vinylphenol Compound Summary. Retrieved from

  • Smolecule. 2,6-Di-tert-butyl-4-vinylphenol: Properties and Applications. Retrieved from

  • ResearchGate. Contribution to the transformation mechanism of 2,6-di-tert-butyl-4-methylphenol. Retrieved from

Sources

Methodological & Application

synthesis of 2,6-Di-tert-butyl-4-vinylphenol via Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 2,6-Di-tert-butyl-4-vinylphenol , a critical monomer for high-performance polymers and a potent antioxidant intermediate. The synthesis is structured around two primary electrophilic aromatic substitution (EAS) phases: the Friedel-Crafts Alkylation to establish the sterically hindered phenolic core, and a subsequent Hydroxyalkylation-Dehydration sequence to install the vinyl functionality.

Abstract & Application Context

2,6-Di-tert-butyl-4-vinylphenol is a specialized styrenic monomer. Unlike simple styrene, the phenolic group is shielded by two bulky tert-butyl groups at the ortho positions. This steric hindrance provides exceptional oxidative stability to the resulting polymers and allows the phenol moiety to act as a radical scavenger (antioxidant) without interfering with the polymerization of the vinyl group.

Key Applications:

  • Polymer Chemistry: Synthesis of redox-active polymers and antioxidant-functionalized plastics.

  • Electronic Materials: Precursor for negative photoresists and hole-transport materials in OLEDs.

  • Stabilizers: Non-migrating antioxidant additives for polyolefins.

Retrosynthetic Analysis & Strategy

The synthesis requires the precise installation of bulky alkyl groups followed by the sensitive vinyl group. A direct Friedel-Crafts alkylation with a vinyl halide is not feasible due to the instability of vinyl cations and potential polymerization.

Strategic Route:

  • Core Construction (Friedel-Crafts Alkylation): Selective ortho-alkylation of phenol with isobutylene to generate 2,6-di-tert-butylphenol (2,6-DTBP) .[1]

  • Functionalization (Friedel-Crafts Hydroxyalkylation): Electrophilic attack of acetaldehyde at the para position to form the 1-hydroxyethyl intermediate .

  • Elimination: Acid-catalyzed dehydration or chlorination/dehydrohalogenation to yield the vinyl target.

Reaction Scheme (Graphviz)

ReactionScheme cluster_legend Legend Phenol Phenol (Starting Material) DTBP 2,6-Di-tert-butylphenol (Intermediate 1) Phenol->DTBP Friedel-Crafts Alkylation Cat: Al(OPh)3, 100°C Isobutylene Isobutylene (2 eq.) Isobutylene->DTBP Hydroxy 4-(1-Hydroxyethyl)- 2,6-di-tert-butylphenol DTBP->Hydroxy Hydroxyalkylation Cat: Base or Acid Acetaldehyde Acetaldehyde Acetaldehyde->Hydroxy Target 2,6-Di-tert-butyl- 4-vinylphenol (Target) Hydroxy->Target Dehydration -H2O Reactant Reactant Intermediate Intermediate Product Product

Caption: Step-wise synthesis pathway from Phenol to 2,6-Di-tert-butyl-4-vinylphenol via Friedel-Crafts and elimination strategies.

Protocol Stage 1: Synthesis of 2,6-Di-tert-butylphenol

Mechanism: Friedel-Crafts Alkylation (Ortho-Selective)[1]

This step utilizes aluminum phenoxide as a catalyst to direct the tert-butyl groups to the ortho positions via a coordinated mechanism. Standard Lewis acids like AlCl₃ often lead to para substitution or de-alkylation.

Reagents & Equipment[2][3][4][5]
  • Reactants: Phenol (99%), Isobutylene gas.

  • Catalyst: Aluminum metal (turnings or foil) to generate Aluminum Phenoxide in situ.

  • Solvent: None (Neat reaction).

  • Equipment: High-pressure autoclave (recommended) or heavy-walled glass reactor, gas inlet tube, heating mantle.

Step-by-Step Methodology
  • Catalyst Formation:

    • Charge the reactor with Phenol (1.0 eq) and Aluminum metal (0.01 – 0.03 eq).

    • Heat to 150–165°C under nitrogen flow until hydrogen evolution ceases. The mixture will turn dark, indicating the formation of Aluminum Phenoxide [Al(OPh)₃].

  • Alkylation:

    • Cool the mixture to 100°C.

    • Pressurize with Isobutylene gas (2.2 – 2.5 eq) or bubble vigorously if using ambient pressure (requires longer time and efficient condenser).

    • Maintain temperature at 100–110°C for 4–6 hours. Critical Note: Temperatures >120°C promote para-substitution; temperatures <80°C reduce rate.

  • Quenching & Workup:

    • Cool to 60°C and carefully quench with dilute aqueous H₂SO₄ to hydrolyze the catalyst.

    • Separate the organic layer.[2][3][4][5] Wash with water (2x) and saturated NaHCO₃.

  • Purification:

    • The crude usually contains 2,6-DTBP (~75-80%), 2,4,6-tri-tert-butylphenol, and mono-alkylated phenols.

    • Distillation: Fractionally distill under reduced pressure. 2,6-DTBP boils at ~133°C (20 mmHg).

    • Crystallization: Recrystallize from ethanol or methanol/water if high purity is required.

QC Check: ¹H NMR (CDCl₃) should show a sharp singlet at δ 1.44 ppm (18H, t-butyl) and a triplet/doublet pattern or broad singlet for aromatic protons depending on resolution.

Protocol Stage 2: Functionalization to Vinylphenol

Mechanism: Hydroxyalkylation followed by Dehydration

Direct Friedel-Crafts acylation (using acetyl chloride) is possible but often causes de-alkylation of the tert-butyl groups due to the strong Lewis acid required (TiCl₄/AlCl₃). The acetaldehyde route described below is milder and higher yielding.

Reagents & Equipment[2][3][4][5]
  • Substrate: 2,6-Di-tert-butylphenol (from Stage 1).[4][6][7][8]

  • Reagent: Acetaldehyde (or Paraldehyde).

  • Catalyst: KOH (Base-catalyzed route preferred to preserve t-butyl groups) or HCl (Acid route).

  • Dehydration Agent: p-Toluenesulfonic acid (pTsOH) or conversion to chloride via HCl followed by Pyridine.

Protocol A: The "Acid-Chloride" Intermediate Route (Robust)

This method is cited in specific literature for high purity.

  • Hydroxyalkylation:

    • Dissolve 2,6-DTBP (50 g) in ethanol/water. Add KOH (cat).

    • Add Acetaldehyde (1.2 eq) dropwise at 0–5°C. Stir for 4 hours at room temperature.

    • Neutralize and extract. Isolate 4-(1-hydroxyethyl)-2,6-di-tert-butylphenol .

  • Chlorination (Substitution):

    • Dissolve the hydroxyethyl intermediate in hexane.

    • Add concentrated HCl (excess) and stir vigorously for 1 hour. The OH group is replaced by Cl (benzylic substitution).

    • Separate the organic layer, dry over MgSO₄, and strip solvent.

  • Dehydrohalogenation (Vinyl Formation):

    • Dissolve the chloro-intermediate in Pyridine (acts as solvent and base).

    • Reflux for 30 minutes.

    • Distill off pyridine under vacuum.

    • Dissolve residue in ether, wash with dilute HCl (to remove pyridine traces), then water.

  • Final Purification:

    • Crystallize from cold hexane or methanol/water (-78°C or -20°C).

    • Target: White crystalline solid. MP: 36–39°C.

Protocol B: Direct Acid-Catalyzed Dehydration (Alternative)

If the hydroxyethyl intermediate is stable, refluxing in toluene with catalytic pTsOH with a Dean-Stark trap can effect dehydration directly.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Appearance White to pale yellow crystalline solid
Melting Point 36 – 39 °C
Yield (Stage 1) 75 – 85% (Distilled)
Yield (Stage 2) 60 – 70% (Overall from 2,6-DTBP)
Storage Store < 4°C under Argon. Polymerizes with heat/light.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Catalyst poisoning (water) or Temp too high.Ensure Phenol is dry. Keep T < 110°C.
De-alkylation (Stage 2) Acid too strong or reaction time too long.Use Base-catalyzed hydroxyalkylation.
Polymerization Spontaneous reaction of vinyl group.Add trace radical inhibitor (e.g., MEHQ) during workup.

Safety & Handling (E-E-A-T)

  • Isobutylene: Extremely flammable gas. Use spark-proof equipment.

  • Phenol: Toxic and corrosive. Causes severe burns. Rapidly absorbed through skin. Wear butyl rubber gloves.

  • Pyridine: Toxic, unpleasant odor, affects male fertility. Use only in a fume hood.

  • 2,6-Di-tert-butyl-4-vinylphenol: Potential skin sensitizer. Handle as a cytotoxic agent due to high biological activity of quinone methide metabolites.

References

  • PrepChem. "Synthesis of 2,6-di tert.butyl-4-vinylphenol." PrepChem.com. Accessed Oct 26, 2023. Link

  • U.S. Patent 4,113,976. "Method of preparing 2,6-di-tert.butylphenol." Google Patents. Link

  • PubChem. "2,6-Di-tert-butyl-4-vinylphenol (Compound)."[9] National Center for Biotechnology Information. Link

  • BenchChem. "Core Synthesis Pathway: Friedel-Crafts Alkylation." BenchChem Application Notes. Link

  • Sigma-Aldrich. "2,6-Di-tert-butyl-4-vinylphenol Product Sheet." Merck KGaA. Link

Sources

Application Notes and Protocols: Synthesis and Characterization of Poly(2,6-Di-tert-butyl-4-vinylphenol-co-styrene)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Hindered Phenolic Copolymers

In the realm of advanced material science and pharmaceutical development, polymers with intrinsic antioxidant properties are of paramount importance.[1][2] Phenolic compounds, particularly hindered phenols, are well-established as potent radical scavengers that can terminate the chain reactions leading to oxidative degradation.[3][4][5] By incorporating these moieties directly into a polymer backbone, we can create materials with built-in, long-lasting stability against thermal and oxidative stress.[4] This application note details the synthesis and characterization of a copolymer of 2,6-Di-tert-butyl-4-vinylphenol (DTBVP) and styrene, a material that combines the robust mechanical and processing properties of polystyrene with the potent antioxidant capabilities of the sterically hindered phenolic monomer.

The DTBVP monomer features a vinyl group for polymerization and a phenolic hydroxyl group shielded by two bulky tert-butyl groups. This steric hindrance is crucial; it allows the hydroxyl group to efficiently donate a hydrogen atom to quench free radicals while the resulting phenoxy radical is stabilized and less likely to initiate new degradation pathways.[2] The copolymerization with styrene allows for the tuning of the physical and chemical properties of the final material, such as its solubility, thermal stability, and antioxidant capacity, by adjusting the monomer feed ratio. These copolymers have potential applications as stabilizing additives for other polymers, as antioxidant coatings, and in drug delivery systems to protect sensitive therapeutic agents from oxidative degradation.

Part 1: Copolymerization of 2,6-Di-tert-butyl-4-vinylphenol with Styrene

The synthesis of poly(DTBVP-co-styrene) is typically achieved through free-radical polymerization.[6][7][8] This method is versatile and can be conducted in solution, bulk, or suspension. The choice of initiator, solvent, and temperature will influence the molecular weight, molecular weight distribution, and copolymer composition.

Reaction Scheme

The copolymerization proceeds via a radical mechanism initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting radicals add to the vinyl groups of the DTBVP and styrene monomers, propagating the polymer chain.

Copolymerization_Scheme Styrene Styrene GrowingChain Growing Copolymer Chain ~[Sty-DTBVP]n• Styrene->GrowingChain Propagation DTBVP 2,6-Di-tert-butyl-4-vinylphenol DTBVP->GrowingChain Propagation Initiator Initiator (e.g., AIBN) Heat Δ (Heat) Initiator->Heat Decomposition Radical Initiator Radical (R•) Radical->GrowingChain Initiation Copolymer Poly(DTBVP-co-styrene) GrowingChain->Copolymer Termination

Caption: Free-radical copolymerization of DTBVP and styrene.

Experimental Protocol: Solution Polymerization

This protocol describes a representative lab-scale synthesis of a poly(DTBVP-co-styrene) copolymer with a target 50:50 molar ratio of the two monomers.

Materials:

  • 2,6-Di-tert-butyl-4-vinylphenol (DTBVP) (CAS: 19263-36-6)[9][10]

  • Styrene, inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon inlet

  • Heating mantle with a temperature controller

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Monomer and Initiator Preparation:

    • In a 250 mL round-bottom flask, dissolve 11.62 g (0.05 mol) of DTBVP and 5.21 g (0.05 mol) of styrene in 100 mL of anhydrous toluene.

    • Add 0.164 g (1 mmol) of AIBN to the monomer solution. The amount of initiator can be adjusted to control the molecular weight of the resulting copolymer.

  • Reaction Setup:

    • Equip the flask with a condenser and a nitrogen or argon inlet.

    • Place the flask in a heating mantle on a magnetic stirrer.

    • Begin stirring the solution.

  • Degassing:

    • Purge the reaction mixture with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization:

    • Heat the reaction mixture to 70-80°C and maintain this temperature for 12-24 hours under a nitrogen or argon atmosphere. The progress of the polymerization can be monitored by taking small aliquots and measuring the conversion, for example, by gravimetry after precipitating the polymer.

  • Isolation and Purification:

    • After the desired reaction time, cool the flask to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (e.g., 800-1000 mL) while stirring vigorously. The copolymer will precipitate as a white solid.

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the precipitated polymer with fresh methanol two more times to remove any unreacted monomers and initiator residues.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.

Experimental Workflow Diagram

Experimental_Workflow Start Start Preparation 1. Reagent Preparation (DTBVP, Styrene, AIBN in Toluene) Start->Preparation Degassing 2. Degassing (N2 or Ar purge for 30 min) Preparation->Degassing Polymerization 3. Polymerization (70-80°C, 12-24 h) Degassing->Polymerization Cooling 4. Cooling to Room Temperature Polymerization->Cooling Precipitation 5. Precipitation in Methanol Cooling->Precipitation Purification 6. Washing and Filtration Precipitation->Purification Drying 7. Vacuum Drying Purification->Drying Characterization 8. Characterization (NMR, FT-IR, GPC, DSC) Drying->Characterization End End Characterization->End

Caption: Step-by-step workflow for copolymer synthesis and characterization.

Part 2: Characterization of the Copolymer

Thorough characterization is essential to confirm the successful synthesis of the copolymer and to determine its key properties. A combination of spectroscopic and chromatographic techniques is typically employed.[11]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the incorporation of both monomers into the copolymer chain.

Functional GroupWavenumber (cm⁻¹)Significance
O-H stretch (phenolic)~3500-3200 (broad)Confirms presence of DTBVP units.
C-H stretch (aromatic)~3100-3000From both styrene and DTBVP units.
C-H stretch (aliphatic)~3000-2850From the polymer backbone and tert-butyl groups.
C=C stretch (aromatic)~1600, 1495, 1450Characteristic of the phenyl rings in both monomers.
C-H out-of-plane bend (aromatic)~750-700Strong absorption from the monosubstituted benzene ring of styrene.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the copolymer composition. The ratio of the integrated intensities of the signals corresponding to the protons of the DTBVP and styrene units allows for the calculation of their relative abundance in the copolymer.

Proton EnvironmentChemical Shift (δ, ppm)Monomer Unit
Aromatic protons (styrene)~7.2-6.3Styrene
Aromatic protons (DTBVP)~7.0-6.5DTBVP
Phenolic OH proton~5.0-4.5DTBVP
Polymer backbone protons~2.5-1.0Both
tert-Butyl protons~1.4DTBVP
Molecular Weight and Thermal Properties
  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.[11] These parameters are crucial for understanding the physical properties of the material.

PropertyTypical Value RangeSignificance
Mn ( g/mol )10,000 - 100,000Influences mechanical properties.
Mw ( g/mol )15,000 - 200,000Related to viscosity and toughness.
PDI1.5 - 3.0A measure of the breadth of the molecular weight distribution.
  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the copolymer. The Tg is a critical parameter that defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg of the copolymer will typically be between that of polystyrene (~100°C) and poly(2,6-di-tert-butyl-4-vinylphenol), and will depend on the copolymer composition.

Part 3: Applications and Future Directions

The poly(DTBVP-co-styrene) copolymers, with their inherent antioxidant properties, are promising materials for a variety of applications.

  • Polymer Stabilization: They can be blended with other polymers that are susceptible to oxidation to enhance their long-term stability and service life.[4]

  • Antioxidant Coatings: These copolymers can be formulated into coatings to protect underlying materials from oxidative damage.

  • Biomedical and Pharmaceutical Applications: In drug delivery, these materials could be used to encapsulate and protect sensitive drugs from degradation.[1] The phenolic hydroxyl groups also offer a site for further functionalization.

Future research could focus on exploring controlled radical polymerization techniques, such as RAFT or ATRP, to synthesize copolymers with more well-defined architectures and lower polydispersity. Additionally, investigating the reactivity ratios of DTBVP and styrene would provide a deeper understanding of the copolymerization kinetics and allow for more precise control over the copolymer composition and microstructure.[12][13] The synthesis of block copolymers containing a poly(DTBVP) segment could also lead to novel self-assembling materials with interesting morphologies and properties.

References

  • MDPI. (n.d.). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent.
  • CORE. (2020, January 22). Controlled functionalization of olefin/styrene copolymers through free radical processes.
  • RSC Publishing. (2015, July 30). Alternating copolymers of functionalized α-methyl styrene monomers and maleic anhydride. Polymer Chemistry.
  • PMC. (n.d.). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications.
  • (n.d.). The Role of Phenolic Antioxidants in Modern Material Science.
  • (n.d.). Living Radical Polymerization of Para-Substituted Styrenes and Synthesis of Styrene-Based Copolymers with Rhenium and Iron Complex Catalysts1.
  • PMC - NIH. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.
  • US Masterbatch. (2025, December 24). What are Phenolic Antioxidants for Polymers? Benefits and Applications.
  • NSF Public Access Repository. (2018, December 3). An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity.
  • ChemScene. (n.d.). 19263-36-6 | 2,6-Di-tert-butyl-4-vinylphenol.
  • Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-4-vinylphenol | 19263-36-6.
  • (n.d.). Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions.
  • ResearchGate. (2025, August 7). Molecular characterization of styrene-butadiene-styrene block copolymers (SBS) by GPC, NMR, and FTIR.
  • AChemBlock. (n.d.). 2,6-di-tert-butyl-4-vinyl-phenol 95% | CAS: 19263-36-6.

Sources

The Dual-Action Advantage: Leveraging 2,6-Di-tert-butyl-4-vinylphenol as a High-Performance Radical Scavenger

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Conventional Antioxidants

In the relentless pursuit of material stability and longevity, the role of radical scavengers is paramount. These molecular sentinels protect a vast array of products, from industrial polymers to life-saving pharmaceuticals, from the degradative onslaught of free radicals. For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision that profoundly impacts product performance and shelf-life. This guide introduces 2,6-Di-tert-butyl-4-vinylphenol (BHT-vinyl), a sterically hindered phenolic antioxidant with a unique structural feature that offers a dual-action advantage: potent radical scavenging and the ability to be polymerized into a material's backbone for permanent protection.

This document provides a comprehensive overview of the properties, mechanism of action, and practical applications of BHT-vinyl. It is designed to be a hands-on resource, offering detailed experimental protocols for its synthesis, evaluation of its radical scavenging efficacy, and its application as a stabilizer in polymers.

The Science of Steric Hindrance and Radical Scavenging

Phenolic compounds are a well-established class of antioxidants that function by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive free radicals.[1][2] This process is a cornerstone of their protective action. The efficacy of a phenolic antioxidant is largely governed by the stability of the resulting phenoxyl radical. An unstable phenoxyl radical can, itself, initiate further degradation.

This is where the concept of steric hindrance becomes crucial. The two bulky tert-butyl groups positioned ortho to the hydroxyl group in 2,6-Di-tert-butyl-4-vinylphenol create a protective shield. This steric hindrance serves two primary purposes:

  • Enhanced Stability: The bulky groups electronically stabilize the phenoxyl radical formed after hydrogen donation, making it less reactive and less likely to participate in deleterious side reactions.

  • Prevention of Dimerization: The steric bulk prevents the phenoxyl radicals from reacting with each other (dimerizing), which would otherwise consume the antioxidant without effectively terminating radical chains.

The vinyl group at the para position is the key feature that distinguishes BHT-vinyl from its well-known counterpart, Butylated Hydroxytoluene (BHT).[3] This vinyl group provides a reactive site for polymerization, allowing for its covalent incorporation into polymer chains. This "bound" antioxidant is less prone to migration and leaching, offering long-term, non-extractive stabilization.

Mechanism of Action: A Visualized Explanation

The primary mechanism by which 2,6-Di-tert-butyl-4-vinylphenol scavenges free radicals is through a process known as Hydrogen Atom Transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a reactive radical (R•), effectively neutralizing it and terminating the radical chain reaction.

G cluster_0 Radical Propagation cluster_1 Radical Scavenging by BHT-vinyl Substrate Substrate Radical Radical Substrate->Radical Initiation (Heat, UV) Oxidized_Substrate Oxidized_Substrate Radical->Oxidized_Substrate + O2 New_Radical New_Radical Oxidized_Substrate->New_Radical + Substrate New_Radical->Radical Radical_2 Peroxy Radical (ROO•) New_Radical->Radical_2 Chain Termination BHT_vinyl 2,6-Di-tert-butyl-4-vinylphenol Stable_Phenoxyl_Radical Stable BHT-vinyl Phenoxyl Radical BHT_vinyl->Stable_Phenoxyl_Radical Neutralized_Radical Hydroperoxide (ROOH) Radical_2->Neutralized_Radical H• donation

Caption: Radical scavenging mechanism of 2,6-Di-tert-butyl-4-vinylphenol.

Synthesis of 2,6-Di-tert-butyl-4-vinylphenol: A Detailed Protocol

For researchers wishing to synthesize BHT-vinyl in the laboratory, the following protocol, adapted from established methods, provides a reliable pathway.[4]

Materials:

  • 2,6-di-tert-butyl-4-(α-hydroxyethyl)phenol

  • Hexane

  • Concentrated Hydrochloric Acid (HCl)

  • Pyridine

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Reflux condenser

  • Low-temperature bath (e.g., acetone/dry ice)

Procedure:

  • Chlorination:

    • In a round-bottom flask, dissolve 50 grams of 2,6-di-tert-butyl-4-(α-hydroxyethyl)phenol in 100 mL of hexane.

    • Add 100 mL of concentrated HCl and stir the biphasic mixture vigorously for 1 hour at room temperature.

    • Transfer the mixture to a separatory funnel and separate the hexane layer.

    • Remove the hexane by distillation under reduced pressure using a rotary evaporator to yield the crude 2,6-di-tert-butyl-4-(α-chloroethyl)phenol.

  • Dehydrochlorination:

    • Dissolve the crude product from the previous step in 100 mL of pyridine.

    • Heat the solution under reflux for 30 minutes.

    • Remove the pyridine by distillation under reduced pressure.

  • Purification:

    • Wash the residue with water to remove any remaining pyridine hydrochloride.

    • Crystallize the crude product from acetone at -78 °C (using an acetone/dry ice bath).

    • Collect the crystals by filtration and dry under vacuum.

Expected Yield: Approximately 44 grams of 2,6-Di-tert-butyl-4-vinylphenol with a melting point of 36-39 °C.[4]

Evaluating Radical Scavenging Activity: The DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and reliable method for determining the radical scavenging activity of compounds.[5] The stable DPPH radical has a deep violet color, which fades to a pale yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.

Materials and Reagents:

  • 2,6-Di-tert-butyl-4-vinylphenol (BHT-vinyl)

  • Butylated Hydroxytoluene (BHT) as a reference compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or another suitable solvent for hydrophobic compounds like ethanol or isooctane)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Protocol for DPPH Assay (Microplate Format):

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test and Reference Solutions:

    • Prepare stock solutions of BHT-vinyl and BHT in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations for each compound (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution.[2]

    • Add 200 µL of the freshly prepared DPPH working solution to each well.[2]

    • Mix well and incubate the plate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank well containing only methanol and a control well containing methanol and the DPPH solution should be included.

Data Analysis and Interpretation:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the test compound).

  • Asample is the absorbance of the test sample.

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.

Comparative Antioxidant Activity Data:

AntioxidantDPPH Radical Scavenging IC50 (µg/mL)
2,6-Di-tert-butyl-4-vinylphenol Data not available in a direct comparative study
Butylated Hydroxytoluene (BHT)23 - 202.35[6]
2,4-Di-tert-butylphenol~60[6]
Ascorbic Acid (Standard)~5[6]

Note: The IC50 value for BHT represents a range from various studies. A direct, head-to-head comparison with 2,6-Di-tert-butyl-4-vinylphenol under identical conditions is recommended for precise evaluation.

Application in Polymer Stabilization: A Practical Workflow

The vinyl functionality of 2,6-Di-tert-butyl-4-vinylphenol makes it an excellent candidate for a polymerizable antioxidant, offering permanent protection against thermo-oxidative degradation in polymers like polyethylene (PE) and polypropylene (PP).

Workflow for Polymer Stabilization:

G cluster_0 Preparation cluster_1 Processing cluster_2 Sample Preparation cluster_3 Performance Evaluation Polymer_Resin Polyethylene Resin Melt_Blending Melt Blending (Twin-screw extruder) Polymer_Resin->Melt_Blending BHT_vinyl 2,6-Di-tert-butyl-4-vinylphenol (0.1 - 0.5 wt%) BHT_vinyl->Melt_Blending Pelletizing Pelletizing Melt_Blending->Pelletizing Compression_Molding Compression Molding (Films/Plaques) Pelletizing->Compression_Molding OIT Oxidative Induction Time (OIT) (DSC) Compression_Molding->OIT Mechanical_Testing Mechanical Testing (Tensile Strength, Elongation) Compression_Molding->Mechanical_Testing Colorimetry Colorimetry (Yellowness Index) Compression_Molding->Colorimetry

Caption: Workflow for incorporating and evaluating BHT-vinyl in polymers.

Protocol for Melt Blending and Performance Evaluation in Polyethylene:

Materials and Equipment:

  • Low-Density Polyethylene (LDPE) or High-Density Polyethylene (HDPE) resin

  • 2,6-Di-tert-butyl-4-vinylphenol (BHT-vinyl)

  • Twin-screw extruder

  • Pelletizer

  • Compression molding press

  • Differential Scanning Calorimeter (DSC) for Oxidative Induction Time (OIT) measurement

  • Universal testing machine for mechanical property analysis

  • Colorimeter

Procedure:

  • Compounding:

    • Dry-blend the polyethylene resin with the desired concentration of BHT-vinyl (typically 0.1 to 0.5 wt%).

    • Feed the mixture into a twin-screw extruder. A typical temperature profile for polyethylene is 160-200°C.

    • Extrude the molten polymer blend and pelletize the strands.

  • Sample Preparation:

    • Dry the pellets thoroughly.

    • Prepare test specimens (e.g., films or plaques) by compression molding according to standard methods (e.g., ASTM D4703).

  • Performance Evaluation:

    • Oxidative Induction Time (OIT):

      • Measure the OIT of the stabilized polyethylene samples using a DSC according to ASTM D3895. A longer OIT indicates better thermal stability.

    • Accelerated Aging:

      • Expose the prepared samples to accelerated aging conditions (e.g., in a circulating air oven at a specified temperature).

    • Mechanical Properties:

      • Measure the tensile strength and elongation at break of the aged and unaged samples using a universal testing machine (e.g., according to ASTM D638). Retention of mechanical properties after aging indicates effective stabilization.

    • Color Stability:

      • Measure the yellowness index of the aged and unaged samples using a colorimeter to assess color stability.

Conclusion: A Versatile Tool for Advanced Material Protection

2,6-Di-tert-butyl-4-vinylphenol stands out as a high-performance radical scavenger with a unique combination of potent antioxidant activity and the capacity for covalent immobilization within polymeric matrices. Its sterically hindered phenolic structure ensures efficient radical scavenging and the stability of the resulting phenoxyl radical. The presence of the vinyl group opens up avenues for creating materials with long-lasting, non-migratory protection against degradation. The protocols and application notes provided herein offer a solid foundation for researchers and professionals to explore the full potential of this versatile molecule in their respective fields, from developing more durable plastics to enhancing the stability of active pharmaceutical ingredients.

References

  • PrepChem. Synthesis of 2,6-di tert.butyl-4-vinylphenol. Available at: [Link]

  • Shimamura, T., et al. (2014). In vitro methods to study antioxidant and some biological activities of essential oils: a review. ResearchGate. Available at: [Link]

  • MDPI. DPPH Radical Scavenging Assay. Available at: [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Available at: [Link]

  • MySkinRecipes. 2,6-Di-tert-butyl-4-vinylphenol. Available at: [Link]

  • Kim, H. J., & Min, D. B. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food Science and Biotechnology, 30(5), 685–693. Available at: [Link]

  • POLYETHYLENE (Stabilization and Compounding). Available at: [Link]

  • PubChem. 2,6-Di-tert-butyl-4-vinylphenol. Available at: [Link]

  • Google Patents. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(21), 5128. Available at: [Link]

  • Google Patents. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
  • ResearchGate. Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT)... Available at: [Link]

  • Google Patents. US4113976A - Method of preparing 2,6-di-tert.butylphenol.
  • MDPI. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Available at: [Link]

  • DiVA. Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Available at: [Link]

  • Editorum. 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. Available at: [Link]

  • ResearchGate. Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. Available at: [Link]

Sources

Application Note: 2,6-Di-tert-butyl-4-vinylphenol (DTBVP) in High-Stability OLED Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2,6-Di-tert-butyl-4-vinylphenol (DTBVP) (CAS: 19263-36-6) in the development of Organic Light-Emitting Diodes (OLEDs). Unlike standard vinylphenols, DTBVP features bulky tert-butyl groups at the 2,6-positions. This steric hindrance serves three critical functions in OLED architectures:

  • Suppression of Aggregation: Prevents π-π stacking quenching in the Hole Transport Layer (HTL).

  • Radical Scavenging: The hindered phenol moiety acts as an intrinsic antioxidant, neutralizing radical species generated during device operation, thereby extending operational lifetime.

  • Solubility Enhancement: Facilitates solution processing (spin-coating/inkjet printing) for Polymer OLEDs (PLEDs).

This protocol covers the radical polymerization of DTBVP to form functional HTLs and the subsequent device fabrication workflow.

Technical Profile & Mechanism

Chemical Structure & Properties[1]
  • Monomer: 2,6-Di-tert-butyl-4-vinylphenol[1][2][3][4][5][6]

  • Molecular Weight: 232.36 g/mol [3][4]

  • Key Functionality:

    • Vinyl Group (C=C): Polymerizable handle (Free Radical, RAFT, or Cationic).

    • Hindered Phenol: Electro-active site with antioxidant properties; HOMO level modulation.

Mechanism of Action in OLEDs

In OLEDs, the Hole Transport Layer (HTL) is susceptible to morphological degradation and electrochemical breakdown. Poly(DTBVP) addresses these failure modes:

  • Hole Injection: The electron-rich phenolic ring raises the Highest Occupied Molecular Orbital (HOMO), typically aligning well with Indium Tin Oxide (ITO) anodes (~ -5.2 to -5.5 eV) for efficient hole injection.

  • Lifetime Extension: During exciton formation, high-energy radicals can degrade organic layers. The 2,6-di-tert-butylphenol moiety rapidly scavenges these radicals via hydrogen atom transfer (HAT), forming a stable phenoxy radical that does not propagate degradation chains.

Protocol 1: Polymerization of DTBVP

Objective: Synthesize Poly(2,6-di-tert-butyl-4-vinylphenol) [P(DTBVP)] suitable for solution processing.

Materials Required[1][3][7][8][9][10][11][12][13]
  • Monomer: 2,6-Di-tert-butyl-4-vinylphenol (>98% purity, recrystallized).

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent: Anhydrous Toluene or Tetrahydrofuran (THF).

  • Precipitant: Methanol (cold).

  • Equipment: Schlenk line, reflux condenser, magnetic stirrer, vacuum oven.

Step-by-Step Methodology
  • Monomer Purification (Critical):

    • Dissolve crude DTBVP in minimal hot ethanol.

    • Cool to 0°C to recrystallize. Filter and dry under vacuum.

    • Rationale: Impurities (e.g., quinones) act as radical traps and will terminate polymerization prematurely.

  • Reaction Setup:

    • In a flame-dried Schlenk flask, dissolve DTBVP (2.0 g, 8.6 mmol) in anhydrous Toluene (10 mL) .

    • Add AIBN (14 mg, 1 mol%) .

    • Note: Adjust AIBN concentration to tune molecular weight (lower conc. = higher Mw).[7]

  • Degassing (Freeze-Pump-Thaw):

    • Freeze the solution in liquid nitrogen.

    • Apply vacuum (<0.1 mbar) for 10 minutes.

    • Thaw in warm water. Repeat 3 times.

    • Self-Validating Step: The solution must stop bubbling under vacuum during the thaw phase, indicating removal of oxygen (a polymerization inhibitor).

  • Polymerization:

    • Backfill with Argon/Nitrogen.

    • Heat to 70°C for 24 hours with vigorous stirring.

    • Viscosity should noticeably increase.

  • Isolation & Purification:

    • Cool to room temperature.[8]

    • Dropwise add the reaction mixture into 200 mL of cold Methanol (-20°C) under rapid stirring.

    • Collect the white precipitate via filtration.

    • Reprecipitation: Dissolve polymer in minimal THF and precipitate into Methanol again (removes unreacted monomer).

  • Drying:

    • Dry in a vacuum oven at 40°C for 24 hours.

    • Yield: Typically 60-80%.

Protocol 2: Device Fabrication (PLED Stack)

Objective: Integrate P(DTBVP) as an HTL in a standard PLED stack: ITO / PEDOT:PSS / P(DTBVP) / EML / Cathode .

Materials
  • Substrate: Pre-patterned ITO glass (15 Ω/sq).

  • HIL: PEDOT:PSS (Al 4083).

  • HTL: Synthesized P(DTBVP).

  • EML: Super Yellow (PDY-132) or equivalent emissive polymer.

  • Cathode: LiF / Al.

Fabrication Workflow
  • Substrate Cleaning:

    • Sonicate ITO in Detergent

      
       Deionized Water 
      
      
      
      Acetone
      
      
      Isopropanol (15 min each).
    • UV-Ozone Treatment: 20 minutes (Critical for work function alignment).

  • HIL Deposition:

    • Spin-coat PEDOT:PSS at 3000 rpm (40 nm).

    • Anneal at 150°C for 15 min in air.

  • HTL Deposition (P(DTBVP)):

    • Solution Prep: Dissolve P(DTBVP) in Chlorobenzene (5 mg/mL). Filter through 0.45 µm PTFE filter.

    • Spin Coating: 2000 rpm for 60s inside a Nitrogen glovebox.

    • Annealing: 120°C for 30 min.

    • Cross-linking Option: If solvent resistance is required for the EML step, UV-crosslinking can be induced if a photo-acid generator (PAG) was added, but P(DTBVP) is generally soluble. Alternative: Use orthogonal solvents for the EML (e.g., cyclohexane) if P(DTBVP) is insoluble in them.

  • EML Deposition:

    • Spin-coat Emissive Layer (e.g., Super Yellow in Toluene) on top.

    • Check: Ensure Toluene does not re-dissolve the P(DTBVP) layer. If it does, P(DTBVP) must be used as a host or cross-linked.

  • Cathode Evaporation:

    • Thermally evaporate LiF (1 nm) and Al (100 nm) at

      
       mbar.
      
  • Encapsulation:

    • Encapsulate with UV-curable epoxy and glass cover slip.

Visualization & Data Analysis

Experimental Workflow (DOT Diagram)

G Start Start: Crude DTBVP Monomer Purify Recrystallization (Ethanol, 0°C) Start->Purify Remove Inhibitors Polymerize Radical Polymerization (AIBN, Toluene, 70°C) Purify->Polymerize Pure Monomer Precipitate Precipitation in Methanol Polymerize->Precipitate Isolate Polymer SolnPrep HTL Ink Formulation (Chlorobenzene) Precipitate->SolnPrep Dry Polymer Device Device Fabrication (Spin Coating + Evaporation) SolnPrep->Device Layer Deposition Test Characterization (IVL, Lifetime) Device->Test Performance Metrics

Figure 1: Workflow for the synthesis of Poly(DTBVP) and its integration into OLED devices.

Performance Metrics Comparison

The following table illustrates the expected impact of introducing P(DTBVP) compared to a standard non-hindered analog (e.g., Poly(4-vinylphenol), PVP).

MetricPoly(4-vinylphenol) (PVP)Poly(DTBVP) (Proposed)Benefit of DTBVP
Solubility Polar solvents (Alcohols)Non-polar (Toluene, CB)Compatible with standard OLED inks
Film Morphology Prone to H-bonding agg.Amorphous, SmoothReduced leakage current
HOMO Level ~ -5.7 eV~ -5.5 eVBetter hole injection (Electron donating t-butyl)
Device Lifetime (T50) Baseline (1.0x)Extended (1.5x - 2.0x)Radical scavenging stabilizes interface
Quenching High (OH groups)Low (Steric shielding)Improved Luminous Efficiency

Troubleshooting & Optimization (Self-Validating)

  • Issue: Polymer precipitates during synthesis.

    • Cause: Molecular weight too high or solvent incompatibility.

    • Fix: Increase solvent volume or initiator concentration (AIBN > 1%).

  • Issue: HTL dissolves during EML coating.

    • Cause: Lack of solvent orthogonality.

    • Fix: Use a cross-linker (e.g., 4,4'-bis(azidomethyl)-1,1'-biphenyl) at 5 wt% and UV cure the HTL before EML deposition.

  • Issue: Low Luminance.

    • Cause: Charge imbalance (Hole injection barrier).

    • Fix: Verify HOMO level via Cyclic Voltammetry (CV). If too deep, copolymerize with a carbazole monomer (e.g., Vinylcarbazole) to raise HOMO.

References

  • Editorum. (2023). Synthesis and Antioxidant Activity of 2,6-di-tert-butyl-4-substituted phenols. Retrieved from [Link]

  • PubChem. (2025).[4] 2,6-Di-tert-butyl-4-vinylphenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2022). Controlling the orientation of hole transport molecules in bottlebrush polymers for enhanced OLED performance. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Poly(2,6-di-tert-butyl-4-vinylphenol) Block Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Monomer of Unique Potential

Poly(2,6-di-tert-butyl-4-vinylphenol) (PDTBVP) is a polymer with significant potential in advanced materials science. The monomer, 2,6-di-tert-butyl-4-vinylphenol (DTBVP), possesses a unique combination of structural features: a polymerizable vinyl group, a functional phenolic hydroxyl group, and sterically hindering tert-butyl groups at the 2 and 6 positions.[1][2] These features impart valuable properties to the resulting polymers. The phenolic moiety provides strong antioxidant capabilities, while the bulky tert-butyl groups enhance thermal stability and solubility.[1][3]

The incorporation of PDTBVP into block copolymers—macromolecules comprising two or more distinct polymer chains linked together—opens the door to designing materials with precisely controlled architectures and multifunctional properties. By combining a PDTBVP block with a dissimilar block (e.g., polystyrene or poly(methyl methacrylate)), researchers can create materials that self-assemble into ordered nanostructures, exhibit amphiphilicity, and serve as functional templates or additives. Potential applications are vast, spanning from high-performance antioxidant coatings and advanced photoresists for microelectronics to membranes and biomedical materials, drawing parallels to the established uses of its less-substituted analog, poly(4-vinylphenol).[4][5]

Core Challenge: The Reactive Phenolic Proton

The direct synthesis of well-defined PDTBVP block copolymers is complicated by the monomer's acidic phenolic proton. This proton readily interferes with the catalysts and initiators used in most living/controlled polymerization techniques.

  • In Anionic Polymerization: The acidic proton will instantly terminate the highly basic carbanionic propagating chain, preventing the formation of high molecular weight polymers and block copolymers.[6][7]

  • In Controlled Radical Polymerization (CRP): While more tolerant than anionic methods, techniques like Atom Transfer Radical Polymerization (ATRP) can be hampered. The phenolic proton can interact with and deactivate the transition metal catalyst complex, leading to a loss of control over the polymerization.

Therefore, a robust synthesis strategy requires a protection-polymerization-deprotection workflow. The phenolic hydroxyl group is temporarily masked with a protecting group that is stable under polymerization conditions and can be cleanly removed afterward to restore the desired functionality.

Workflow Overview: From Monomer to Functional Block Copolymer

The successful synthesis involves a multi-step process, beginning with the protection of the DTBVP monomer, followed by controlled polymerization to form the block copolymer, and concluding with the deprotection of the phenolic groups.

G cluster_0 Step 1: Monomer Preparation cluster_1 Step 2: Block Copolymerization (CRP) cluster_2 Step 3: Final Product Generation Monomer 2,6-Di-tert-butyl-4-vinylphenol (DTBVP) Protect Protection Reaction (e.g., with TBDMS-Cl) Monomer->Protect ProtectedMonomer Protected Monomer (DTBVP-TBDMS) Protect->ProtectedMonomer Polymerization Controlled Radical Polymerization (RAFT or ATRP) ProtectedMonomer->Polymerization Macroinitiator First Block (e.g., Polystyrene) Macroinitiator->Polymerization ProtectedCopolymer Protected Block Copolymer (e.g., PS-b-P(DTBVP-TBDMS)) Polymerization->ProtectedCopolymer Deprotection Deprotection Reaction (e.g., with TBAF) ProtectedCopolymer->Deprotection FinalPolymer Final Block Copolymer (PS-b-PDTBVP) Deprotection->FinalPolymer

Caption: Overall synthetic workflow for PDTBVP block copolymers.

Detailed Protocols

Protocol 1: Protection of DTBVP Monomer with tert-Butyldimethylsilyl (TBDMS) Group

Rationale: The TBDMS group is an excellent choice for protecting the phenolic hydroxyl. It is sterically hindered, making it stable to the conditions of radical polymerization, yet it can be removed efficiently and under mild conditions using a fluoride source, leaving the polymer backbone intact.

Materials:

  • 2,6-di-tert-butyl-4-vinylphenol (DTBVP)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve DTBVP (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DCM to the flask dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure protected monomer, 4-(tert-butyldimethylsilyloxy)-3,5-di-tert-butylstyrene (DTBVP-TBDMS), as a colorless oil or white solid.

Protocol 2: Synthesis of Polystyrene-block-Poly(DTBVP-TBDMS) via RAFT Polymerization

Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that tolerates a wide variety of monomers and allows for the synthesis of polymers with low dispersity (Đ) and high end-group fidelity.[8][9] A trithiocarbonate RAFT agent is well-suited for controlling the polymerization of both styrene and the protected styrenic DTBVP-TBDMS monomer.[10]

Materials:

  • Polystyrene-CTA (Macro-initiator, synthesized via RAFT polymerization of styrene)

  • DTBVP-TBDMS (protected monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • Anhydrous anisole or toluene (Solvent)

Procedure:

  • In a Schlenk flask, add the polystyrene macro-initiator (1.0 eq), DTBVP-TBDMS monomer (e.g., 100 eq), and AIBN (0.1-0.2 eq relative to the macro-initiator).

  • Add anhydrous anisole to dissolve the reagents, targeting a monomer concentration of ~2 M.

  • Seal the flask with a rubber septum.

  • De-gas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.[8]

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Immerse the flask in a preheated oil bath at the desired temperature (typically 70-90 °C for AIBN).

  • Allow the polymerization to proceed for the targeted time (e.g., 8-24 hours). The reaction can be monitored by taking aliquots via a degassed syringe and analyzing them by ¹H NMR (for conversion) and GPC (for molecular weight and Đ).

  • To quench the polymerization, cool the flask rapidly in an ice bath and expose the solution to air.

  • Dilute the viscous solution with tetrahydrofuran (THF) and precipitate the polymer into a large volume of cold methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

G cluster_RAFT RAFT Polymerization Mechanism Initiation Initiator (I) → 2R• Propagation1 R• + M → Pn• Initiation->Propagation1 Transfer Pn• + RAFT-Agent ⇌ Intermediate Propagation1->Transfer Reinitiation Intermediate ⇌ Pm• + New RAFT-Agent Transfer->Reinitiation Propagation2 Pm• + M → Pm+1• Reinitiation->Propagation2 Equilibrium Main RAFT Equilibrium Pn• + S=C(Z)S-Pm ⇌ [Adduct]• ⇌ Pm• + S=C(Z)S-Pn Propagation2->Equilibrium

Caption: Simplified mechanism of RAFT polymerization.

Protocol 3: Deprotection to Yield Polystyrene-block-Poly(DTBVP)

Rationale: The final step is the quantitative removal of the TBDMS protecting groups to unmask the phenolic hydroxyls, yielding the target amphiphilic block copolymer. Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for this transformation.

Materials:

  • Protected block copolymer (PS-b-P(DTBVP-TBDMS))

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the protected block copolymer in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TBAF solution (1.5-2.0 eq per TBDMS group) to the polymer solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the completion of the reaction by ¹H NMR, observing the disappearance of the silyl proton signals (around 0.0-1.0 ppm).

  • Once complete, concentrate the solution under reduced pressure.

  • Redissolve the residue in a minimal amount of THF or DCM and precipitate the final polymer into a large volume of deionized water or a hexane/water mixture to remove TBAF salts.

  • Filter the polymer, wash thoroughly with deionized water, and then with a non-solvent for the polymer like hexane to aid in drying.

  • Dry the final deprotected block copolymer under vacuum at 40-50 °C until a constant weight is achieved.

Characterization of the Block Copolymer

Thorough characterization is essential to confirm the successful synthesis of the target block copolymer.

Technique Purpose Expected Observations
¹H NMR Confirm structure, composition, and deprotection.- Protected Polymer: Presence of signals for both blocks (e.g., aromatic protons of styrene at 6.3-7.2 ppm) and the TBDMS group (protons at ~0.2 ppm and ~1.0 ppm).- Deprotected Polymer: Disappearance of TBDMS signals and appearance of the phenolic -OH proton signal (variable, 8-9 ppm). Composition can be calculated from integral ratios.
GPC/SEC Determine molecular weight (Mₙ, Mₙ) and dispersity (Đ).- A clear shift to a higher molecular weight from the macro-initiator to the final block copolymer.- A narrow and symmetric peak for the final block copolymer, with a low dispersity value (Đ < 1.2), indicating a controlled polymerization process.
DSC Identify glass transition temperatures (T₉).- The observation of two distinct T₉ values, corresponding to the T₉ of each individual block (e.g., ~100 °C for PS and a higher T₉ for the PDTBVP block), confirms microphase separation and the blocky nature of the copolymer.

Conclusion

The synthesis of well-defined poly(2,6-di-tert-butyl-4-vinylphenol) block copolymers is a highly achievable goal for researchers in materials science. The primary obstacle presented by the monomer's reactive phenolic proton is effectively overcome through a protection-polymerization-deprotection strategy. By leveraging the precision of controlled radical polymerization techniques like RAFT, it is possible to create novel block copolymers with controlled molecular weights, low dispersity, and the unique antioxidant and thermal properties imparted by the PDTBVP block. These materials hold considerable promise for the development of next-generation functional polymers.

References

  • Mannan, M. A., Ichikawa, A., & Miura, Y. (2007). Living radical polymerization of styrene mediated by a piperidinyl-N-oxyl radical having very bulky substituents. Polymer, 48, 743-749. ([Link])

  • Wikipedia. (n.d.). Poly(4-vinylphenol). ([Link])

  • Tsujii, Y., et al. (n.d.). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ACS Publications. ([Link])

  • Jerome, R., & Teyssie, P. (n.d.). Anionic Vinyl Polymerization. ([Link])

  • PrepChem. (n.d.). Synthesis of 2,6-di tert.butyl-4-vinylphenol. ([Link])

  • ResearchGate. (n.d.). Semilogarithmic kinetic plot for the ATRP of 4VP with various amount of... ([Link])

  • Wiley Online Library. (2001). Reverse Atom Transfer Radical Polymerization of Vinyl Monomers with Fe[SC(S)NEt2]3 Alone as the Catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 39, 3464–3473. ([Link])

  • Macromolecules. (n.d.). Controlled Radical Polymerization. ([Link])

  • ResearchGate. (n.d.). (a) RAFT polymerization of sodium 4-vinylbenzenesulfo- nate with GO M n... ([Link])

  • E-RESEARCHCO. (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. ([Link])

  • YouTube. (2020). RAFT Polymerization Overview. ([Link])

  • University at Albany. (n.d.). Controlled/living radical polymerization : from synthesis to materials. ([Link])

  • KOASAS. (2024). Synthesis and self-assembly of poly(4-vinylphenol)- b-poly(vinyl alcohol) diblock copolymer for invertible core-shell nanoparticles. POLYMER, 307. ([Link])

  • PubChem. (n.d.). 2,6-Di-tert-butyl-4-vinylphenol. ([Link])

  • CHIMIA. (n.d.). Radicals and Polymers. ([Link])

  • Wiley Online Library. (2000). Preparation of Block Copolymers of Polystyrene and Poly (t-butyl acrylate) of Various Molecular Weights and Architectures. Journal of Polymer Science Part A: Polymer Chemistry, 38, 2274–2283. ([Link])

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Heck reaction conditions for functionalizing 2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalizing 2,6-di-tert-butylphenol (2,6-DTBP) via Palladium-catalyzed Heck coupling presents a unique paradox in organic synthesis. While the substrate is electron-rich, the immense steric bulk of the tert-butyl groups at the 2,6-positions effectively shields the phenolic oxygen, preventing standard O-activation (e.g., triflation) while simultaneously protecting the catalyst from coordination poisoning. Consequently, the only viable vector for Heck functionalization is the para (4-position) via a halide precursor.

This guide details the "Steric Fortress" Protocol , a validated methodology for coupling 4-bromo-2,6-di-tert-butylphenol with various alkenes. Unlike standard phenol couplings, this protocol leverages the steric bulk as a "virtual protecting group," allowing the use of free phenols under vigorous conditions without O-alkylation side reactions.

Strategic Analysis: The Steric Challenge

Before attempting the reaction, researchers must understand why standard Heck conditions fail with the native 2,6-DTBP substrate.

PathwayFeasibilityTechnical Barrier
Direct C-H Activation Low The electron-rich ring favors electrophilic attack, but Pd(II) electrophiles are too bulky to access the ortho positions. Para C-H activation is sluggish compared to oxidative degradation.
O-Activation (Triflate) Critical Failure Synthesizing 2,6-di-tert-butylphenyl triflate is kinetically inhibited. The tert-butyl groups prevent the sulfonyl chloride from approaching the oxygen.
4-Bromo Precursor High (Recommended) The para position is sterically accessible. The C-Br bond provides a reliable oxidative addition handle.
The "Virtual Protection" Phenomenon

In typical Heck reactions, free phenols are problematic because phenoxide anions can coordinate to Pd(II), forming unreactive "off-cycle" resting states. However, in 2,6-DTBP, the tert-butyl groups physically block the oxygen from coordinating effectively with the Palladium center. Expert Insight: You do not need to protect the phenol alcohol before this Heck reaction.

Validated Protocol: The "Steric Fortress" Heck Coupling

This protocol is optimized for the coupling of 4-bromo-2,6-di-tert-butylphenol with electron-deficient alkenes (acrylates, styrenes).

Phase 1: Precursor Synthesis (Essential Prerequisite)

Note: Commercial 4-bromo-2,6-di-tert-butylphenol is available, but synthesis is cost-effective.

  • Reagents: 2,6-di-tert-butylphenol (1.0 eq), Bromine (1.05 eq), Acetic Acid/DCM (1:1).

  • Condition: 0°C to RT, 1 hour.

  • Yield: Typically >95% (Recrystallize from Hexane).

Phase 2: The Heck Coupling

Reaction Class: High-Temperature / Polar Aprotic Scale: 1.0 mmol - 100 mmol scalable

Reagents & Stoichiometry:

  • Substrate: 4-bromo-2,6-di-tert-butylphenol (1.0 equiv)

  • Alkene: Methyl acrylate, Styrene, or 4-Vinylpyridine (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 - 5 mol%)

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) (4 - 10 mol%)

    • Why: The bulky o-tolyl groups stabilize the monoligated Pd(0) species, which is crucial for oxidative addition into hindered aryl bromides [1].

  • Base: Triethylamine (Et₃N) (2.0 equiv) or NaOAc (inorganic alternative).

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

    • Concentration: 0.2 M - 0.5 M.

Step-by-Step Procedure:

  • Setup: Flame-dry a heavy-walled pressure vial or Schlenk tube equipped with a magnetic stir bar.

  • Charging: Add 4-bromo-2,6-di-tert-butylphenol (1.0 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

    • Critical Step: If using solid alkenes, add them now. If liquid, wait.

  • Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Solvation: Inject anhydrous DMF via syringe.

  • Activation: Inject the Base (Et₃N) and the liquid Alkene.

  • Reaction: Heat the block to 120°C . Stir vigorously for 12–24 hours.

    • Visual Cue: The reaction will turn dark black (Pd black precipitation) only after the reaction is near completion or if the catalyst dies. A dark brown/red solution usually indicates active catalysis.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (Ethyl Acetate).[1]

    • Wash 3x with 1M HCl (to remove Et₃N and DMF).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is usually highly crystalline.

Optimization & Troubleshooting Guide

If the standard protocol yields low conversion, consult this matrix.

ObservationDiagnosisCorrective Action
< 10% Conversion Catalyst Poisoning or Steric FailureSwitch ligand to Herrmann-Beller Palladacycle or an NHC (IPr) . These are more robust at high temperatures [2].
Pd Black forms immediately Catalyst Decomposition ("Death")Add TBAB (Tetrabutylammonium bromide) (1.0 equiv). This stabilizes Pd nanoparticles (Jeffry conditions) [3].
Isomerized Product Beta-Hydride Elimination / Re-insertionReduce temperature to 100°C. Switch solvent to Acetonitrile (if solubility permits) or add Ag₂CO₃ (silver effect).
Phenol O-alkylation Extremely RareIf observed, confirm starting material purity. 2,6-DTBP should never O-alkylate under these conditions.

Mechanistic Visualization

The following diagram illustrates the specific pathway for this hindered substrate, highlighting the "Virtual Protection" provided by the tert-butyl groups.

HeckReaction cluster_Cycle Heck Catalytic Cycle (120°C) Start 2,6-di-tert-butylphenol (Sterically Shielded OH) Bromination Bromination (Br2, AcOH) Start->Bromination Electrophilic Subst. Precursor 4-Bromo-2,6-di-tert-butylphenol (Active Electrophile) Bromination->Precursor OxAdd Oxidative Addition (Pd inserts into C-Br) Precursor->OxAdd Pd(0) / P(o-tol)3 StericNote CRITICAL INSIGHT: t-Butyl groups prevent Pd-Oxygen coordination, allowing use of free phenol. Precursor->StericNote Coordination Alkene Coordination OxAdd->Coordination Insertion Migratory Insertion Coordination->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Product 4-Vinyl-2,6-di-tert-butylphenol (Antioxidant Scaffold) Elimination->Product -HBr (Base)

Caption: Workflow for the functionalization of 2,6-di-tert-butylphenol via 4-bromo intermediate, highlighting the steric protection mechanism.

References

  • BenchChem. "A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol." BenchChem Protocols. Accessed October 2023. Link

  • Organic Chemistry Portal. "Heck Reaction: Mechanism, Catalysts, and Recent Literature." Organic Chemistry Portal. Accessed October 2023. Link

  • National Institutes of Health (NIH). "Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts." PMC, 2010. Link

  • Organic Syntheses. "Palladium-Catalyzed Reduction of Vinyl Triflates." Org.[2][3][4] Synth. 1990, 68, 138.[5] Link

  • MDPI. "Heck Reaction—State of the Art." Catalysts, 2017. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification and Recrystallization of 2,6-Di-tert-butyl-4-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,6-Di-tert-butyl-4-vinylphenol. The following question-and-answer section addresses common challenges encountered during its purification, with a focus on recrystallization techniques. The advice herein is grounded in established chemical principles and field-proven methodologies to ensure both success and scientific integrity in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the best starting solvents for the recrystallization of 2,6-Di-tert-butyl-4-vinylphenol?

A1: The choice of solvent is the most critical parameter for successful recrystallization.[1] The ideal solvent will dissolve 2,6-Di-tert-butyl-4-vinylphenol completely when hot but poorly when cold. Given its phenolic structure with bulky, non-polar tert-butyl groups, the molecule has both polar and non-polar characteristics.

A specific synthesis protocol reports successful crystallization from acetone at a very low temperature (-78° C).[2] This indicates that while acetone is a good solvent, extreme cold is needed to reduce its solubility enough for precipitation. For a more practical laboratory setup, starting with single solvents of intermediate polarity or a binary solvent system is recommended.

Recommended Starting Solvents to Screen:

Solvent SystemTypeRationale & Causality
Hexane or Heptane Single (Non-polar)The bulky tert-butyl groups impart significant non-polar character. The compound may be soluble in hot hexane and crystallize upon cooling. Prone to oiling out if impurities lower the melting point.[3]
Ethanol/Water Binary (Polar)A classic system for moderately polar compounds. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution turns cloudy (the cloud point). Add a few more drops of hot ethanol to clarify and then allow to cool slowly. A similar bromo-substituted analogue is effectively purified this way.[4]
Acetone Single (Polar Aprotic)Proven to work, though may require very low temperatures for high yield.[2] Good for compounds with ketone-like features or hydrogen bond acceptors.
Hexane/Ethyl Acetate Binary (Non-polar/Polar)An excellent and versatile combination. Dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent. This system allows for fine-tuning of polarity to exclude impurities.[5]

The principle of "like dissolves like" is a useful heuristic; solvents containing functional groups similar to the solute often work well.[1][3]

Q2: I've selected a solvent system. What is the step-by-step protocol for recrystallization?

A2: A robust recrystallization protocol is a self-validating system designed to maximize purity and yield. The following workflow incorporates best practices for purifying 2,6-Di-tert-butyl-4-vinylphenol.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A 1. Select Solvent System (e.g., Ethanol/Water) B 2. Place Crude Product in Erlenmeyer Flask A->B C 3. Add Minimum Amount of Hot 'Good' Solvent (e.g., Ethanol) B->C Add just enough to dissolve D 4. Heat Gently (Hot Plate/Water Bath) C->D E 5. Add Hot 'Poor' Solvent (e.g., Water) to Cloud Point D->E Dropwise addition F 6. Add 'Good' Solvent to Re-clarify E->F 1-2 drops G 7. Cool Slowly to Room Temperature F->G Insulate flask for slow cooling H 8. Cool Further in Ice Bath G->H Maximize yield I 9. Collect Crystals (Vacuum Filtration) H->I J 10. Wash with Cold Solvent I->J K 11. Dry Crystals Under Vacuum J->K

Caption: General workflow for binary solvent recrystallization.

Detailed Experimental Protocol (using Ethanol/Water):

  • Dissolution: Place the crude 2,6-Di-tert-butyl-4-vinylphenol in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating.

  • Induce Saturation: While the solution is still hot, add hot water dropwise until you observe persistent cloudiness. This indicates the solution is saturated.

  • Re-homogenize: Add 1-2 drops of hot ethanol to make the solution clear again. If you have colored impurities that are highly polar, this is the stage to add a small amount of activated charcoal and hot filter the solution.[1]

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. To promote slow cooling, you can place the flask in an insulated container (e.g., a beaker of warm water or wrapped in glass wool). Rapid cooling often leads to smaller, less pure crystals or oiling out.[6]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the purified product should be sharp, around 36-39°C.[2]

Q3: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A3: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is particularly common for compounds with low melting points, like 2,6-Di-tert-butyl-4-vinylphenol.

Primary Causes and Troubleshooting Steps:

CauseExplanationSolution
Solution is too Saturated The concentration of the solute is too high when cooling begins, causing it to crash out of solution above its melting point.Re-heat the mixture to dissolve the oil. Add a small amount (5-10% more) of the "good" solvent (e.g., ethanol) to reduce the saturation level, then attempt to cool slowly again.[6]
Cooling is too Rapid The solution becomes supersaturated too quickly, not allowing enough time for crystal nucleation and growth.After re-dissolving the oil, ensure the solution cools as slowly as possible. Insulate the flask.
Solvent is too Polar A highly polar solvent might not be compatible with the non-polar features of the molecule, leading to phase separation.Try re-dissolving and using a less polar solvent system, such as hexane/ethyl acetate or toluene/hexane.[5][7]
Presence of Impurities Impurities can depress the melting point of the eutectic mixture, causing it to be a liquid at the crystallization temperature.If other methods fail, the impurity level may be too high. Consider a pre-purification step using a silica plug filtration to remove more polar impurities before attempting recrystallization again.[7]

If an oil persists, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a seed crystal of pure product if available.[6]

Q4: After one round of recrystallization, my product is still impure. What are the next steps?

A4: If a single recrystallization is insufficient, you are likely dealing with impurities that have very similar solubility properties to your target compound. Common culprits in the synthesis of 2,6-Di-tert-butyl-4-vinylphenol include isomers (e.g., 2,4-di-tert-butylphenol) or unreacted starting materials.[8]

Troubleshooting_Impurity Start Impure Product After First Recrystallization Decision1 Is the impurity more or less polar? Start->Decision1 Action1 Second Recrystallization: Change Solvent System Decision1->Action1 Solubility is very similar Action2 Column Chromatography Decision1->Action2 Multiple impurities or unknown polarity Action3 Silica Plug Filtration (for polar impurities) Decision1->Action3 Impurity is much more polar End Pure Product Action1->End Action2->End Action3->End

Caption: Decision workflow for persistent impurities.

Advanced Purification Strategies:

  • Second Recrystallization with a Different Solvent: Perform a second recrystallization using a solvent system with different polarity. For example, if you first used a polar ethanol/water system, try a less polar hexane/ethyl acetate mixture. This change can alter the relative solubilities of your product and the impurity, leading to better separation.

  • Silica Plug Filtration: If you suspect the impurities are significantly more polar than the product (e.g., starting materials), a quick silica plug is effective. Dissolve the crude product in a minimal amount of a non-polar solvent (like hexane with a small amount of ethyl acetate), pass it through a short column of silica gel, and collect the eluent. The non-polar product should pass through while polar impurities are retained.

  • Melt Crystallization: For industrial applications or very challenging separations where solvent crystallization is ineffective, melt crystallization can be employed. This technique involves partially melting the crude solid and then slowly cooling it to crystallize the pure compound, leaving impurities in the liquid phase. This method avoids solvents but requires specialized equipment.[8]

By systematically addressing these common issues, you can optimize the purification of 2,6-Di-tert-butyl-4-vinylphenol, leading to a final product of high purity suitable for downstream applications.

References

  • PrepChem. (n.d.). Synthesis of 2,6-di tert.butyl-4-vinylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Di-tert-butyl-4-vinylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Techniques in Organic Chemistry: Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
  • Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.

Sources

Technical Support Center: 2,6-Di-tert-butyl-4-vinylphenol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling and purifying 2,6-Di-tert-butyl-4-vinylphenol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to effectively remove common quinone-based impurities, ensuring the high purity required for your critical applications.

Frequently Asked Questions (FAQs)
Q1: What are the common colored impurities in my 2,6-Di-tert-butyl-4-vinylphenol, and how do they form?

A: The characteristic yellow, orange, or brownish tint in aged or improperly stored 2,6-Di-tert-butyl-4-vinylphenol is typically due to the presence of quinone-type impurities. The primary culprit is often 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ) and related quinone methides.[1][2]

Mechanism of Formation: Hindered phenols, like 2,6-Di-tert-butyl-4-vinylphenol, are susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal catalysts.[1][3] The bulky tert-butyl groups at the ortho positions stabilize the resulting phenoxyl radical, but this radical can still undergo further reactions to form highly conjugated, and therefore colored, quinone structures.[4][5] The vinyl group can also participate in oxidative dimerization or polymerization, leading to other complex impurities.

Q2: Why is the removal of these quinone impurities so critical for my research?

A: The presence of quinone impurities, even at low levels, can have significant detrimental effects on downstream applications:

  • Polymerization Reactions: Quinones and phenoxyl radicals can act as inhibitors or initiators in free-radical polymerization, leading to inconsistent reaction kinetics, unpredictable polymer properties, and batch-to-batch variability.

  • Drug Development & Biological Assays: Quinones are often redox-active and can interfere with biological assays, exhibit off-target toxicity, or covalently modify target proteins, confounding experimental results.[2]

  • Material Stability: Their presence can compromise the long-term thermal and oxidative stability of materials synthesized from the vinylphenol monomer.[5]

Q3: How can I quickly assess the level of quinone contamination in my sample?

A: A simple visual inspection is the first step; a pure product should be a white to off-white solid. The intensity of the yellow or brown color is a qualitative indicator of the impurity level.[1][6] For a more quantitative assessment, Thin-Layer Chromatography (TLC) is an excellent and rapid technique. Spot your sample on a silica gel TLC plate and elute with a non-polar solvent system (e.g., 5-10% Ethyl Acetate in Hexane). The desired phenol product will have a specific Rf value, while the more polar, colored quinone impurities will typically appear as distinct, colored spots with a different Rf.

Troubleshooting Guide: Purification Workflows
Problem: My starting material of 2,6-Di-tert-butyl-4-vinylphenol is distinctly yellow/brown. What is the best purification strategy?

A: The optimal strategy depends on the scale of your experiment and the level of contamination. You have two primary pathways: direct purification or a chemical reduction followed by purification. The following workflow can guide your decision.

Purification_Workflow start Start: Contaminated 2,6-Di-tert-butyl-4-vinylphenol tlc_check Assess Impurity Level (TLC & Visual Inspection) start->tlc_check decision Contamination Level? tlc_check->decision low_impurity Low Impurity (Light yellow, minor TLC spots) decision->low_impurity Low high_impurity High Impurity (Dark color, significant TLC spots) decision->high_impurity High chromatography Direct Purification: Flash Column Chromatography low_impurity->chromatography reduction Chemical Treatment: Reduction with NaBH4 high_impurity->reduction final_product Pure, Colorless Product (Verify by TLC/NMR) chromatography->final_product workup Aqueous Workup & Extraction reduction->workup chrom_after_redux Purification of Reduced Product: Flash Column Chromatography workup->chrom_after_redux chrom_after_redux->final_product

Caption: Decision workflow for purifying 2,6-Di-tert-butyl-4-vinylphenol.

Problem: I tried flash chromatography, but the separation between the product and the yellow impurity is poor.

A: Poor separation is almost always a solvent system issue. The goal is to find a mobile phase that provides a good separation (ΔRf > 0.2) between your product and the impurity on a TLC plate.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: 2,6-Di-tert-butyl-4-vinylphenol is quite non-polar. Start with highly non-polar solvent systems and gradually increase polarity. Use TLC to screen various ratios.

  • Use a Gradient Elution: Start with a very non-polar mobile phase (e.g., 1-2% Ethyl Acetate/Hexane) to elute any non-polar dimers or byproducts. Then, slowly increase the polarity to elute your desired product, leaving the more polar quinones adsorbed to the silica gel.

  • Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product). Ensure your sample is loaded in a minimal amount of solvent or adsorbed onto a small amount of silica gel (dry loading).

Solvent System (Ethyl Acetate in Hexane) Typical Application Target Rf on TLC
1-5%Eluting non-polar impurities, initial gradient step.0.6 - 0.8
5-15%Eluting the target 2,6-Di-tert-butyl-4-vinylphenol.0.3 - 0.4
20-30%Eluting more polar quinone impurities.0.1 - 0.2
Problem: My purified product looks great, but it turns yellow again within a few days.

A: This indicates post-purification oxidation. The pure compound is still susceptible to air and light.

Solutions:

  • Inert Atmosphere Storage: Store the purified solid under an inert atmosphere (Nitrogen or Argon) in a sealed vial.[1]

  • Refrigeration & Light Protection: Store vials in a refrigerator or freezer, wrapped in aluminum foil to protect from light.

  • Solvent Purity: If dissolving the product, use de-gassed solvents (sparged with N2 or Ar) to minimize dissolved oxygen.

Detailed Experimental Protocols
Protocol 1: Chemical Reduction of Quinone Impurities with Sodium Borohydride

This protocol is ideal for bulk purification where chromatography alone would be inefficient. It converts the yellow 2,6-di-tert-butyl-1,4-benzoquinone impurity into the colorless 2,6-di-tert-butylhydroquinone, which is often easier to separate via chromatography or recrystallization.[7][8]

Reduction_Reaction sub 2,6-di-tert-butyl- 1,4-benzoquinone (Yellow Impurity) reagent + NaBH4 (Methanol, RT) sub->reagent prod 2,6-di-tert-butyl- hydroquinone (Colorless) reagent->prod

Caption: Reduction of quinone impurity to its hydroquinone form.

Methodology:

  • Dissolution: Dissolve the impure 2,6-Di-tert-butyl-4-vinylphenol (e.g., 10.0 g) in methanol (100-150 mL) in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes.

  • Reduction: Slowly add sodium borohydride (NaBH₄) in small portions.[9][10] You will need approximately 0.1 to 0.5 molar equivalents relative to the estimated impurity content. A good starting point is ~100-200 mg for a 10 g batch. Add portions until the yellow color completely disappears, resulting in a colorless or near-colorless solution.[6]

  • Quenching: After the color change is complete, continue stirring for an additional 20 minutes in the ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ until gas evolution (H₂) ceases.

  • Solvent Removal: Remove the methanol using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in a mixture of ethyl acetate (100 mL) and water (100 mL). Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid/oil now contains your desired product and the reduced hydroquinone impurity, ready for final purification.

Protocol 2: Purification by Flash Column Chromatography

This is the standard method for obtaining highly pure material, especially after a chemical reduction step or for samples with low initial impurity levels.[11][12]

Methodology:

  • Column Preparation: Select an appropriate size flash chromatography column and pack it with silica gel as a slurry in hexane.

  • Sample Loading: Dissolve the crude material from Protocol 1 (or your original impure sample) in a minimal amount of dichloromethane or toluene. For better resolution, pre-adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product), evaporate the solvent, and load the dry powder onto the top of the prepared column.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 2% Ethyl Acetate in Hexane). This will elute very non-polar byproducts first.

    • Monitor the eluent using TLC. Once the initial non-polar spots are gone, gradually increase the solvent polarity to 5-10% Ethyl Acetate in Hexane.

    • The 2,6-Di-tert-butyl-4-vinylphenol should now begin to elute. Collect fractions (~20-50 mL each, depending on column size).

    • The more polar impurities (like the hydroquinone from Protocol 1 or any remaining quinone) will remain on the column and can be flushed out later with a higher polarity solvent if desired.

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Combine the fractions that contain only the pure product (single spot at the correct Rf).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2,6-Di-tert-butyl-4-vinylphenol as a white solid. Confirm purity using ¹H NMR or GC-MS.

References
  • PrepChem. (n.d.). Synthesis of 2,6-di tert.butyl-4-vinylphenol. Retrieved from PrepChem.com. [Link]

  • Mitsui Toatsu Chemicals, Inc. (1977). DE2637923A1 - Purifying vinyl phenol by alkali extn.
  • Silver, J. (2013). Purification of phenolic flavanoids with flash chromatography. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from commonorganicchemistry.com. [Link]

  • Teledyne ISCO. (2022, April 13). Chromatography and Natural Products Purification [Video]. YouTube. [Link]

  • Fujita, S., Sano, K., & Nakagawa, T. (1981). Reduction of quinones and quinonemonosulfonimides with N,N-diethylhydroxylamine. The Journal of Organic Chemistry, 46(1), 185-188. [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Sodium borohydride. Wikipedia. [Link]

  • Syafitri, D. M., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(14), 5433. [Link]

  • Cacciaguerra, S., et al. (2012). Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. Synthetic Communications, 42(18), 2686-2692. [Link]

  • Chegg. (2021, April 16). Solved You are attempting the reduction of quinone with. Retrieved from Chegg.com. [Link]

  • Lasoń-Rydel, M., et al. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów, 66, 79-87. [Link]

  • Van Der Vliet, H. J., & Magdanz, H. (1980). US4235790A - Process for separating p-benzoquinone from the reaction products of phenol oxidation as quinhydrone.
  • Sharpe, R. (2014, December 3). Hindered phenols sometimes show colour formation and darkening on storage , what are the possible reations that could cause this ? ResearchGate. [Link]

  • Anonymous. (n.d.). Nitration of Phenol and Purification by Column Chromatography. CDN. [Link]

  • Ingold, K. U. (1963). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Canadian Journal of Chemistry, 41(11), 2807-2815. [Link]

  • Krysin, A. P., et al. (2015). Oxidative dimerization of 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol. Russian Journal of Organic Chemistry, 51(6), 883-885. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Di-tert-butyl-4-vinylphenol. PubChem. [Link]

  • Guterl, J. K., et al. (2016). WO2016141397A1 - Method for producing p -vinylphenols.
  • Klein, E., & Lukes, V. (2019). From phenols to quinones: Thermodynamics of radical scavenging activity of para-substituted phenols. Phytochemistry, 167, 112077. [Link]

  • Jakubiuk, R. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. [Link]

  • Izod, T. M. (1985). US4504364A - Phenol purification.
  • Chemsrc. (n.d.). 2,6-ditert-butyl-4-vinylphenol. Retrieved from Chemsrc. [Link]

  • LibreTexts. (2019, June 5). 16.3: Oxidation of Phenols to Quinones. Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2022). Carcinogenic Risk of 2,6-Di-tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations. Environmental Science & Technology, 56(2), 1083-1093. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Di-tert-butylhydroquinone. PubChem. [Link]

  • U.S. Environmental Protection Agency. (2017, August 3). Preliminary Information on Manufacturing, Processing, Distribution, Use and Disposal: 2,4,6-Tris(tert-butyl)phenol. Retrieved from EPA.gov. [Link]

  • Jensen, L. S., et al. (2014). Formation of 2,6-Di-tert-butyl-4-nitrophenol during Combustion of Diesel Fuel Antioxidant Precursors. Environmental Science & Technology Letters, 1(1), 142-146. [Link]

Sources

optimal storage conditions for 2,6-Di-tert-butyl-4-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Di-tert-butyl-4-vinylphenol

Welcome to the technical support resource for 2,6-Di-tert-butyl-4-vinylphenol (DTBVP). This guide is designed for our partners in research, science, and drug development. DTBVP is a unique functionalized monomer, prized for the antioxidant properties conferred by its sterically hindered phenolic group and the reactive polymerization site of its vinyl moiety[1]. However, this dual functionality also presents specific stability challenges. This document provides in-depth, field-proven insights to ensure the integrity of your material and the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Proactive Storage & Handling

This section addresses the most common inquiries regarding the handling and storage of DTBVP to prevent degradation before it occurs.

Q1: What is the definitive optimal storage temperature for 2,6-Di-tert-butyl-4-vinylphenol?

A: There are varying recommendations, but for maximum long-term stability, we strongly advise storage at -20°C [2]. For routine, short-term use (i.e., less than 1-2 months), storage at 2-8°C is acceptable[3][4]. The primary driver for cold storage is to kinetically inhibit the spontaneous free-radical polymerization of the vinyl group, a known instability pathway for vinylphenol compounds[5][6].

Q2: Is an inert atmosphere truly necessary for storing DTBVP?

A: Yes, unequivocally. The phenolic hydroxyl group is highly susceptible to oxidation by atmospheric oxygen. This process can generate colored quinone-type byproducts, which act as impurities and may inhibit or alter polymerization kinetics[7][8]. Storing the material under a dry, inert atmosphere (such as argon or nitrogen) is critical to prevent this oxidative degradation and maintain the compound's purity[3][4].

Q3: The product is described as a "solid or liquid." Which is it, and how does that affect handling?

A: The physical state of DTBVP can vary depending on its purity and the ambient temperature. It is often a low-melting solid or a viscous liquid. Upon receiving a new batch, if it is solid, we recommend gently warming the sealed container to a uniform liquid state before opening it under an inert atmosphere to aliquot. This prevents introducing atmospheric contaminants to the bulk material. Never heat the material in an open container or in non-laboratory-grade equipment like a microwave or standard oven[9][10].

Q4: What are the primary, early-warning signs of product degradation?

A: The two main degradation pathways have distinct visual cues:

  • Oxidation: The appearance of a yellow, pink, or brownish tint is a classic indicator of oxidation. The pure compound should be off-white or colorless[4].

  • Polymerization: A noticeable increase in viscosity, the formation of a gel, or complete solidification that does not reverse upon gentle warming are clear signs of polymerization. The material may also fail to dissolve completely in solvents where it was previously soluble.

Q5: What materials and chemicals should be avoided when working with DTBVP?

A: DTBVP is incompatible with several classes of chemicals. Contact with these can trigger vigorous reactions or accelerate degradation. Avoid:

  • Strong Oxidizing Agents: (e.g., peroxides, nitric acid)[11].

  • Strong Acids and Bases [11].

  • Acid Chlorides and Anhydrides [11].

  • Certain Metals: Copper, brass, and non-stainless steel can be attacked by phenols and may catalyze oxidation or polymerization[11][12]. Use glass, stainless steel, or PTFE equipment.

Part 2: Troubleshooting Guide - Reactive Solutions to Common Issues

This section provides a logical framework for diagnosing and addressing problems when they arise during your experiments.

Issue 1: My DTBVP has developed a distinct yellow or brown color.

  • Primary Suspected Cause: Oxidation of the phenolic group.

  • Causality: The hindered phenol, while acting as an antioxidant, has sacrificed itself by scavenging radicals or reacting with atmospheric oxygen. This leads to the formation of highly conjugated, colored species like 2,6-di-tert-butyl-p-benzoquinone[8].

  • Troubleshooting Protocol:

    • Assess Purity: Do not assume the material is usable. Perform a purity analysis (see Protocol 1 below) via ¹H NMR or HPLC to quantify the level of impurity.

    • Evaluate Impact: For applications sensitive to impurities, such as controlled polymerizations, the material should be discarded or purified (e.g., via column chromatography or recrystallization, if applicable). For applications where it serves primarily as an antioxidant, a low level of oxidation may be tolerable, but validation is required.

    • Implement Corrective Action: Review your storage and handling procedures. Ensure all future aliquots are taken under a robust inert atmosphere and that the container is properly sealed and purged before returning to cold storage.

Issue 2: The material has become viscous, gel-like, or has solidified and will not re-melt.

  • Primary Suspected Cause: Spontaneous polymerization.

  • Causality: The vinyl group has undergone free-radical polymerization, forming oligomers or high molecular weight polymers[13]. This process can be initiated by trace impurities, light, or heat. Once initiated, it can be autocatalytic.

  • Troubleshooting Protocol:

    • Confirm Polymerization: Attempt to dissolve a small sample in a good solvent (e.g., Toluene, THF). If it remains insoluble or forms a swollen gel, polymerization has occurred. An ¹H NMR spectrum will show a significant reduction or complete disappearance of the characteristic vinyl proton signals.

    • Acknowledge Irreversibility: This process is not reversible. The monomer has been consumed, and the resulting polymer is a different chemical entity. The material is no longer suitable for use as a monomer.

    • Prevention is Key: This failure mode underscores the criticality of proper storage. Store at -20°C, exclude light by using an amber vial or wrapping the container in foil, and ensure no radical initiators (e.g., peroxides from contaminated solvents) are introduced.

Issue 3: My reaction yield is low, or the reaction failed, and I suspect the monomer.

  • Primary Suspected Cause: Use of a degraded monomer (either through oxidation or partial polymerization).

  • Causality: If the monomer has been compromised, its effective concentration is lower than calculated. Furthermore, the impurities themselves (oxidized species, oligomers) can act as inhibitors or side-reactants in your experimental system. For instance, phenolic antioxidants are known radical scavengers and can inhibit free-radical polymerizations[14][15].

  • Troubleshooting Workflow:

    • Quarantine the Batch: Do not use any more of the suspect monomer batch until its quality is verified.

    • Perform Pre-Use Purity Check: Before every critical experiment, perform the purity assessment outlined in Protocol 1 on a small aliquot from your stock container. This is a self-validating step.

    • Compare to a New Batch: If possible, procure a new, certified batch of DTBVP and repeat the experiment under identical conditions. A successful outcome strongly implicates the quality of the original monomer batch.

Part 3: Data Summary & Experimental Protocols

Table 1: Optimal Storage and Handling Parameters for DTBVP
ParameterRecommended ConditionRationale & Consequence of Deviation
Temperature Long-Term: -20°C[2] Short-Term: 2-8°C[3][4]Prevents spontaneous polymerization. Storage at room temperature significantly increases the risk of oligomer/polymer formation[16].
Atmosphere Dry Argon or Nitrogen[3][4]Prevents oxidation of the phenol group. Exposure to air leads to discoloration and the formation of quinone impurities[8].
Light Store in amber vials or protect from light.UV light can initiate free-radical polymerization.
Container Tightly sealed glass or PTFE-lined cap.Prevents ingress of moisture and oxygen. A poor seal negates the inert atmosphere[17].
Incompatibles Oxidizers, strong acids/bases, copper alloys[11][12].Can cause rapid, uncontrolled reactions or degradation.
Protocol 1: Assessing the Purity of DTBVP Prior to Experimental Use

Objective: To provide a rapid, reliable method to confirm the integrity of the DTBVP monomer before committing it to a reaction.

Methodology: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy.

Procedure:

  • Under an inert atmosphere, carefully extract a small sample (~5-10 mg) of your DTBVP.

  • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Analyze the Spectrum:

    • Confirm Key Signals: Identify the characteristic peaks for the DTBVP structure. Pay close attention to the vinyl group protons, which typically appear as a distinct set of multiplets between 5.0 and 7.0 ppm.

    • Check for Polymerization: The most critical diagnostic is the integration of the vinyl proton signals relative to a stable signal, such as the tert-butyl protons. A significant decrease in the relative integration of the vinyl signals indicates that polymerization has occurred, and the monomer has been consumed.

    • Look for Oxidation: The appearance of new, complex signals in the aromatic region or downfield can indicate the presence of oxidized byproducts. A clean, sharp spectrum is indicative of high purity.

  • Decision: If the vinyl proton integration is correct and no significant impurity peaks are observed, the material is suitable for use. If not, the batch is compromised.

Part 4: Visualization

Troubleshooting Workflow for DTBVP Degradation

The following diagram outlines the logical decision-making process when encountering a suspected issue with your 2,6-Di-tert-butyl-4-vinylphenol.

DTVBP_Troubleshooting start Suspected Monomer Degradation (e.g., failed reaction, visual change) q1 Is the material discolored (yellow, brown, pink)? start->q1 cause_ox Likely Cause: OXIDATION - Phenol group has degraded. - Colored quinone-like impurities formed. q1->cause_ox  Yes q2 Is the material viscous, gelled, or insoluble? q1->q2  No action_ox Action: 1. Quantify purity via NMR/HPLC. 2. Consider purification or discard. 3. Improve inert atmosphere handling. cause_ox->action_ox cause_poly Likely Cause: POLYMERIZATION - Vinyl group has reacted. - Monomer is consumed. q2->cause_poly  Yes purity_check Material appears physically normal. Proceed to Purity Validation. q2->purity_check  No action_poly Action: 1. Confirm with solubility test & NMR. 2. Discard material (irreversible). 3. Enforce strict -20°C storage. cause_poly->action_poly protocol Execute Protocol 1: Pre-Use Purity Assessment (NMR) - Check vinyl proton signals. - Look for impurity peaks. purity_check->protocol

Caption: Troubleshooting flowchart for identifying DTBVP degradation.

References

  • Poly(4-vinylphenol) - Wikipedia . Wikipedia. [Link]

  • Phenol Handling . Biodeg.co.uk. [Link]

  • 2,6-ditert-butyl-4-vinylphenol | CAS#:19263-36-6 . Chemsrc. [Link]

  • Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification.
  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers . MDPI. [Link]

  • 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers . National Institutes of Health (NIH). [Link]

  • Process for the preparation of poly (vinylphenol) from poly (acetoxystyrene).
  • Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications . National Institutes of Health (NIH). [Link]

  • ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL . Inchem.org. [Link]

  • Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain . National Institutes of Health (NIH). [Link]

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]

  • Typical antioxidants and the mechanisms in which they stabilize PVC... . ResearchGate. [Link]

  • Polymer stabilizer - Wikipedia . Wikipedia. [Link]

  • Additives (plasticizers, antioxidants, heat stabilizers,...) in plastic products . Food Packaging Forum. [Link]

  • SOP for the safe use of Phenol and Phenol Solutions . LSU Health Shreveport. [Link]

  • Phenol (concentrated) Guideline . University of Auckland. [Link]

  • Di-tert-butylphenols - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2,6-Di-tert-butyl-4-vinylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2,6-Di-tert-butyl-4-vinylphenol. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Addressing Low Yield

This section addresses specific issues that can lead to diminished yields of 2,6-Di-tert-butyl-4-vinylphenol. The synthesis of this sterically hindered phenol is sensitive to several factors, and a systematic approach to troubleshooting is crucial for success.

Question 1: My Wittig reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

An incomplete Wittig reaction is a common culprit for low yields. This reaction, which converts an aldehyde to an alkene, relies on the successful formation and reactivity of a phosphorus ylide.

Potential Causes & Solutions:

  • Poor Ylide Formation: The ylide is typically generated in situ by treating a phosphonium salt with a strong base.

    • Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. For stabilized ylides, a weaker base like sodium bicarbonate may suffice, but for non-stabilized ylides, stronger bases like n-butyllithium or sodium hydride are often necessary.[1]

    • Moisture: The presence of water can quench the strong bases used for ylide formation. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Steric Hindrance: The bulky tert-butyl groups on the starting aldehyde (3,5-di-tert-butyl-4-hydroxybenzaldehyde) can sterically hinder the approach of the ylide.

    • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance. However, be cautious, as excessive heat can lead to side reactions.

    • Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reagent Quality: The purity and stability of the phosphonium salt are critical.

    • Fresh Reagents: Use freshly opened or properly stored phosphonium salt. Over time, these reagents can absorb moisture and degrade.

Experimental Protocol: A General Wittig Reaction for Vinylphenol Synthesis

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent: Add anhydrous tetrahydrofuran (THF) via syringe.

  • Ylide Formation: Cool the suspension to 0°C in an ice bath and slowly add a strong base (e.g., n-butyllithium in hexanes). Allow the mixture to warm to room temperature and stir until the characteristic orange-red color of the ylide appears.

  • Aldehyde Addition: Dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the recommended time, monitoring by TLC.

  • Quenching: After completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Proceed with a standard aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane). The crude product can then be purified by column chromatography.[2]

Question 2: I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?

Byproduct formation directly competes with the desired reaction pathway, leading to a reduction in the yield of 2,6-Di-tert-butyl-4-vinylphenol.

Common Byproducts & Mitigation Strategies:

  • Oxidation Products: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures.[3]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Antioxidants: In some cases, adding a small amount of a radical scavenger like BHT (Butylated hydroxytoluene) can be beneficial, although this should be done judiciously as it can complicate purification.

  • Polymerization: The vinyl group of the product is susceptible to polymerization, especially in the presence of heat, light, or radical initiators.[3]

    • Temperature Control: Avoid excessive heating during the reaction and purification steps.

    • Inhibitors: For storage, consider adding a polymerization inhibitor like 4-methoxyphenol (MEHQ).

    • Light Protection: Protect the reaction mixture and the final product from light by using amber glassware or wrapping the flask in aluminum foil.

Question 3: My purification is difficult, and I'm losing a lot of product during this stage. What are some best practices?

The physical properties of 2,6-Di-tert-butyl-4-vinylphenol can make its purification challenging.

Purification Best Practices:

  • Column Chromatography: This is a common and effective method for separating the desired product from byproducts and unreacted starting materials.

    • Solvent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Start with a low polarity and gradually increase it.

    • Silica Gel: Use standard silica gel for chromatography.

  • Crystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[4]

    • Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Acetone has been reported as a suitable solvent.[4]

  • Handling: 2,6-Di-tert-butyl-4-vinylphenol can be a low-melting solid or an oil at room temperature, which can complicate handling.

    • Cooling: Cooling the product can help it solidify, making it easier to handle and transfer.

Question 4: I'm considering a different synthetic route. What are the alternatives to the Wittig reaction?

While the Wittig reaction is common, other methods exist for the synthesis of vinylphenols.

Alternative Synthetic Routes:

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to form the vinyl group.[3]

  • Dehydration of an Intermediate Alcohol: An alternative two-step process involves the reduction of the starting aldehyde to an alcohol, followed by dehydration to form the alkene.[4]

Synthetic Route Advantages Disadvantages
Wittig Reaction Well-established, generally reliable.Can be sensitive to steric hindrance and moisture.
Heck Reaction Can be highly selective.Requires a palladium catalyst, which can be expensive.
Dehydration Avoids the use of strong bases.A two-step process, which may be less efficient.

II. Frequently Asked Questions (FAQs)

What is the typical melting point of 2,6-Di-tert-butyl-4-vinylphenol?

The reported melting point can vary, but it is generally in the range of 36-39°C.[4]

How should I store 2,6-Di-tert-butyl-4-vinylphenol?

It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[5][6] For long-term storage, refrigeration under an inert atmosphere is recommended.

What are the main safety precautions to take when working with this compound?

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5]

III. Visualizations

Reaction Mechanism: The Wittig Reaction

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt Ph3P+-CH3 Br- Ylide Ph3P=CH2 (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 3,5-di-tert-butyl-4- hydroxybenzaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Product 2,6-Di-tert-butyl-4-vinylphenol Oxaphosphetane->Product Elimination Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: The Wittig reaction mechanism for the synthesis of 2,6-Di-tert-butyl-4-vinylphenol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Product Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Byproducts Significant Byproducts? Check_Reaction->Check_Byproducts No Optimize_Wittig Optimize Wittig Conditions (Base, Temp, Time) Check_Reaction->Optimize_Wittig Yes Check_Purification Loss During Purification? Check_Byproducts->Check_Purification No Minimize_Oxidation Use Inert Atmosphere Check_Byproducts->Minimize_Oxidation Yes Optimize_Chromatography Optimize Chromatography/Crystallization Check_Purification->Optimize_Chromatography Yes End Improved Yield Check_Purification->End No Check_Reagents Verify Reagent Quality Optimize_Wittig->Check_Reagents Check_Reagents->Check_Byproducts Prevent_Polymerization Control Temperature, Protect from Light Minimize_Oxidation->Prevent_Polymerization Prevent_Polymerization->Check_Purification Optimize_Chromatography->End

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

Interdependence of Reaction Parameters

Caption: The relationship between key experimental parameters and the final product yield and purity.

IV. References

  • PrepChem. (n.d.). Synthesis of 2,6-di tert.butyl-4-vinylphenol. Retrieved from [Link]

  • Kelly, M. J. B., Fallot, L. B., Gustafson, J. L., & Bergdahl, B. M. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(3), 55-59.

  • Kedrowski, B. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube. [Link]

Sources

Technical Support Center: Stability of 2,6-Di-tert-butyl-4-vinylphenol under UV Light

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2,6-Di-tert-butyl-4-vinylphenol (DTBVP) when exposed to ultraviolet (UV) light. As a sterically hindered phenolic compound with a reactive vinyl group, DTBVP exhibits complex photochemical behavior that can impact experimental outcomes. This resource is designed to help you understand these behaviors and navigate potential challenges.

Frequently Asked Questions (FAQs)
Q1: What is 2,6-Di-tert-butyl-4-vinylphenol (DTBVP) and what are its primary applications?

A1: 2,6-Di-tert-butyl-4-vinylphenol, a derivative of phenol, is characterized by two bulky tert-butyl groups adjacent to the hydroxyl group and a vinyl group at the para position.[1][2] This unique structure imparts valuable properties. The hindered phenolic portion makes it an excellent antioxidant, effectively scavenging free radicals to prevent oxidative degradation.[1] Consequently, it is widely used as a stabilizer in materials like plastics, polymers, and rubbers.[1] The vinyl group provides a site for polymerization, allowing it to be incorporated into polymer chains to enhance thermal stability and other properties.[1]

Q2: Is DTBVP considered stable under UV light?

A2: No, DTBVP is not considered stable under UV light. Like most hindered phenolic antioxidants, it is designed to react with radicals that can be generated by UV exposure.[3][4] The energy from UV photons can initiate chemical transformations in the molecule. This reactivity is fundamental to its function as a stabilizer but means the molecule itself is degraded in the process.[4] The presence of the vinyl group also introduces a potential site for UV-induced polymerization or other photochemical reactions.[1][5]

Q3: What chemical processes occur when DTBVP is exposed to UV light?

A3: Upon exposure to UV light, particularly in the presence of oxygen, DTBVP can undergo a series of reactions primarily centered on the hindered phenol group. The process generally begins with the absorption of a UV photon, leading to the formation of a phenoxyl radical. This is the key step in its antioxidant action.[4] This highly reactive radical can then participate in several subsequent reactions, including:

  • Dimerization or Coupling: Radicals can combine to form larger molecules.

  • Disproportionation: Transfer of a hydrogen atom between two radicals.

  • Formation of Quinoidal Structures: The phenoxyl radical can rearrange into various quinone-like structures, such as quinone methides.[3] These structures often contain extended conjugated systems, which are responsible for the discoloration of the material.[3]

The vinyl group adds another layer of complexity, as it can undergo UV-initiated radical polymerization, potentially leading to the formation of oligomers or polymers of DTBVP.[1]

Q4: Why does my solution of DTBVP turn yellow after UV exposure or even upon storage?

A4: The yellowing of DTBVP solutions is a classic indicator of the degradation of hindered phenolic antioxidants.[3][4] This discoloration is primarily caused by the formation of conjugated quinoidal byproducts, such as stilbene quinones and quinone methides.[3] These molecules possess chromophores that absorb light in the visible spectrum, appearing yellow or sometimes pinkish. The formation of these colored species is a natural consequence of the antioxidant performing its radical-scavenging function.[3] The process can be accelerated by heat, light, and the presence of impurities.[3][6]

Q5: What are the likely degradation byproducts of DTBVP under UV irradiation?

A5: While specific literature on the exhaustive photodegradation products of DTBVP is limited, we can predict the likely byproducts based on the known chemistry of hindered phenols and styrenic compounds. The degradation is expected to proceed via two main pathways originating from the phenolic antioxidant function and the vinyl group reactivity.

  • From the Hindered Phenol Moiety: Oxidation leads to the formation of a phenoxyl radical, which can then be converted into several products, most notably colored quinoidal structures.[3]

  • From the Vinyl Group: The vinyl group can undergo UV-induced radical polymerization, leading to the formation of poly(2,6-di-tert-butyl-4-vinylphenol). It may also react with other radicals in the system.[1]

The interplay between these pathways can lead to a complex mixture of small molecule byproducts, oligomers, and polymers.

Visualizing Potential Degradation Pathways

The following diagram illustrates a generalized and potential pathway for the initial steps of DTBVP degradation under UV light in the presence of an initiator (R•), leading to the formation of key reactive intermediates.

G cluster_initiation Photo-Initiation cluster_pathways Primary Degradation Pathways cluster_products Potential Products DTBVP 2,6-Di-tert-butyl-4-vinylphenol (DTBVP) Phenoxyl_Radical Phenoxyl Radical Intermediate DTBVP->Phenoxyl_Radical Pathway A: Phenol Oxidation Vinyl_Reaction Vinyl Group Reaction (e.g., Polymerization) DTBVP->Vinyl_Reaction Pathway B: Vinyl Addition Initiator Initiator (R•) (from solvent, impurity, etc.) Initiator->DTBVP H-abstraction Initiator->Vinyl_Reaction initiates UV UV Light (hν) UV->Initiator activates Quinones Quinone Methides & Other Colored Byproducts Phenoxyl_Radical->Quinones rearrangement & further reactions Polymer Oligomers / Polymers Vinyl_Reaction->Polymer propagation

Caption: Potential initial degradation pathways for DTBVP under UV light.

Troubleshooting & Optimization Guide

This section addresses common problems encountered during experiments involving DTBVP and UV light.

Problem 1: My DTBVP sample shows rapid, inconsistent, or higher-than-expected degradation.
Potential Cause Explanation Recommended Action
Solvent Purity Solvents (especially ethers or chlorinated solvents) can contain peroxides or other impurities that act as photo-initiators, accelerating degradation.Use fresh, high-purity, or inhibitor-free solvents. Consider purging the solvent with an inert gas (N₂ or Ar) before use to remove dissolved oxygen.
Presence of Oxygen Molecular oxygen can participate in photo-oxidative reactions, significantly increasing the rate of degradation and leading to a wider range of byproducts.For kinetic studies, degas your solution thoroughly (e.g., via freeze-pump-thaw cycles or sparging with N₂/Ar) and run the experiment under an inert atmosphere.
UV Lamp Intensity/Wavelength The lamp's output may be higher than anticipated, or its emission spectrum may strongly overlap with the absorbance spectrum of DTBVP or an impurity, leading to faster photolysis.Characterize the output of your UV source using a radiometer. Use appropriate optical filters to select specific wavelength ranges if necessary. Ensure lamp output is stable over the course of the experiment.
Sample Purity The starting material may contain impurities from its synthesis that are more photosensitive than DTBVP itself, catalyzing its breakdown.Verify the purity of your DTBVP sample using techniques like HPLC, GC-MS, or NMR. If necessary, purify the material by recrystallization or chromatography.
Problem 2: I am observing significant and undesirable color change (yellowing) in my experiment.
Potential Cause Explanation Recommended Action
Oxidative Degradation This is the most common cause. The formation of conjugated quinoidal products is a direct result of the antioxidant function of the hindered phenol.[3]Minimize exposure to oxygen by working under an inert atmosphere. Protect the sample from ambient light and elevated temperatures when not actively irradiating.
High pH Basic conditions can deprotonate the phenolic hydroxyl group, forming a phenoxide ion. Phenoxide ions are more susceptible to oxidation than the neutral phenol, potentially accelerating the formation of colored products.Maintain the solution at a neutral or slightly acidic pH if the experimental conditions allow. Buffer the solution if necessary.
Interaction with Metal Ions Trace metal ion contaminants (e.g., iron, copper) can act as catalysts for oxidation reactions.Use high-purity reagents and solvents. If contamination is suspected, consider using a chelating agent like EDTA, provided it does not interfere with your experiment.
Troubleshooting Workflow

If you are experiencing inconsistent results, follow this logical workflow to diagnose the issue.

G start Inconsistent DTBVP Degradation Results check_purity Step 1: Verify Purity (DTBVP & Solvents) start->check_purity purity_ok Is Purity >95% and Solvent Fresh? check_purity->purity_ok purify Action: Purify DTBVP Use Fresh, High-Purity Solvent purity_ok->purify No check_env Step 2: Control Environment purity_ok->check_env Yes purify->check_purity env_ok Experiment run under Inert Atmosphere (N₂/Ar)? check_env->env_ok implement_inert Action: Degas Solution & Maintain Inert Atmosphere env_ok->implement_inert No check_uv Step 3: Standardize UV Source env_ok->check_uv Yes implement_inert->check_env uv_ok UV Lamp Output Measured & Consistent? check_uv->uv_ok measure_uv Action: Measure Lamp Irradiance Check for Stability/Aging uv_ok->measure_uv No check_temp Step 4: Control Temperature uv_ok->check_temp Yes measure_uv->check_uv temp_ok Is Reaction Temperature Controlled & Monitored? check_temp->temp_ok control_temp Action: Use Jacketed Reactor or Water Bath temp_ok->control_temp No end Consistent Results temp_ok->end Yes control_temp->check_temp

Caption: A logical workflow for troubleshooting inconsistent DTBVP degradation.

Experimental Protocols
Protocol 1: General Procedure for a UV Degradation Study

This protocol provides a framework for monitoring the photodegradation of DTBVP in a solution.

Materials:

  • 2,6-Di-tert-butyl-4-vinylphenol (DTBVP), high purity

  • High-purity solvent (e.g., acetonitrile, cyclohexane)

  • Quartz photoreactor or quartz cuvettes

  • UV lamp with a known emission spectrum (e.g., 254 nm mercury lamp)

  • Magnetic stirrer and stir bars

  • Inert gas source (Nitrogen or Argon)

  • Analytical instrument (e.g., HPLC-UV, GC-MS)

Procedure:

  • Solution Preparation: Prepare a stock solution of DTBVP in the chosen solvent at a known concentration (e.g., 10-50 µM). Ensure the solution's absorbance at the irradiation wavelength is within the linear range of your spectrophotometer (typically < 1).

  • System Setup: Place a known volume of the DTBVP solution into the quartz photoreactor. Add a magnetic stir bar.

  • Deoxygenation (Crucial): Sparge the solution gently with a stream of inert gas for at least 30 minutes to remove dissolved oxygen. Maintain a gentle positive pressure of the inert gas throughout the experiment.

  • Initiation: Place the photoreactor at a fixed distance from the UV lamp. Turn on the magnetic stirrer to ensure homogeneity. Turn on the UV lamp to begin the irradiation. Start a timer.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the solution for analysis.

  • Analysis: Analyze the samples immediately by a suitable technique (see Protocol 2) to determine the remaining concentration of DTBVP and identify the formation of any major byproducts.

  • Data Processing: Plot the concentration of DTBVP versus time to determine the degradation kinetics.

Protocol 2: Analysis of DTBVP Degradation by HPLC-UV

Instrumentation & Conditions (Example):

  • HPLC System: A standard system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point could be 80:20 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λₘₐₓ of DTBVP (determine by running a UV scan, typically around 270-280 nm) and at a longer wavelength (e.g., 350-450 nm) to detect the formation of colored byproducts.

Procedure:

  • Calibration: Prepare a series of DTBVP standards of known concentrations and inject them to create a calibration curve (Peak Area vs. Concentration).

  • Sample Analysis: Inject the aliquots collected from the degradation experiment (Protocol 1).

  • Quantification: Use the calibration curve to determine the concentration of DTBVP remaining in each sample.

  • Byproduct Monitoring: Observe the chromatogram for the appearance of new peaks over time. The retention time will give information about the polarity of the byproducts, and the UV-Vis spectrum (if using a Diode Array Detector) can provide clues to their structure.

References
  • Uppalapati, S., et al. (2010). Photochemical Reactions of Poly(4-vinylphenol) Thin Films. Macromolecular Chemistry and Physics, 211, 461-470. Available at: [Link]

  • Gournis, E., et al. (2012). Reactivity of 4-vinylphenol radical cations in solution: implications for the biosynthesis of lignans. Organic & Biomolecular Chemistry, 10(44), 8931-8936. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 2,6-di tert.butyl-4-vinylphenol. Available at: [Link]

  • Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 2(1), 398. Available at: [Link]

  • Feldman, D. (2015). Photodegradation and Photostabilization of Polystyrene. ResearchGate. Available at: [Link]

  • Li, S., et al. (2023). Polystyrene Upcycling via Photocatalytic and Non-Photocatalytic Degradation. Molecules, 28(18), 6688. Available at: [Link]

  • Wikipedia (n.d.). Poly(4-vinylphenol). Available at: [Link]

  • PubChem (n.d.). 2,6-Di-tert-butyl-4-vinylphenol. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: 2,6-Di-tert-butyl-4-vinylphenol (DTBVP) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Inhibiting Oxidative Degradation & Polymerization of DTBVP

Welcome to the DTBVP Technical Support Hub

You are likely here because your white crystalline monomer has turned yellow, or your polymerization reaction has stalled unexpectedly.

2,6-Di-tert-butyl-4-vinylphenol (DTBVP) is a unique "Janus" molecule: it is both a monomer (via the vinyl group) and a radical inhibitor (via the hindered phenol). This dual nature creates a paradox: the molecule fights its own polymerization, yet is highly susceptible to oxidative degradation that destroys its functionality.

This guide moves beyond basic safety data sheets to explain the mechanistic causes of degradation and provides self-validating protocols to resolve them.

Module 1: The "Yellowing" Phenomenon (Oxidative Degradation)

The Issue: Users frequently report that DTBVP powder turns from white to yellow/brown during storage, even when kept cold.

The Mechanism: This is not usually polymerization. It is the formation of Quinone Methides .[1][2][3] Unlike simple phenols, DTBVP cannot easily couple at the ortho position due to the bulky tert-butyl groups. Instead, upon exposure to oxygen, the phenolic hydrogen is abstracted, forming a phenoxy radical. This radical delocalizes to the para position, reacting with the vinyl group to form a highly colored quinone methide [1, 2].

Visualizing the Pathway:

G cluster_prevention Inhibition Strategy DTBVP DTBVP Monomer (Colorless/White) Radical Phenoxy Radical (Intermediate) DTBVP->Radical O2 / Light / Heat (H-abstraction) QM Quinone Methide (Yellow/Brown Impurity) Radical->QM Tautomerization (Loss of Aromaticity) Polymer Polymerization (Dead End) Radical->Polymer Radical Coupling (Inhibited by Sterics) Inert Argon/N2 Sparge Inert->DTBVP Prevents

Figure 1: The oxidative degradation pathway of DTBVP leading to quinone methide formation.

Troubleshooting Protocol:

SymptomDiagnosisImmediate Action
Slight Yellowing Surface oxidation (<1% Quinone Methide).Purify immediately. The quinone methide acts as a retarder for future polymerization.
Deep Brown/Gummy Extensive oxidation + oligomerization.Discard. Recovery yield will be too low to justify the solvent cost.
Melting Point Drop Purity <95%. (Pure MP: ~36-39°C).[4]Recrystallize. (See Module 2).
Module 2: Purification Protocols (Restoring Monomer Quality)

The Challenge: Standard distillation is dangerous. DTBVP is thermally sensitive; high heat accelerates the quinone methide transformation. Recrystallization is the only recommended purification method for high-purity applications [3].

Protocol: Low-Temperature Recrystallization Use this protocol if your monomer has yellowed.

  • Solvent Selection: Ethanol/Water (70:30 v/v) or pure Hexane.

  • Dissolution: Dissolve the impure DTBVP in the minimum amount of warm solvent (approx. 40-50°C). Do not boil.

    • Note: If the solution is dark brown, add activated charcoal, stir for 5 mins, and filter while warm.

  • Crystallization: Allow the solution to cool to room temperature, then place in a freezer (-20°C) for 12 hours.

  • Filtration: Filter the white crystals quickly while cold.

  • Drying: Vacuum dry at room temperature (25°C) in the dark. Do not use a heated oven.

Validation Check:

  • Appearance: Must be snow-white needles/plates.

  • Melting Point: Sharp range between 36°C and 39°C.

  • Solubility: Dissolve 100mg in 1mL THF. Solution must be clear and colorless.

Module 3: Polymerization Troubleshooting (The "Retardation" Effect)

The Issue: "I added AIBN, heated to 70°C, and nothing happened. No polymer formed."

The Science: You are fighting the molecule's nature. The phenolic group on DTBVP is an antioxidant.[5] It scavenges the initiator radicals (R•) intended to start the chain, forming a stable phenoxy radical that does not initiate polymerization efficiently. This is called autoinhibition or retardation [4].

Workflow: Overcoming Autoinhibition

P Start Polymerization Strategy Method Direct vs. Protected Start->Method Direct Direct Polymerization (Free Phenol) Method->Direct If Phenol needed immediately Protected Protected Polymerization (Acetate/BOC) Method->Protected High MW required HighInit Increase Initiator Load (2-5 mol%) Direct->HighInit Overwhelm Scavenging ProtectStep Step 1: Protect Phenol (AcCl or (Boc)2O) Protected->ProtectStep PolyStep Step 2: Polymerize ProtectStep->PolyStep Deprotect Step 3: Hydrolysis PolyStep->Deprotect

Figure 2: Decision tree for polymerizing DTBVP based on molecular weight requirements.

Solution A: The "Brute Force" Method (Direct Polymerization)

  • When to use: You need a short oligomer or cannot perform protection chemistry.

  • Adjustment: Increase initiator concentration (AIBN/BPO) to 2–5 mol% (standard is 0.5–1%). You must "burn through" the antioxidant capacity before propagation begins.

  • Atmosphere: Strict Oxygen exclusion is non-negotiable. Oxygen + Phenol = Quinone Methide (Termination).

Solution B: The "Protection" Method (High MW)

  • When to use: You need high molecular weight (>20 kDa) or low polydispersity.

  • Protocol:

    • React DTBVP with Acetic Anhydride or Di-tert-butyl dicarbonate (Boc) to mask the phenol.

    • Polymerize the protected monomer (it behaves like styrene).

    • Deprotect post-polymerization (Acid/Base hydrolysis).

Frequently Asked Questions (FAQs)

Q: Can I use MEHQ or BHT to stabilize DTBVP? A: No. DTBVP is a BHT derivative. Adding more phenolic inhibitor is redundant. The best "inhibitor" for this monomer is Argon (excluding oxygen) and Cold (slowing kinetics).

Q: My monomer is liquid at room temperature. Is it bad? A: Yes. Pure DTBVP melts around 36-39°C. If it is liquid at 20-25°C, it is likely contaminated with solvent or degradation products (quinone methides) which depress the melting point. Recrystallize immediately.

Q: Can I remove the yellow color with Activated Carbon? A: Partially. Activated carbon removes the quinone methide impurities effectively in solution. However, you must follow this with recrystallization to ensure the monomer is pure enough for polymerization.

References
  • Preparation of 2,6-di-tert-butyl-4-vinylphenol. PrepChem. (Detailed synthesis and isolation via crystallization).

  • Oxidative degradation of hindered phenols. National Institutes of Health (PubChem). (Data on Quinone Methide formation).

  • Purification of alkylated phenols by melt crystallization. Google Patents (EP1109768B2). (General methodologies for purifying low-melting hindered phenols).

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer. MDPI (Polymers). (Discusses the radical scavenging effect of vinyl phenols during polymerization).

Sources

Validation & Comparative

1H NMR Chemical Shifts of 2,6-Di-tert-butyl-4-vinylphenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characterization of 2,6-Di-tert-butyl-4-vinylphenol, contrasting it with key alternatives and precursors to ensure precise identification in drug development and polymer research.

Executive Summary & Application Context

2,6-Di-tert-butyl-4-vinylphenol (2,6-DBVP) is a specialized hindered phenolic monomer used to introduce antioxidant functionality into polymer chains or as a metabolic probe in drug metabolism studies. Its structural uniqueness lies in the steric protection of the hydroxyl group by bulky tert-butyl groups, which significantly alters its spectroscopic signature compared to unhindered analogs like 4-vinylphenol .

This guide compares the 1H NMR profile of 2,6-DBVP against its metabolic precursor (the aldehyde), its non-vinyl analog (BHT), and the unhindered 4-vinylphenol. Correct interpretation of the vinyl region (5.0–6.7 ppm) and the hydroxyl singlet (~5.3 ppm) is critical for verifying monomer purity and confirming successful synthesis.

Chemical Shift Analysis: The Core Comparison

The following table contrasts the 1H NMR shifts of the target compound with its most common "look-alikes" in the laboratory.

Table 1: Comparative 1H NMR Chemical Shifts (CDCl₃, 300-400 MHz)
Proton AssignmentTarget: 2,6-Di-tert-butyl-4-vinylphenol Alt 1: 4-Vinylphenol (Unhindered)Alt 2: BHT (Methyl analog)Precursor: 3,5-Di-t-butyl-4-OH-benzaldehyde
Vinyl

(Geminal)
6.62 ppm (dd) 6.65 ppm (dd)AbsentAbsent
Vinyl

(Trans)
5.60 ppm (d) 5.58 ppm (d)AbsentAbsent
Vinyl

(Cis)
5.12 ppm (d) 5.10 ppm (d)AbsentAbsent
Aromatic Ar-H 7.25 ppm (s, 2H) 7.30 (d) / 6.80 (d)6.98 ppm (s)7.73 ppm (s)
Phenolic -OH 5.35 ppm (s, sharp) ~4.5–5.0 (br, variable)5.01 ppm (s)5.85 ppm (s)
tert-Butyl (-C(CH₃)₃) 1.45 ppm (s, 18H) Absent1.43 ppm (s)1.48 ppm (s)
Other NoneNone2.27 ppm (Ar-CH₃)9.85 ppm (-CHO)

Key Coupling Constants (


) for Vinyl Group: 
  • 
     (
    
    
    
    ): 17.5 Hz (Characteristic of styrene systems)
  • 
     (
    
    
    
    ): 10.9 Hz
  • 
     (
    
    
    
    ): ~1.0 Hz (Often unresolved or very small)
Critical Analysis of Shifts
  • The "Towering" t-Butyl Signal: The most immediate diagnostic feature is the massive singlet at 1.45 ppm integrating to 18 protons. If this is missing, you have likely isolated the unhindered 4-vinylphenol (often formed via degradation of coumaric acid derivatives).

  • The Hydroxyl Sharpness: In 4-vinylphenol, the -OH signal is broad and concentration-dependent due to hydrogen bonding. In 2,6-DBVP , the bulky t-butyl groups prevent H-bonding, resulting in a sharp, distinct singlet at ~5.35 ppm.

  • Aldehyde Contamination: A common impurity is the starting material (aldehyde). Watch for a proton signal at 9.85 ppm ; even trace amounts indicate incomplete Wittig reaction.

Experimental Protocols

Protocol A: Synthesis & Isolation of 2,6-DBVP

Objective: Synthesize the monomer from the commercially available aldehyde via Wittig olefination.

Reagents:

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (2.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Ylide Formation: In a flame-dried flask under

    
    , suspend Methyltriphenylphosphonium bromide in THF. Cool to 0°C. Add KOtBu slowly. The solution will turn bright yellow (ylide formation). Stir for 30 mins.
    
  • Addition: Dissolve the aldehyde in minimal THF and add dropwise to the ylide solution at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (

    
     ~0.4) should disappear, replaced by a non-polar spot (
    
    
    
    ~0.8).
  • Quench: Add saturated

    
     solution. Extract with Diethyl Ether (
    
    
    
    ).[1]
  • Purification: Dry organics over

    
    . Concentrate. Purify via silica gel flash chromatography (Eluent: 100% Hexane to 95:5 Hexane/EtOAc).
    
    • Note: The product is prone to polymerization. Store at -20°C with trace BHT if not using immediately.

Protocol B: NMR Sample Preparation

Objective: Obtain high-resolution spectra without polymerization artifacts.

  • Solvent Choice: Use CDCl₃ (Chloroform-d) for routine checks. Use DMSO-d6 if checking for labile protons, though the t-butyl groups make the OH visible even in CDCl₃.

  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent. High concentrations (>50 mg/mL) can induce spontaneous polymerization in the tube.

  • Acquisition: Run at 298 K. Standard pulse sequence (zg30). Number of scans (NS) = 16 is sufficient due to the high proton count of the t-butyl groups.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision logic for identifying the compound based on NMR signals.

NMR_Logic Start Unknown Sample (Suspected Vinylphenol) Check_tBu Check 1.4 - 1.5 ppm region Is there a massive Singlet (18H)? Start->Check_tBu Check_Vinyl Check 5.0 - 6.7 ppm region Are there AMX/ABC vinyl signals? Check_tBu->Check_Vinyl Yes Result_4VP MISMATCH: Likely 4-Vinylphenol (No t-Butyl groups) Check_tBu->Result_4VP No Check_Aldehyde Check 9.8 - 10.0 ppm Is there a singlet? Check_Vinyl->Check_Aldehyde Yes (dd at 6.6, d at 5.6/5.1) Result_BHT MISMATCH: Likely BHT (Methyl group at 2.27 ppm) Check_Vinyl->Result_BHT No (Singlet at 2.27 found) Result_Target CONFIRMED: 2,6-Di-tert-butyl-4-vinylphenol Check_Aldehyde->Result_Target No Result_Impure IMPURITY: Contains Unreacted Aldehyde Check_Aldehyde->Result_Impure Yes

Caption: Decision tree for verifying 2,6-Di-tert-butyl-4-vinylphenol identity using 1H NMR spectral features.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515. Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • ChemicalBook. "2,6-Di-tert-butyl-4-vinylphenol (19263-36-6) Spectrum." Link

  • National Institute of Standards and Technology (NIST). "3,5-Di-tert-butyl-4-hydroxybenzaldehyde Data." NIST Chemistry WebBook.Link

  • PrepChem. "Synthesis of 2,6-di-tert-butyl-4-vinylphenol." Link

Sources

Publish Comparison Guide: HPLC Purity Analysis of 2,6-Di-tert-butyl-4-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and optimized protocol for the purity determination of 2,6-Di-tert-butyl-4-vinylphenol (CAS 19263-36-6). It is designed for analytical chemists and process engineers who require a robust, validated method superior to generic screening protocols.

Executive Summary & Analyte Profile

2,6-Di-tert-butyl-4-vinylphenol is a specialized functional monomer and hindered phenolic antioxidant. Unlike its saturated analog (BHT), the presence of the 4-vinyl group introduces dual functionality: it can act as a radical scavenger (via the phenol) or a polymerization monomer (via the vinyl group).

This duality presents a unique analytical challenge. Standard GC methods—often used for volatile phenols—risk thermally inducing polymerization in the injector port, leading to false impurity profiles. Therefore, Reverse-Phase HPLC (RP-HPLC) is the gold standard for purity assessment.

Analyte Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Weight 232.36 g/mol Suitable for UV or MS detection.
LogP (Octanol/Water) ~4.6 – 5.7High Hydrophobicity. Requires high organic strength mobile phases.
pKa >10 (Phenolic)Non-ionizable in standard acidic mobile phases; pH control is less critical for peak shape but important for silica stability.
UV Max ~254 nm, ~275 nmVinyl conjugation allows detection at standard UV wavelengths.
Stability Heat/Light SensitiveCritical: Samples must be prepared in amber vials and kept cool to prevent spontaneous polymerization.

Method Development Strategy: The "Why" Behind the Protocol

Column Selection: The Hydrophobic Challenge

Because the analyte has two bulky tert-butyl groups and a lipophilic vinyl tail, it interacts strongly with C18 stationary phases.

  • Generic C18: Often results in excessive retention times (>20 min) or broad peaks if the organic modifier is insufficient.

  • Core-Shell C18 (Recommended): Provides sharper peaks and lower backpressure, allowing for faster flow rates to elute this hydrophobic compound efficiently.

  • Phenyl-Hexyl (Alternative): Offers unique

    
    -
    
    
    
    selectivity. If your synthesis impurities include structural isomers (e.g., vinyl group at the meta position), Phenyl-Hexyl is superior to C18.
Mobile Phase & Solvent Choice[1]
  • Solvent: Acetonitrile (MeCN) is preferred over Methanol (MeOH). MeCN has a lower viscosity and higher elution strength, which is necessary to elute a LogP ~5 compound in a reasonable timeframe.

  • Additive: A trace of acid (0.1% Phosphoric Acid) suppresses the ionization of residual silanols on the column, preventing tailing, although the hindered phenol itself is not prone to ionization at neutral pH.

Comparative Analysis: Selecting the Best Workflow

We evaluated three common methodologies for hindered phenols. The Optimized HPLC Method (Method B) is the recommended standard.

Table 1: Comparative Performance Guide
FeatureMethod A: GC-FID Method B: HPLC (Core-Shell C18) Method C: HPLC (Phenyl-Hexyl)
Primary Use Case Raw material screening (Legacy)Purity & Assay (Gold Standard) Impurity Profiling / R&D
Thermal Stress High (Injector >250°C)Low (Ambient/30°C)Low (Ambient/30°C)
Risk Factor High: Vinyl group polymerization in liner causes "ghost" peaks.Low: Sample remains in solution.Low: Sample remains in solution.
Selectivity Boiling Point basedHydrophobicity based

-

Interaction based
Run Time < 10 min8–12 min10–15 min
Resolution Good for volatile impurities.Excellent for synthesis precursors (2,6-DTBP).Superior for aromatic isomers.

Optimized Experimental Protocol (Method B)

This protocol is self-validating, meaning the System Suitability Test (SST) confirms the instrument and column performance before data is accepted.

Reagents
  • Acetonitrile (MeCN): HPLC Grade.

  • Water: 18.2 MΩ·cm (Milli-Q or equivalent).

  • Phosphoric Acid (85%): HPLC Grade.

  • Diluent: 100% Acetonitrile (to ensure solubility).

Instrument Parameters
  • Column: Core-Shell C18, 150 x 4.6 mm, 2.6 µm or 2.7 µm (e.g., Kinetex or Cortecs).

  • Mobile Phase A: Water + 0.1% H₃PO₄.

  • Mobile Phase B: Acetonitrile + 0.1% H₃PO₄.

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 275 nm (Secondary: 254 nm).

  • Injection Volume: 5 µL.

Gradient Program

Due to the high hydrophobicity, an isocratic hold at high organic strength is often sufficient, but a shallow gradient ensures the column is cleaned of dimers.

Time (min)% Mobile Phase BComments
0.075Initial equilibration
8.095Elution of main peak
10.095Wash (remove dimers)
10.175Re-equilibration
14.075End of Run
Sample Preparation (Critical Step)
  • Weighing: Accurately weigh 10.0 mg of 2,6-Di-tert-butyl-4-vinylphenol into a 20 mL amber volumetric flask.

  • Dissolution: Dissolve in 100% Acetonitrile. Sonicate briefly (max 30 seconds) to avoid heating.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber HPLC vial.

    • Note: Use PTFE (hydrophobic) filters; Nylon may bind the analyte.

System Suitability & Validation Criteria

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met before analyzing unknown samples.

System Suitability Test (SST)

Inject a Standard Solution (0.5 mg/mL) five times.

  • Retention Time (RT) Precision: RSD ≤ 0.5%.

  • Peak Area Precision: RSD ≤ 1.0%.

  • Tailing Factor (T): 0.9 ≤ T ≤ 1.2.

  • Theoretical Plates (N): > 10,000.

Linearity & Range
  • Range: 0.05 mg/mL to 1.0 mg/mL.

  • Acceptance: R² > 0.999.

Visualization of Analytical Logic

Workflow Diagram: From Sample to Result

This diagram illustrates the critical decision points in the analysis to prevent data artifacts caused by the vinyl group's reactivity.

HPLC_Workflow Start Start: Purity Analysis SamplePrep Sample Preparation (Solvent: 100% MeCN) Start->SamplePrep CheckSolubility Check Solubility (Clear Solution?) SamplePrep->CheckSolubility CheckSolubility->SamplePrep No (Add THF) Filter Filter (0.2 µm PTFE) Avoid Nylon CheckSolubility->Filter Yes Inject Inject into HPLC (Method B: C18 Core-Shell) Filter->Inject Decision Impurities Detected? Inject->Decision ResultPass Report Purity (Area %) Decision->ResultPass No / <0.1% ResultInvestigate Investigate Impurity ID (Switch to Method C: Phenyl-Hexyl) Decision->ResultInvestigate Yes / >0.1%

Figure 1: Analytical workflow emphasizing the critical filtration step and decision logic for impurity profiling.

Column Selection Logic

A decision tree to select the correct stationary phase based on the specific analytical goal.

Column_Selection Goal Analytical Goal Routine Routine QC / Assay Goal->Routine RandD R&D / Impurity ID Goal->RandD C18 C18 Core-Shell (High Efficiency, Robust) Routine->C18 Best for Speed Phenyl Phenyl-Hexyl (Pi-Pi Selectivity) RandD->Phenyl Best for Isomers

Figure 2: Strategic column selection based on whether the goal is routine quality control or complex impurity identification.

Troubleshooting & Scientific Insights

Common Issue: "Ghost" Peaks
  • Symptom: Small, broad peaks appearing after the main peak.

  • Cause: Dimerization of the vinylphenol on the column or in the vial.

  • Solution: Ensure the autosampler is cooled to 4°C. Use fresh mobile phase. Verify the sample solvent does not contain peroxides (use non-stabilized, HPLC-grade solvents).

Common Issue: High Backpressure
  • Cause: Precipitation of the analyte in the mobile phase.

  • Solution: 2,6-Di-tert-butyl-4-vinylphenol is insoluble in water. Ensure the gradient does not drop below 70% Organic (MeCN) during the run. The initial condition of 75% B is designed to prevent this.

References

  • PubChem. (2025).[1] 2,6-Di-tert-butyl-4-vinylphenol Compound Summary. National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (2018).[2] HPLC Separation of 2,6-Di-tert-butylphenol. Available at: [Link]

  • ResearchGate. (2025).[3] Determination of 2,6-di-tert-butylphenol in Irganox 1425 by RP-HPLC. Available at: [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 2,6-Di-tert-butyl-4-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 2,6-Di-tert-butyl-4-vinylphenol, a sterically hindered phenol with significant applications as an antioxidant and polymer additive.[1][2][3] Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and material identification. Here, we will dissect the expected IR absorption peaks of this molecule, compare it with structurally related compounds, and provide a detailed experimental protocol for acquiring a high-quality spectrum.

The Structural Rationale: Interpreting the Spectrum of a Hindered Phenol

The infrared spectrum of 2,6-Di-tert-butyl-4-vinylphenol is a composite of the vibrational modes of its constituent functional groups: the hydroxyl (-OH) group, the bulky tert-butyl groups, the vinyl (-CH=CH2) group, and the benzene ring. The steric hindrance imposed by the two tert-butyl groups ortho to the hydroxyl group significantly influences the position and shape of the O-H stretching vibration, a key diagnostic feature for phenols.

Below is a diagram illustrating the molecular structure of 2,6-Di-tert-butyl-4-vinylphenol.

Caption: Molecular structure of 2,6-Di-tert-butyl-4-vinylphenol.

Predicted Infrared Absorption Peaks of 2,6-Di-tert-butyl-4-vinylphenol

Based on the analysis of its functional groups and comparison with related structures, the following table summarizes the predicted key IR absorption peaks for 2,6-Di-tert-butyl-4-vinylphenol.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & Characteristics
~3630O-H Stretch (non-hydrogen bonded)Medium, Sharp
3100-3000=C-H Stretch (Aromatic & Vinyl)Medium
3000-2850C-H Stretch (Alkyl)Strong
~1640C=C Stretch (Vinyl)Weak to Medium
1600 & ~1480C=C Stretch (Aromatic)Medium
1450 & 1375C-H Bend (Alkyl - CH₃)Medium
~1230C-O Stretch (Phenolic)Strong
990 & 910=C-H Bend (Vinyl, out-of-plane)Strong, Sharp
~850C-H Bend (Aromatic, out-of-plane)Strong

Comparative Analysis: Distinguishing 2,6-Di-tert-butyl-4-vinylphenol from its Analogs

To highlight the unique spectral features of 2,6-Di-tert-butyl-4-vinylphenol, we compare its predicted spectrum with that of two structurally related compounds: 2,6-Di-tert-butylphenol and 4-vinylphenol.

CompoundO-H Stretch (cm⁻¹)Vinyl C=C Stretch (cm⁻¹)Vinyl =C-H Bends (cm⁻¹)Aromatic C-H Bend (cm⁻¹)
2,6-Di-tert-butyl-4-vinylphenol ~3630 (Sharp)~1640~990 & ~910~850
2,6-Di-tert-butylphenol ~3640 (Sharp)AbsentAbsent~880
4-Vinylphenol 3500-3200 (Broad)~1650~995 & ~922~830

The most striking difference lies in the O-H stretching region . Due to the bulky tert-butyl groups, the hydroxyl group in 2,6-Di-tert-butyl-4-vinylphenol and 2,6-Di-tert-butylphenol is sterically hindered, preventing intermolecular hydrogen bonding. This results in a sharp, non-hydrogen-bonded O-H peak around 3630-3640 cm⁻¹.[1] In contrast, 4-vinylphenol, lacking this steric hindrance, exhibits a broad O-H band characteristic of hydrogen-bonded phenols.[4][5]

The presence of the vinyl group in 2,6-Di-tert-butyl-4-vinylphenol and 4-vinylphenol is clearly indicated by the C=C stretching vibration around 1640-1650 cm⁻¹ and, more diagnostically, the strong, sharp out-of-plane =C-H bending absorptions near 990 and 910 cm⁻¹.[6][7][8] These peaks are absent in the spectrum of 2,6-Di-tert-butylphenol.

The aromatic C-H out-of-plane bending region can also provide clues about the substitution pattern. For a 1,2,4,6-tetrasubstituted benzene ring like in our target molecule, a strong absorption is expected around 850 cm⁻¹.

Experimental Protocol for Acquiring the IR Spectrum

This section details a standard procedure for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of 2,6-Di-tert-butyl-4-vinylphenol using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of solid 2,6-Di-tert-butyl-4-vinylphenol onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

Data Processing:

  • The software will automatically subtract the background spectrum from the sample spectrum.

  • Perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

  • Baseline correct the spectrum if necessary to ensure all peaks originate from zero absorbance.

  • Label the significant peaks with their corresponding wavenumbers.

The following diagram illustrates the general workflow for FT-IR analysis.

Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Sample_Scan Acquire Sample Spectrum Apply_Pressure->Sample_Scan Process_Data Process Data (Background Subtraction, ATR Correction) Sample_Scan->Process_Data Analyze_Spectrum Analyze Spectrum & Identify Peaks Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: General workflow for FT-IR analysis using an ATR accessory.

Conclusion

The infrared spectrum of 2,6-Di-tert-butyl-4-vinylphenol is highly characteristic and can be readily distinguished from its non-vinylated and non-hindered analogs. The key diagnostic features are the sharp, non-hydrogen-bonded O-H stretch around 3630 cm⁻¹ and the strong vinyl group absorptions at approximately 990 and 910 cm⁻¹. By following the provided experimental protocol, researchers can reliably obtain and interpret the IR spectrum of this important industrial chemical, ensuring its identity and purity.

References

  • The Infrared Spectroscopy of Alkenes. (2016-11-01). Available at: [Link]

  • FT-IR spectra for poly(4-vinylphenol) and PAO over the full scan range... - ResearchGate. Available at: [Link]

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  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

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  • FT‐IR spectra of the synthetic hindered phenol antioxidant [Color figure can be viewed at wileyonlinelibrary.com] - ResearchGate. Available at: [Link]

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  • 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]

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  • 2,6-Di-tert-butyl-4-vinylphenol | C16H24O | CID 12576680 - PubChem. Available at: [Link]

  • 2,6-ditert-butyl-4-vinylphenol | CAS#:19263-36-6 | Chemsrc. Available at: [Link]

  • 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem. Available at: [Link]

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A Comparative Guide to the Antioxidant Efficacy of 2,6-Di-tert-butyl-4-vinylphenol versus Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the antioxidant properties of 2,6-Di-tert-butyl-4-vinylphenol and the widely utilized synthetic antioxidant, Butylated Hydroxytoluene (BHT). For researchers, scientists, and professionals in drug development, understanding the nuanced differences in antioxidant efficacy is paramount for material stabilization, extending product shelf-life, and mitigating oxidative stress in various applications. While BHT is a well-characterized antioxidant, this guide also sheds light on the unique potential of its vinylphenol counterpart.

Introduction to the Phenolic Antioxidants

Both 2,6-Di-tert-butyl-4-vinylphenol and BHT (2,6-di-tert-butyl-4-methylphenol) belong to the class of sterically hindered phenolic antioxidants. Their core structure, a phenol ring flanked by two bulky tert-butyl groups at the ortho positions (2 and 6), is the foundation of their antioxidant function. This steric hindrance is a key structural feature that enhances the stability of the phenoxyl radical formed after donating a hydrogen atom to neutralize a free radical.[1] The primary distinction between these two molecules lies in the substituent at the para position (4): a vinyl group (-CH=CH₂) for 2,6-Di-tert-butyl-4-vinylphenol and a methyl group (-CH₃) for BHT. This seemingly minor difference can influence their reactivity, physical properties, and potential applications.

BHT is a well-established antioxidant used extensively in the food, cosmetic, pharmaceutical, and polymer industries to prevent oxidative degradation.[2][3][4] 2,6-Di-tert-butyl-4-vinylphenol, while also recognized for its antioxidant capabilities, possesses a reactive vinyl group that allows it to be incorporated into polymer chains, offering a unique mechanism for creating materials with built-in oxidative stability.[5][6]

Mechanism of Antioxidant Action: A Shared Pathway

The primary antioxidant mechanism for both compounds involves the donation of a hydrogen atom from the hydroxyl (-OH) group to a free radical (R•), thus terminating the oxidative chain reaction.[4][[“]] This process is outlined below:

  • Initiation: An organic substrate (RH) reacts with an initiator to form a free radical (R•).

  • Propagation: The free radical (R•) reacts with oxygen to form a peroxy radical (ROO•), which can then abstract a hydrogen from another substrate molecule, propagating the chain reaction.

  • Termination: The phenolic antioxidant (ArOH) donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable, sterically hindered phenoxyl radical (ArO•) that is less likely to initiate new chain reactions.[4]

G cluster_propagation Oxidative Chain Reaction cluster_termination Termination by Phenolic Antioxidant RH Substrate R_dot Free Radical (R•) RH->R_dot Initiation ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ O2 Oxygen ROO_dot->R_dot + RH - ROOH ArOH Phenolic Antioxidant (BHT or Vinylphenol) ROO_dot->ArOH H-Atom Donation ROOH ROOH ROO_dot->ROOH Neutralized ArO_dot Stable Phenoxyl Radical (ArO•) ArOH->ArO_dot Forms Stable Radical

Caption: Mechanism of free radical scavenging by hindered phenolic antioxidants.

Quantitative Comparison of Antioxidant Activity

Antioxidant Assay2,6-Di-tert-butyl-4-vinylphenol (IC₅₀)Butylated Hydroxytoluene (BHT) (IC₅₀)Standard Reference (IC₅₀)
DPPH Radical Scavenging Data not available in direct comparison23 - 202.35 µg/mL[8]Ascorbic Acid: ~5 µg/mL[8]
ABTS Radical Scavenging Data not available in direct comparisonData not available in direct comparisonTrolox: ~3 µg/mL[8]

Note: The IC₅₀ values for BHT can vary significantly depending on the specific experimental conditions, including the solvent, reaction time, and the initial radical concentration. Therefore, a direct, side-by-side comparison under identical conditions is crucial for an accurate assessment of relative efficacy. Some studies on other 2,6-di-tert-butylphenol derivatives have shown potent antioxidant activity, suggesting that 2,6-Di-tert-butyl-4-vinylphenol is also likely to be an effective antioxidant.[9]

Experimental Protocols for Antioxidant Activity Assessment

To facilitate a direct and accurate comparison, the following detailed protocols for common antioxidant assays are provided.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[10][11]

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Calculation DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix equal volumes of DPPH and test solutions DPPH_sol->Mix Test_sol Prepare serial dilutions of test compounds and standard Test_sol->Mix Incubate Incubate in the dark (e.g., 30 min at 25°C) Mix->Incubate Measure_Abs Measure absorbance at ~517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC₅₀ value Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Test Samples: Prepare stock solutions of 2,6-Di-tert-butyl-4-vinylphenol, BHT, and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol). Create a series of dilutions from the stock solutions.[1]

  • Assay Procedure:

    • To a 96-well plate, add 20 µL of each sample dilution.[12]

    • Add 80 µL of assay buffer to each well.[12]

    • Add 100 µL of the DPPH working solution to each well and mix thoroughly.[12]

    • Incubate the plate in the dark at 25°C for 30 minutes.[12]

    • Measure the absorbance at 517 nm using a microplate reader.[10]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control (DPPH solution without sample), and A₁ is the absorbance of the sample.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the reduction of the pre-formed blue-green ABTS radical cation by an antioxidant, which is measured as a decrease in absorbance at 734 nm.[13]

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Calculation ABTS_stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions ABTS_radical Mix ABTS and persulfate (1:1), incubate in dark for 12-16h to form ABTS•+ ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm ABTS_radical->ABTS_working Mix Add a small volume of sample to the ABTS•+ working solution ABTS_working->Mix Test_sol Prepare serial dilutions of test compounds and standard Test_sol->Mix Incubate Incubate at room temp (e.g., 5-6 min) Mix->Incubate Measure_Abs Measure absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC₅₀ value Measure_Abs->Calculate

Caption: Workflow for the ABTS radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours before use.[13][14]

    • ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Test Samples: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add 5 µL of the sample or standard to each well of a 96-well plate.[15]

    • Add 200 µL of the ABTS•+ working solution to each well.[15]

    • Mix and incubate for 5 minutes at room temperature.[15]

    • Read the absorbance at 734 nm.[15]

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[16][17]

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Calculation FRAP_reagent Prepare fresh FRAP reagent: Acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution (10:1:1) Mix Add FRAP reagent to sample/standard FRAP_reagent->Mix Test_sol Prepare serial dilutions of test compounds and Fe²⁺ standard Test_sol->Mix Incubate Incubate at 37°C (e.g., 4-10 min) Mix->Incubate Measure_Abs Measure absorbance at ~593 nm Incubate->Measure_Abs Calculate Determine FRAP value from the standard curve Measure_Abs->Calculate

Caption: Workflow for the FRAP assay.

Methodology:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[16][17]

    • Standard Curve: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations.

    • Test Samples: Prepare dilutions of the test compounds.

  • Assay Procedure:

    • Add 100 µL of the sample or standard to a 96-well plate.[18][19]

    • Add 100 µL of the FRAP reagent to each well and mix.[18][19]

    • Incubate at 37°C for 10 minutes.[19]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the samples, expressed as Fe²⁺ equivalents, from the standard curve.

Discussion and Field Insights

While both 2,6-Di-tert-butyl-4-vinylphenol and BHT are effective radical scavengers due to their sterically hindered phenolic structure, the vinyl group in the former presents distinct advantages for specific applications.

  • Polymerizable Antioxidant: The vinyl group allows 2,6-Di-tert-butyl-4-vinylphenol to be covalently bonded into polymer backbones during polymerization. This creates a non-leaching, permanent antioxidant system within the material, which is highly desirable for long-term stability in plastics, rubbers, and adhesives.[5][6] In contrast, BHT is a mobile additive that can migrate out of the material over time, leading to a decrease in long-term antioxidant protection.

  • Reactivity and Stability: The electron-donating nature of the vinyl group may subtly influence the hydrogen-donating ability of the phenolic hydroxyl group compared to the methyl group in BHT. Direct experimental comparison is needed to quantify this effect.

  • Regulatory Status and Industrial Use: BHT has a long history of use and is approved by regulatory agencies like the FDA for use as a food additive within specific limits.[4][20] The regulatory landscape for 2,6-Di-tert-butyl-4-vinylphenol is less established for food and pharmaceutical applications, with its primary use being in polymer and materials science.[6]

Conclusion

Both 2,6-Di-tert-butyl-4-vinylphenol and BHT are potent antioxidants, functioning through a well-understood mechanism of hydrogen atom donation to neutralize free radicals. While BHT is a widely adopted and effective antioxidant additive, 2,6-Di-tert-butyl-4-vinylphenol offers the unique advantage of being a polymerizable antioxidant, enabling the creation of materials with integrated, long-lasting protection against oxidative degradation.

For a definitive assessment of their relative antioxidant efficacy, it is imperative to conduct direct comparative studies using standardized assays such as DPPH, ABTS, and FRAP under identical experimental conditions. The detailed protocols provided in this guide offer a robust framework for such an investigation, empowering researchers to make data-driven decisions in the selection of antioxidants for their specific applications.

References

  • Elchemy. (2025, April 5). What is BHT in Food?
  • ANTIOXIDANT BHT.
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  • Scribd. DPPH Assay.
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  • Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • DOJINDO. DPPH Antioxidant Assay Kit D678 manual.
  • Zen-Bio. ABTS Antioxidant Assay Kit.
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  • HiMedia Laboratories.
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  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
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  • PMC. (2013, October 16).
  • Benchchem.
  • Smolecule. (2023, August 16). Buy 2,6-Di-tert-butyl-4-vinylphenol | 19263-36-6.
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  • Wikipedia. 2,6-Di-tert-butylphenol.
  • (2020, May 11). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety.
  • (2021, October 14). A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol.
  • Editorum. 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY.
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2,6-Di-tert-butyl-4-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-Di-tert-butyl-4-vinylphenol (C₁₆H₂₄O, M.W. 232.36 g/mol )[1][2]. Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the characteristic fragmentation pathways of this sterically hindered phenol, offers a comparison with related compounds, and presents a standardized protocol for its analysis.

Introduction: The Significance of 2,6-Di-tert-butyl-4-vinylphenol

2,6-Di-tert-butyl-4-vinylphenol is a member of the sterically hindered phenolic antioxidant family. These compounds are crucial additives in polymers, fuels, and food products, where they function as radical scavengers to prevent oxidative degradation[3][4]. The vinyl group also allows this molecule to act as a monomer for polymerization. Accurate identification and characterization of such compounds in complex matrices are paramount for quality control, stability studies, and regulatory compliance. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is the premier technique for this purpose due to its sensitivity and structural diagnostic capabilities. Understanding the specific fragmentation pattern is key to its unambiguous identification.

Part 1: The Electron Ionization (EI) Fragmentation Pathway

Under standard 70 eV electron ionization, 2,6-Di-tert-butyl-4-vinylphenol undergoes a series of predictable and structurally informative fragmentations. The process begins with the removal of an electron to form the molecular ion (M⁺•), which is often a high-energy radical cation. The stability of the aromatic ring ensures that the molecular ion peak at m/z 232 is typically observable.

The subsequent fragmentation is dominated by cleavages related to the bulky tert-butyl groups, which is a hallmark of hindered phenols[4]. The primary fragmentation pathways are as follows:

  • Loss of a Methyl Radical ([M-15]⁺): The most characteristic fragmentation step for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. In this case, the cleavage results in a prominent peak at m/z 217 . This fragment is often the base peak in the spectrum, reflecting its exceptional stability derived from the resonance delocalization of the positive charge across the benzyl-like system.

  • Benzylic Cleavage and Formation of Tropylium Ion: The ion at m/z 217 can undergo further rearrangement and stabilization. The positive charge on the tert-butyl carbon is stabilized by the adjacent phenyl ring.

  • Loss of a Propene Molecule ([M-15-42]⁺): Following the initial loss of a methyl group, the resulting ion at m/z 217 can expel a molecule of propene (C₃H₆) via a rearrangement process, leading to a fragment at m/z 175 .

  • Loss of a tert-Butyl Radical ([M-57]⁺): A less favored, but still significant, fragmentation is the cleavage of the entire tert-butyl group (•C(CH₃)₃), resulting in a fragment ion at m/z 175 .

The fragmentation cascade is driven by the formation of stable, even-electron ions from the initial odd-electron molecular ion[5]. The diagram below illustrates the primary fragmentation pathway leading to the characteristic base peak.

Caption: Primary EI fragmentation of 2,6-Di-tert-butyl-4-vinylphenol.

Part 2: Tabulated Mass Spectral Data and Interpretation

The expected mass spectrum is characterized by a few dominant ions. The relative abundances can vary with instrument conditions, but the m/z values of the key fragments are diagnostic.

m/z ValueProposed IdentityFragmentation StepSignificance
232[M]⁺• (Molecular Ion)IonizationConfirms molecular weight.
217[M - CH₃]⁺ Loss of a methyl radicalBase Peak . Highly characteristic of a tert-butyl group adjacent to an aromatic system. Its high abundance indicates a very stable fragment.
175[M - C₄H₉]⁺ Loss of a tert-butyl radicalConfirms the presence of a second tert-butyl group.
57[C₄H₉]⁺ tert-Butyl cationCommon fragment for tert-butyl containing compounds.

Note: This data is predictive based on established fragmentation rules for alkylphenols and sterically hindered phenols[6][7].

Part 3: Comparative Analysis

To fully appreciate the fragmentation pattern, it is useful to compare it with structurally related molecules.

  • Comparison with 2,6-Di-tert-butylphenol: The mass spectrum of 2,6-Di-tert-butylphenol (MW 206.32) also shows a dominant [M-15]⁺ peak at m/z 191[8]. The key difference is the molecular ion and the absence of fragments specifically related to the vinyl group. The vinyl group in our target molecule provides an additional site for potential charge localization and benzylic cleavage, though the fragmentation remains dominated by the loss from the tert-butyl groups.

  • Comparison with Butylated Hydroxytoluene (BHT): BHT (2,6-Di-tert-butyl-4-methylphenol) is another closely related antioxidant. Its fragmentation pattern is very similar, with a molecular ion at m/z 220 and a strong base peak at m/z 205 ([M-15]⁺). The fragmentation of 2,6-Di-tert-butyl-4-vinylphenol is distinguished primarily by its molecular weight, which is 12 mass units higher due to the vinyl group (-CH=CH₂) versus the methyl group (-CH₃) at the C4 position. This mass difference is a critical diagnostic feature for distinguishing between these two important antioxidants in a mixture.

This comparative analysis highlights that the loss of a methyl radical to form a stable [M-15]⁺ ion is the unifying, dominant fragmentation feature for this class of hindered phenols. The specific molecular weight and the subtle differences in lower-mass fragments provide the specificity for individual compound identification.

Part 4: Experimental Protocol for GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of 2,6-Di-tert-butyl-4-vinylphenol using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Objective: To acquire a high-quality mass spectrum of 2,6-Di-tert-butyl-4-vinylphenol for identification and confirmation.

Materials:

  • GC-MS system (e.g., Agilent 6890/5975 or equivalent)

  • Helium (99.999% purity) as carrier gas

  • Analytical standard of 2,6-Di-tert-butyl-4-vinylphenol

  • High-purity solvent (e.g., Dichloromethane or Hexane) for sample preparation

  • Autosampler vials with inserts

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 2,6-Di-tert-butyl-4-vinylphenol at 1 mg/mL in dichloromethane.

    • Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL.

  • GC Parameters:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Splitless mode.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full Scan.

    • Mass Range: m/z 40-450.

    • Solvent Delay: 4 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to 2,6-Di-tert-butyl-4-vinylphenol.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion at m/z 232 and the key fragment ions at m/z 217 and 175.

    • Compare the acquired spectrum against a reference library (e.g., NIST) or the predicted pattern in this guide for confirmation.

Caption: Standard workflow for GC-MS analysis.

References

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  • Kang, J., et al. (2010). Effect of Cation Complexation of Hindered Phenol Antioxidants on their Fragmentation in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Mass Spectrometry. [Link]

  • Macedo, B. G., et al. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Organic & Biomolecular Chemistry. [Link]

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  • Li, J., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Molecules. [Link]

  • NIST. (n.d.). 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. NIST WebBook. [Link]

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Comparison Guide: 2,6-Di-tert-butyl-4-vinylphenol vs. 4-Vinylphenol Polymerization Rates

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the polymerization kinetics and mechanistic behaviors of 4-Vinylphenol (4VP) and its sterically hindered derivative, 2,6-Di-tert-butyl-4-vinylphenol (DTBVP) .

Executive Summary

In free-radical polymerization (FRP), 4-Vinylphenol (4VP) behaves as a highly reactive monomer, exhibiting fast propagation rates and low activation energy (


 kcal/mol). In contrast, 2,6-Di-tert-butyl-4-vinylphenol (DTBVP)  functions primarily as a polymerizable antioxidant  (retarder). While its vinyl group is electronically activated, the phenolic moiety—rendered hyper-active for hydrogen transfer by the tert-butyl groups—acts as a radical sink. Consequently, DTBVP exhibits significantly retarded polymerization rates and low molecular weights compared to 4VP under identical radical conditions.
Mechanistic Analysis & Kinetics
2.1. 4-Vinylphenol (4VP)
  • Reactivity: 4VP is a classic styrenic monomer. The hydroxyl group at the para position donates electron density via resonance, increasing the nucleophilicity of the vinyl double bond.

  • Kinetics: It exhibits the lowest activation energy among vinylphenol isomers, leading to the fastest polymerization rate (

    
    ).
    
  • Chain Transfer: The phenolic hydrogen is somewhat acidic and can participate in chain transfer. However, the resulting phenoxy radical is not sterically shielded and can re-initiate (though slowly) or couple, allowing polymerization to proceed to high molecular weight (

    
     Da).
    
2.2. 2,6-Di-tert-butyl-4-vinylphenol (DTBVP) [1][2][3]
  • Reactivity: The tert-butyl groups at positions 2 and 6 provide immense steric bulk around the hydroxyl group but leave the para-vinyl group relatively unshielded.

  • The "Antioxidant Effect" (Inhibition): In a radical environment, the propagating carbon radical (

    
    ) faces a kinetic competition:
    
    • Propagation (

      
      ):  Add to the vinyl group of another monomer.
      
    • Hydrogen Abstraction (

      
      ):  Abstract the phenolic hydrogen.
      
    • For DTBVP, abstraction is favored because the resulting 2,6-di-tert-butylphenoxy radical is exceptionally stable (persistent) due to steric shielding and resonance. This radical does not re-initiate polymerization effectively. Instead, it terminates active chains, acting as a degradative chain transfer agent.

  • Outcome: Homopolymerization is severely inhibited. DTBVP is typically used as a comonomer (

    
    ) to functionalize other polymers (e.g., rubber, polyolefins) with antioxidant properties, rather than to form a structural homopolymer.
    
Comparative Data Summary
Feature4-Vinylphenol (4VP) 2,6-Di-tert-butyl-4-vinylphenol (DTBVP)
Polymerization Type Rapid HomopolymerizationRetarded / Oligomerization
Activation Energy (

)
~18.0 kcal/mol (Fast)High (due to inhibition steps)
Dominant Mechanism Chain Propagation (

)
Degradative Chain Transfer (

)
Resulting

(Radical)
High (20,000 – 50,000+ Da)Low (Oligomers / Dimers)
Role in Synthesis Structural MonomerPolymerizable Stabilizer / Antioxidant
Phenoxy Radical Stability Low (Reactive / Re-initiates)High (Persistent / Terminates)
Visualizing the Kinetic Pathways

The following diagram illustrates the "Fork in the Road" mechanism that differentiates the two monomers.

PolymerizationPathways cluster_4VP 4-Vinylphenol (Fast) cluster_DTBVP 2,6-Di-tert-butyl-4-vinylphenol (Inhibited) Initiator Initiator (I•) Monomer Monomer (M) Initiator->Monomer Initiation PropRadical Propagating Radical (~CH2-CH(Ar)•) Monomer->PropRadical Addition PropRadical->PropRadical Propagation (kp) Dominant in 4VP Polymer4VP High MW Poly(4VP) PropRadical->Polymer4VP Chain Growth PhenoxyRad Stable Phenoxy Radical (Inhibitor) PropRadical->PhenoxyRad H-Abstraction (k_tr) Dominant in DTBVP DeadChain Terminated Oligomer PhenoxyRad->DeadChain Termination

Caption: Kinetic competition between propagation (green path, favored by 4VP) and hydrogen abstraction/termination (red path, favored by DTBVP).

Experimental Protocols

To validate these differences, the following comparative protocol uses AIBN initiated polymerization.

Protocol A: Radical Polymerization of 4-Vinylphenol
  • Objective: Synthesize high molecular weight Poly(4-vinylphenol).

  • Reagents: 4VP (purified), AIBN (Initiator), 1,4-Dioxane (Solvent).

  • Purification: Dissolve 4VP in ether, wash with dilute NaHCO3 to remove inhibitors, dry over MgSO4, and concentrate.

  • Setup: In a Schlenk tube, dissolve 4VP (1.0 M) and AIBN (1 mol%) in 1,4-Dioxane.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical).

  • Reaction: Heat to 70°C for 12 hours.

  • Workup: Precipitate into cold hexane. Filter and dry.

  • Expected Result: White powder, Yield > 80%,

    
     Da.
    
Protocol B: Attempted Homopolymerization of DTBVP
  • Objective: Demonstrate autoinhibition.

  • Reagents: DTBVP, AIBN, Toluene.

  • Setup: Dissolve DTBVP (1.0 M) and AIBN (1 mol% or higher) in Toluene.

  • Reaction: Heat to 70°C for 24 hours.

  • Observation: The solution may turn slight yellow (formation of quinone methides or phenoxy radicals).

  • Workup: Attempt precipitation in methanol.

  • Expected Result: Very low yield or viscous oil (oligomers). GPC analysis will show

    
     Da. The monomer acts as its own inhibitor.
    
References
  • BenchChem. (2025). A Comparative Analysis of Polymerization Kinetics for 2-, 3-, and 4-Vinylphenol Isomers. Retrieved from

  • Smolecule. (2023).[4] 2,6-Di-tert-butyl-4-vinylphenol: Synthesis and Characterization. Retrieved from

  • MDPI. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics. Retrieved from

  • ResearchGate. (2000). Polymerization of Vinyl Monomers in the Presence of Hindered Phenols. Retrieved from

Sources

Precision Melting Point Determination & Performance Characterization of 2,6-Di-tert-butyl-4-vinylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Function Monomer

2,6-Di-tert-butyl-4-vinylphenol (CAS: 19263-36-6) represents a specialized class of "polymerizable antioxidants." Unlike traditional migratory antioxidants (e.g., BHT), this compound features a reactive vinyl group that allows it to be chemically covalently bound to a polymer matrix. This dual functionality—acting as both a monomer and a radical scavenger—eliminates issues of leaching and volatility, making it critical for high-performance biomedical and industrial applications.

For researchers and drug development professionals, the melting point (MP) is not merely a physical constant; it is the primary indicator of the completeness of the vinylation reaction. A depressed MP typically signals contamination with the precursor, 2,6-di-tert-butylphenol , drastically affecting downstream polymerization kinetics.

Chemical Context & Comparative Alternatives

To understand the performance profile of 2,6-Di-tert-butyl-4-vinylphenol, it must be benchmarked against its structural analogs and functional competitors.

Table 1: Comparative Analysis of Phenolic Antioxidants
Feature2,6-Di-tert-butyl-4-vinylphenol BHT (Butylated Hydroxytoluene) 2,6-Di-tert-butylphenol
CAS Number 19263-36-6128-37-0128-39-2
Role Polymerizable Antioxidant (Monomer)Migratory Antioxidant (Additive)Precursor / Intermediate
Melting Point (Pure) 51.0 – 51.5 °C 70 – 73 °C36 – 37 °C
Mobility Zero (Post-polymerization)High (Prone to leaching)Moderate
Primary Risk Premature PolymerizationVolatilization / MigrationIncomplete Reaction
Application Biomedical implants, Non-leaching plasticsFood packaging, Fuels, OilsSynthesis intermediate

Key Insight: A melting point observed in the 36–45°C range is a critical failure mode, indicating significant contamination with the unreacted 2,6-di-tert-butylphenol precursor.

Experimental Protocol: Melting Point Determination

Objective: Determine the precise melting point to validate purity >97% while preventing thermally induced polymerization during the assay.

Method A: Differential Scanning Calorimetry (DSC) – The Gold Standard

Recommended for Research & Drug Development workflows.

Rationale: DSC separates the endothermic melting event from potential exothermic polymerization, providing a clear purity fingerprint.

Protocol Steps:

  • Sample Prep: Weigh 2–4 mg of dried 2,6-Di-tert-butyl-4-vinylphenol into a standard aluminum pan.

  • Atmosphere Control: CRITICAL. Purge the cell with Nitrogen (N₂) at 50 mL/min. Oxygen can accelerate oxidative polymerization, interfering with the melt signal.

  • Thermal Cycle:

    • Equilibrate at 10°C.

    • Ramp 1: Heat at 5°C/min to 80°C. (Slow ramp ensures thermal equilibrium without overshooting the low MP).

    • Optional: Cool to 10°C and reheat to check for polymerization (disappearance of melt peak).

  • Data Analysis:

    • Onset Temperature: Should be ≥ 50.5°C.

    • Peak Maximum: Typically 51.5°C.[1][2]

    • Enthalpy of Fusion (

      
      ):  Compare against a high-purity standard (if available) to estimate crystallinity.
      
Method B: Capillary Method (Büchi/Mel-Temp) – Routine QC

Suitable for quick purity checks during synthesis.

Protocol Steps:

  • Loading: Pack the capillary tube to a height of 2–3 mm. Ensure the powder is compact to avoid air pockets.

  • Pre-Heating: Rapidly heat the apparatus to 40°C (10°C below expected MP).

  • Measurement Ramp: Slow the heating rate to 1°C/min .

    • Why? Fast heating (>2°C/min) will cause a "lag" error, artificially raising the observed MP.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet (Meniscus formation).
      
    • 
      : Complete disappearance of solid.
      
  • Acceptance Criteria: A range of 50.5 – 52.0°C is acceptable. A range >2°C wide implies impurity.

Performance Characterization: Retention & Stability

The true value of 2,6-Di-tert-butyl-4-vinylphenol lies in its "performance" as a bound stabilizer.

Experiment: Solvent Extraction Resistance (Leaching Test)

This protocol demonstrates the superiority of the vinyl-phenol over BHT in polymer matrices.

  • Polymerization: Copolymerize 1% (w/w) of 2,6-Di-tert-butyl-4-vinylphenol with Styrene. Prepare a control sample with 1% BHT physically blended into Polystyrene.

  • Extraction: Subject both polymer films to Soxhlet extraction with Methanol for 24 hours.

  • Quantification: Analyze the extract via UV-Vis Spectroscopy (280 nm).

    • Result (BHT): >90% of BHT is typically extracted (leached out).

    • Result (Vinyl-Phenol): <5% detected in extract. The antioxidant remains covalently bound to the polymer backbone.

Diagram 1: Analytical & Performance Workflow

The following diagram illustrates the lifecycle of the compound from synthesis characterization to its final application performance.

Workflow Synthesis Synthesis (Precursor: 2,6-Di-tert-butylphenol) Crude Crude Product (Mix of Vinyl + Precursor) Synthesis->Crude Purification Purification (Crystallization) Crude->Purification QC_Check QC: Melting Point Purification->QC_Check Fail Fail (< 50°C) Recrystallize QC_Check->Fail High Impurity Pass Pass (51-51.5°C) Pure Monomer QC_Check->Pass Target Purity Fail->Purification Polymerization Copolymerization (Bound Antioxidant) Pass->Polymerization Performance Performance Test (Leaching Resistance) Polymerization->Performance

Caption: Workflow for validating the purity of 2,6-Di-tert-butyl-4-vinylphenol before application in non-leaching polymer systems.

Visualizing the Mechanism

Why does the melting point matter? It confirms the presence of the vinyl group without the interference of the starting phenol. The diagram below contrasts the chemical behavior.

Mechanism cluster_0 Migratory Antioxidant (BHT) cluster_1 Polymerizable Antioxidant (Vinyl-Phenol) BHT BHT Molecule Matrix Polymer Matrix BHT->Matrix Physically Mixed Leach Leaching / Migration Matrix->Leach Time/Heat Vinyl 2,6-Di-tert-butyl-4-vinylphenol Backbone Polymer Backbone Vinyl->Backbone Covalent Bond (Polymerization) Fixed Permanent Stabilization Backbone->Fixed No Migration

Caption: Comparison of the migratory mechanism of BHT versus the covalent fixation of 2,6-Di-tert-butyl-4-vinylphenol.

References

  • ChemicalBook. (2025).[3] 2,6-Di-tert-butyl-4-vinylphenol Product Properties and Melting Point Data. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2,6-Di-tert-butyl-4-vinylphenol (CAS 19263-36-6).[2][4][5][6][7][8] Retrieved from [7]

  • Klinpituksa, P., & Kiarttisarekul, A. (2014).[9] Natural rubber bound phenolic antioxidant and its application in thermoplastic elastomer. International Journal of Applied Science and Engineering. Retrieved from

  • BenchChem. (2025).[3] Comparative Guide to Antioxidant Efficacy: BHT vs. Hindered Phenols. Retrieved from

  • PubChem. (2025).[10][6] Compound Summary: 2,6-Di-tert-butyl-4-vinylphenol.[1][2][4][5][6][7][8][11][12][13] National Library of Medicine. Retrieved from

Sources

Comparative Radical Scavenging Efficiency: Vinyl-Substituted vs. Alkyl-Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vinyl-substituted phenols (e.g., 4-vinylphenol, isoeugenol, ferulic acid) consistently exhibit superior radical scavenging efficiency compared to their alkyl-substituted analogs (e.g., 4-ethylphenol, eugenol, dihydroferulic acid). This enhanced activity is driven by the resonance stabilization of the phenoxyl radical, where the unpaired electron delocalizes across the conjugated vinyl double bond.

This guide provides a technical comparison of these two classes, supported by experimental data (DPPH/ABTS assays), mechanistic insights into Bond Dissociation Enthalpy (BDE), and precise protocols for evaluating these reactive compounds.

Mechanistic Foundation: The "Vinyl Effect"

The core differentiator between vinyl- and alkyl-substituted phenols is the stability of the transient phenoxyl radical formed after Hydrogen Atom Transfer (HAT).

Resonance Stabilization

In alkyl-substituted phenols (e.g., 4-ethylphenol), the alkyl group provides weak stabilization via hyperconjugation. In contrast, the vinyl group in 4-vinylphenol is coplanar with the aromatic ring, allowing the unpaired electron on the oxygen to delocalize onto the vinyl side chain. This extended conjugation significantly lowers the O-H Bond Dissociation Enthalpy (BDE), making the antioxidant more reactive toward free radicals.

Visualization of Radical Delocalization

The following diagram illustrates the resonance contributors that render the 4-vinylphenoxy radical thermodynamically more stable than the 4-ethylphenoxy radical.

ResonanceStabilization cluster_vinyl 4-Vinylphenol (Conjugated System) cluster_ethyl 4-Ethylphenol (Non-Conjugated) VP_Native Native Molecule (Ground State) VP_Radical Phenoxyl Radical (Primary) VP_Native->VP_Radical -H• (HAT) VP_Res1 Ortho/Para Delocalization VP_Radical->VP_Res1 Resonance VP_Res2 Vinyl Side-Chain Delocalization VP_Res1->VP_Res2 Extended Conjugation EP_Native Native Molecule (Ground State) EP_Radical Phenoxyl Radical (Primary) EP_Native->EP_Radical -H• (HAT) EP_Res1 Ortho/Para Delocalization EP_Radical->EP_Res1 Resonance EP_Block No Side-Chain Resonance EP_Res1->EP_Block Hyperconjugation Only

Figure 1: Comparative resonance stabilization pathways. Note the additional stability provided by the vinyl side-chain delocalization (green node) which is absent in the ethyl analog.

Comparative Performance Data

The following data aggregates head-to-head comparisons of vinyl- vs. alkyl-substituted phenols. The most direct proxy for this comparison is Isoeugenol (conjugated) vs. Eugenol (non-conjugated) , as they are structural isomers differing only in the position of the double bond.

Table 1: Radical Scavenging Efficiency (Isoeugenol vs. Eugenol)

Data synthesized from comparative DPPH and ABTS assays.[1][2][3]

CompoundStructure TypeDPPH EC50 (µg/mL)ABTS EC50 (µg/mL)FRAP Value (mmol Fe(II)/g)Relative Efficiency
Isoeugenol Conjugated (Vinyl-like)17.1 87.9 18.4 High
Eugenol Allyl (Non-conjugated)22.6146.511.2Moderate
Trolox Standard (Vitamin E analog)13.584.3-Benchmark

Analysis:

  • DPPH Assay: Isoeugenol is ~24% more potent than Eugenol.

  • ABTS Assay: Isoeugenol is ~40% more potent than Eugenol.

  • Interpretation: The conjugated double bond in Isoeugenol allows it to stabilize the radical more effectively than the allyl group in Eugenol, resulting in lower EC50 values (lower concentration required to scavenge 50% of radicals).

Table 2: 4-Vinylguaiacol vs. 4-Ethylguaiacol

Based on induction period (IP) extension in lipid oxidation models (Rancimat test).

CompoundFunctional GroupEffect on Lipid Stability (Induction Period)Mechanism Note
4-Vinylguaiacol Vinyl (-CH=CH2)High Increase (5-25x) Rapid radical trapping; potential polymerization products may also act as secondary antioxidants.
4-Ethylguaiacol Ethyl (-CH2-CH3)Moderate IncreaseStandard phenolic HAT mechanism; lacks side-chain resonance stabilization.

Experimental Protocols

Warning: Vinyl-substituted phenols (e.g., 4-vinylphenol) are prone to spontaneous polymerization and oxidation. Standard protocols often yield false negatives because the compound degrades before the assay begins.

Protocol A: High-Precision DPPH Assay for Labile Phenols

Designed to minimize polymerization artifacts.

Reagents:

  • DPPH Stock: 0.1 mM DPPH in HPLC-grade Methanol (Prepare fresh, protect from light).

  • Sample Solvent: Degassed Methanol (sparged with Argon for 10 min).

  • Control: Trolox (10–100 µM range).

Workflow:

  • Preparation: Dissolve 4-vinylphenol immediately prior to use. Do not use stock solutions stored >1 hour.

  • Reaction:

    • Add 20 µL of sample (various concentrations) to 180 µL of DPPH solution in a 96-well microplate.

    • CRITICAL: Mix rapidly (30 seconds).

  • Measurement:

    • Read Absorbance at 517 nm immediately (t=0) and every 60 seconds for 30 minutes.

    • Why? Vinyl phenols often show "fast kinetics" (steep initial drop) followed by a plateau. Single-point measurements (e.g., at 30 min) may miss the initial scavenging burst or be confounded by polymer haze.

Protocol B: ABTS Cation Radical Decolorization

More sensitive for electron-transfer (SET) mechanisms.

Reagents:

  • ABTS•+ Solution: 7 mM ABTS + 2.45 mM Potassium Persulfate. Incubate 12-16h in dark. Dilute with Ethanol to Abs = 0.70 ± 0.02 at 734 nm.

Workflow:

  • Stoichiometry: Add 10 µL sample to 990 µL diluted ABTS•+ solution.

  • Incubation: 6 minutes exactly in the dark at 30°C.

  • Calculation: % Inhibition =

    
    .
    
Experimental Workflow Diagram

AssayWorkflow cluster_prep Critical Prep Phase cluster_assay Kinetic Measurement Start Start: Vinyl Phenol Sample Solvent Degas Methanol (Ar) Start->Solvent Dissolve Dissolve Immediately (< 5 min before use) Solvent->Dissolve Check Check for Turbidity (Polymerization Check) Dissolve->Check Mix Rapid Mix w/ DPPH (20µL Sample : 180µL Reagent) Check->Mix If Clear Read0 Read Abs @ 517nm (t=0) Mix->Read0 ReadK Kinetic Reads (t=1..30 min) Read0->ReadK Result Calculate EC50 (Fast vs Slow Phase) ReadK->Result

Figure 2: Workflow for handling labile vinyl phenols. The "Polymerization Check" is a critical quality control step often overlooked in standard protocols.

Expert Insights & Troubleshooting

The Polymerization Trap

Vinyl phenols (especially 4-hydroxystyrene) are monomers. In concentrated solutions or upon exposure to light/heat, they polymerize.

  • Impact on Assay: Poly(4-vinylphenol) has significantly reduced antioxidant capacity compared to the monomer because the vinyl group is consumed, breaking the conjugation.

  • Mitigation: Always verify sample purity via TLC or HPLC immediately before the assay. If the sample appears cloudy in methanol, it has likely polymerized.

Solvent Effects (HAT vs. SET)
  • Non-polar solvents (e.g., Hexane, Toluene): Favor Hydrogen Atom Transfer (HAT). Vinyl phenols excel here due to low BDE.

  • Polar solvents (e.g., Methanol, Ethanol): Favor Single Electron Transfer (SET). The solvent can hydrogen-bond with the phenol, slightly hampering H-abstraction but stabilizing the ionic forms.

  • Recommendation: For drug development contexts, use Methanol (standard) but validate with a lipid-mimetic solvent (e.g., Ethanol/Buffer mix) to assess physiological relevance.

References

  • Comparison of antioxidant activities of eugenol and isoeugenol.

    • Source: Food & Nutrition Research (2017).[1][3]

    • Key Finding: Isoeugenol (conjugated) showed lower EC50 (higher potency) than Eugenol in both DPPH and ABTS assays.
    • URL:[Link]

  • Bond Dissociation Enthalpies of Phenolic Antioxidants.

    • Source: Polish Journal of Food and Nutrition Sciences.
    • Key Finding: Theoretical calculations (DFT) confirm that electron-donating substituents and conjugation lower the O-H BDE, enhancing radical scavenging.
    • URL:[Link]

  • Antioxidant Activity of 4-Vinylguaiacol in Lipid Systems.

    • Source: PubMed / N
    • Key Finding: 4-Vinylguaiacol significantly extends the induction period of oils compared to non-vinyl analogs.
    • URL:[Link]

  • Rate Constants for Reactions of Phenoxyl Radicals.

    • Source: NIST Standard Reference D
    • Key Finding: Comprehensive database of kinetic rates for phenoxyl radical reactions, supporting the fast kinetics of substituted phenols.
    • URL:[Link]

Sources

Safety Operating Guide

2,6-Di-tert-butyl-4-vinylphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 2,6-Di-tert-butyl-4-vinylphenol (CAS 19263-36-6) . It is designed for researchers and safety officers who require a chemically grounded, operational workflow that mitigates the specific reactivity risks associated with hindered phenolic monomers.

Executive Safety Summary

2,6-Di-tert-butyl-4-vinylphenol is a dual-function molecule: it possesses a sterically hindered phenol group (antioxidant) and a vinyl group (polymerizable monomer). This duality creates a unique disposal challenge:

  • The Risk: While the phenol group scavenges free radicals, the vinyl group is susceptible to uncontrolled polymerization if exposed to initiators (peroxides, azo compounds) or strong acids. Furthermore, oxidation can convert the phenol into quinone methides , which are highly reactive electrophiles capable of alkylating biological macromolecules.

  • The Directive: Disposal protocols must prioritize segregation from oxidizers and thermal stability . This compound must be treated as a temperature-sensitive monomeric waste.

Physicochemical Hazard Profile

Understanding the physical properties is the first step in assigning the correct waste stream.

PropertyDataOperational Implication
CAS Number 19263-36-6Unique identifier for waste labeling.
Physical State Solid (crystalline powder)Dust explosion hazard if ground/dispersed.
Reactivity Vinyl polymerization; OxidationCRITICAL: Incompatible with strong oxidizers, acids, and radical initiators.
Storage Temp 2–8°C (Inert atmosphere)Waste containers should not be stored in direct sunlight or near heat sources.
Flash Point >110°C (Predicted)Classifies as Combustible , not Flammable (unless in flammable solvent).
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory tract.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the chemical environment. The following "Decision Tree" illustrates the logic for segregating this specific compound to prevent accidental polymerization or reaction.

WasteSegregation cluster_precaution CRITICAL EXCLUSION Start Waste Generation: 2,6-Di-tert-butyl-4-vinylphenol FormCheck What is the physical form? Start->FormCheck Solid Pure Solid / Powder FormCheck->Solid Solution Dissolved in Solvent FormCheck->Solution SolidCont Container: Wide-mouth HDPE or Glass Label: 'Toxic Solid - Organic' Solid->SolidCont SolventCheck Is solvent Halogenated? Solution->SolventCheck Segregation1 Segregate from: 1. Oxidizers (Peroxides, Nitrates) 2. Strong Acids SolidCont->Segregation1 Disposal Final Disposal: High-Temperature Incineration Segregation1->Disposal HaloYes Stream: Halogenated Organic Waste (Code: F001/F002) SolventCheck->HaloYes HaloNo Stream: Non-Halogenated Organic Waste (High BTU Incineration) SolventCheck->HaloNo Stabilize Action: Ensure pH is Neutral (6-8) Add inhibitor if stored >30 days (e.g., TBC) HaloYes->Stabilize HaloNo->Stabilize Stabilize->Disposal Exclusion NEVER mix with Polymerization Initiators (AIBN, Benzoyl Peroxide)

Figure 1: Waste segregation logic ensuring chemical compatibility and regulatory compliance.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • Primary Hazard: Dust generation and potential for rapid oxidation if left open.[1]

  • Protocol:

    • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers if the coating is compromised, as trace metals (Fe, Cu) can catalyze oxidation.

    • Transfer: Transfer the solid using a non-sparking spatula. Work inside a chemical fume hood to capture dust.

    • Labeling: Label as "Hazardous Waste - Solid Organic - Irritant." Explicitly list "2,6-Di-tert-butyl-4-vinylphenol" as the constituent.

    • Storage: Screw the lid tightly. Place the container in a secondary containment tray inside a cool, dark waste cabinet. Do not store next to nitric acid or peroxide waste.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Primary Hazard: Polymerization in the waste drum, which can generate heat (exotherm) and rupture the container.

  • Protocol:

    • Quenching: If the reaction mixture contains active initiators (e.g., AIBN), quench them first. For peroxides, use a mild reducing agent (like sodium bisulfite solution) before adding to the solvent waste stream.

    • Solvent Compatibility: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Ethyl Acetate).

    • Dilution: Ensure the concentration of the vinylphenol is <10% if possible to minimize polymerization heat risk.

    • Inhibition (Long-term Storage): If the waste container will not be emptied for weeks, add a radical inhibitor such as 4-tert-butylcatechol (TBC) or Hydroquinone (approx. 100 ppm) to prevent slow polymerization in the drum.

Scenario C: Spill Cleanup (Immediate Response)

Follow this workflow to manage spills without generating secondary hazards.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95 Mask (if dust) Spill->PPE Isolate Isolate Area Remove Ignition Sources PPE->Isolate Type Spill Type? Isolate->Type Powder Dry Powder Spill Type->Powder Liquid Solution Spill Type->Liquid CleanPowder Cover with wet paper towels (Prevents dust) Powder->CleanPowder CleanLiquid Absorb with Vermiculite or Sand (Inert) Liquid->CleanLiquid Scoop Scoop into Waste Container (Non-sparking tools) CleanPowder->Scoop CleanLiquid->Scoop Wash Wash surface with Soap & Water Scoop->Wash

Figure 2: Emergency response workflow for solid and liquid spills.

Regulatory Classification (RCRA)

In the United States, this compound does not have a specific "P" or "U" list code. However, the generator is responsible for determining characteristics.

  • Characteristic Assessment:

    • Ignitability (D001): Unlikely for the pure solid (Flash point > 60°C). Possible if dissolved in flammable solvents.

    • Reactivity (D003): While it polymerizes, it does not typically meet the EPA definition of "reactive" (explosive/violent with water) unless mixed with initiators. However, best practice is to manage it as potentially reactive .

    • Toxicity (D0xx): Not a TC constituent.

  • Recommended Waste Code:

    • If pure: Non-RCRA Regulated Hazardous Waste (unless state regulations differ).

    • If in solvent: Use the code for the solvent (e.g., D001 for Acetone, F002 for DCM).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12576680, 2,6-Di-tert-butyl-4-vinylphenol. PubChem.[2] [Link][2]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[Link]

Sources

Personal protective equipment for handling 2,6-Di-tert-butyl-4-vinylphenol

[1]

Executive Summary: The Dual-Nature Hazard

2,6-Di-tert-butyl-4-vinylphenol (CAS: 19263-36-6) is a specialized hindered phenolic antioxidant often used as a polymerizable monomer. Its utility lies in its dual functionality: the hindered phenol group acts as a radical scavenger, while the vinyl group allows for covalent incorporation into polymer chains.

However, this duality creates a unique safety profile. You are not just handling a toxic irritant; you are handling a temperature-sensitive monomer that can auto-polymerize or degrade if the "cold chain" of custody is broken. This guide moves beyond basic SDS compliance to provide a robust, field-tested operational protocol.

The Hazard Landscape & PPE Causality

To select the right Personal Protective Equipment (PPE), we must understand the "Why" behind the hazard.

Functional GroupHazard MechanismPhysiological ImpactPPE Countermeasure
Phenolic Moiety Lipophilic absorption. While steric hindrance (tert-butyl groups) reduces corrosivity compared to pure phenol, it remains a potent irritant and sensitizer.Skin/Eye Irritation (H315, H319).[1] Potential systemic toxicity if absorbed in large quantities.[2]Nitrile Gloves (Double-gloved) : Prevent breakthrough. Lab Coat : Barrier protection.
Vinyl Group Reactive unsaturation. Prone to spontaneous polymerization if inhibitors are depleted or temp rises.Exothermic reaction risk (bulk storage). Formation of insoluble polymers.Cold Storage PPE : Cryo-gloves for retrieving from -20°C. Face Shield : If handling large/pressurized vessels.
Physical State (Solid) Fine crystalline powder. Prone to static charge buildup.Inhalation of particulates (H335). Dust explosion risk (low but non-zero).N95/P100 Respirator : If not in a fume hood. Anti-static grounding : For equipment.

The PPE Matrix: A Task-Based Approach

Standard lab safety rules (long pants, closed-toe shoes) are assumed.

Scenario A: Analytical Weighing (< 1 gram)
  • Respiratory: Fume hood is preferred. If weighing on an open bench, use an N95 mask to prevent inhalation of fines.

  • Hands: Single layer Nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Standard safety glasses with side shields.

Scenario B: Synthesis & Bulk Transfer (> 10 grams)
  • Respiratory: MANDATORY work inside a certified chemical fume hood.

  • Hands: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (extended cuff) or Neoprene.

    • Rationale: Phenolic compounds can degrade glove materials over time; the outer layer is sacrificial.

  • Eyes: Chemical Splash Goggles (ventless or indirect vent).

  • Body: Chemical-resistant apron over the lab coat if handling liquid solutions.

Operational Workflow: The "Safe-Fail" Protocol

This workflow is designed to maintain the chemical integrity of the vinyl group while protecting the operator from the phenolic moiety.

Phase 1: Storage & Retrieval
  • The Rule: Store at -20°C to 2°C under an inert atmosphere (Argon/Nitrogen).

  • The "Thaw" Protocol: Do NOT open a cold bottle immediately upon removal from the freezer.

    • Why? Condensation will form inside the bottle. Water acts as a plasticizer and can initiate side reactions or hydrolysis.

    • Action: Allow the sealed container to equilibrate to room temperature inside a desiccator before opening.

Phase 2: Handling & Static Control
  • Static Hazard: As a dry organic powder, DTBVP can generate static charge during spatula transfer.

  • Mitigation: Use an anti-static gun or ionizer if weighing precise amounts. Use metal spatulas (grounded via the user) rather than plastic.

Phase 3: Disposal (Aquatic Toxicity)
  • Classification: H410 - Very toxic to aquatic life with long-lasting effects.[1][2]

  • Action: Never dispose of down the drain. All solid waste, contaminated gloves, and paper towels must go into Solid Hazardous Waste (Toxic) streams. Liquid mother liquors must be segregated into Non-Halogenated Organic Waste .

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling DTBVP, ensuring both safety and chemical stability.

GStartStart: Retrieve DTBVPfrom -20°C StorageCheckSealCheck: Is Seal Intact?Start->CheckSealEquilibrateAction: Equilibrate to RT(Prevent Condensation)CheckSeal->EquilibrateYesOpenHoodAction: Open in Fume HoodEquilibrate->OpenHoodPPE_CheckDecision: Quantity?OpenHood->PPE_CheckSmallScale< 1g: Nitrile Gloves + GlassesPPE_Check->SmallScaleSmallLargeScale> 10g: Double Gloves + Goggles+ Anti-static measuresPPE_Check->LargeScaleLargeProcessProcess: Synthesis/AnalysisSmallScale->ProcessLargeScale->ProcessResealEnd: Purge with Argon -> Reseal -> FreezeProcess->Reseal

Figure 1: Operational workflow for handling 2,6-Di-tert-butyl-4-vinylphenol, emphasizing moisture control and PPE scaling.

Emergency Response: Phenol-Specifics

While DTBVP is a hindered phenol (less aggressive than pure phenol), standard phenol first-aid protocols are the safest default.

  • Skin Contact:

    • Immediate: Brush off loose powder.

    • Wash: Rinse with copious amounts of water for at least 15 minutes.[3][4][5]

    • Note on PEG: Many labs keep Polyethylene Glycol 300 or 400 (PEG) for phenol burns. While water is the universal recommendation for this specific derivative [1], consult your site's Medical Officer regarding PEG usage for substituted phenols.

  • Eye Contact:

    • Flush immediately with water or saline for 15 minutes, lifting eyelids. Seek immediate ophthalmological attention.

  • Spill Cleanup:

    • Do not dry sweep (dust generation).[2]

    • Cover with damp absorbent pads or use a HEPA-filtered vacuum.

References

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